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  • Product: 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1154198-40-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 1-(2-chlorophenyl)-1H-pyrazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The information presented herein is synthesized from established chemical principles and available literature to provide actionable insights for laboratory and development settings.

Introduction and Strategic Importance

1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 24986-79-6) is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] The specific substitution of a 2-chlorophenyl group at the N1 position and a carboxylic acid at the C4 position imparts distinct physicochemical properties that make it a valuable intermediate and a target molecule for discovery programs.

The strategic placement of the chloro- and carboxyl- functional groups provides orthogonal handles for chemical modification, allowing for the exploration of a broad chemical space. This guide will detail the core properties of this molecule, providing a foundational understanding for its application in synthetic and discovery pipelines.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical data for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid are summarized below.

PropertyValueSource / Method
CAS Number 24986-79-6Chemical Registry
Molecular Formula C₁₀H₇ClN₂O₂PubChemLite[2]
Molecular Weight 222.63 g/mol PubChemLite[2]
Monoisotopic Mass 222.0196 DaPubChemLite[2]
Appearance Predicted: White to off-white solidGeneral property of similar compounds
Melting Point Data not available in reviewed sources-
pKa (predicted) ~4-5Inferred from carboxylic acid functionality
XlogP (predicted) 2.0PubChemLite[2]
Molecular Structure Diagram

G Representative Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid A 2-Chlorophenylhydrazine C Condensation (Acid catalyst, e.g., AcOH) A->C B Ethyl 2-formyl-3-oxobutanoate B->C D Intermediate: Ethyl 2-((2-(2-chlorophenyl)hydrazono)methyl)-3-oxobutanoate C->D Step 1 E Cyclization (Heat) D->E F Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate E->F Step 2 G Hydrolysis (e.g., NaOH, H₂O/EtOH, then H₃O⁺) F->G H Final Product: 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid G->H Step 3

Caption: Proposed three-step synthesis workflow.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks (TLC) and final product characterization.

Step 1: Synthesis of Ethyl 2-((2-(2-chlorophenyl)hydrazono)methyl)-3-oxobutanoate (Intermediate D)

  • To a stirred solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography.

Step 2: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate F)

  • Heat the hydrazone intermediate (D) in a suitable high-boiling solvent (e.g., acetic acid or toluene) at reflux for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After cooling, remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (Final Product H)

  • Dissolve the pyrazole ester (F) in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction to room temperature and concentrate to remove the ethanol.

  • Dilute with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 2M HCl until the pH is ~2-3.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Spectral Characterization (Predicted)

Authenticating the molecular structure is paramount. The following sections describe the expected spectral data for analytical validation.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Chlorophenyl Ring, 4H): Expect complex multiplets in the range of δ 7.3-7.8 ppm. The ortho-substitution pattern will lead to distinct coupling patterns.

  • Pyrazole Protons (2H): Two singlets (or narrow doublets due to long-range coupling) are expected. The H5 proton (adjacent to the phenyl ring) would likely appear around δ 8.2-8.5 ppm, while the H3 proton would be slightly upfield, around δ 7.9-8.1 ppm.

  • Carboxylic Acid Proton (1H): A very broad singlet, typically downfield, above δ 12.0 ppm. This signal may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbonyl (C=O): δ 165-170 ppm.

  • Aromatic & Pyrazole Carbons: Expect multiple signals between δ 110-145 ppm. The carbon attached to the chlorine (C2') will be in the δ 130-135 ppm range. The pyrazole carbons (C3, C4, C5) will have distinct shifts, with C4 (bearing the carboxyl group) being significantly different from C3 and C5.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=N & C=C Stretch (Aromatic/Pyrazole): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically 750-800 cm⁻¹.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios for various adducts provide confirmation of the molecular weight.

AdductPredicted m/z
[M+H]⁺223.02688
[M+Na]⁺245.00882
[M-H]⁻221.01232
[M]⁺222.01905
Data sourced from PubChemLite predictions.[2]

Chemical Reactivity and Applications

The molecule's utility stems from the reactivity of its functional groups.

Reactivity Profile

The carboxylic acid is the primary site for derivatization. Standard transformations include:

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents.

  • Amidation: Activation with coupling agents (e.g., HATU, EDC) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building diversity.

  • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

The pyrazole ring itself is relatively stable but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.

Diagram: Key Reaction Pathways

G Key Reactivity Pathways Start 1-(2-chlorophenyl)-1H- pyrazole-4-carboxylic acid Reagent1 R-OH, H⁺ Start->Reagent1 Reagent2 1. SOCl₂ 2. R₂NH Start->Reagent2 Reagent3 LiAlH₄, THF Start->Reagent3 Product1 Ester Derivative Reagent1->Product1 Esterification Product2 Amide Derivative Reagent2->Product2 Amidation Product3 Alcohol Derivative (Hydroxymethyl pyrazole) Reagent3->Product3 Reduction

Caption: Common derivatization reactions at the carboxylic acid moiety.

Proven Applications and Potential
  • Pharmaceutical Development: Pyrazole carboxylic acids are key building blocks for developing anti-inflammatory, analgesic, and antimicrobial agents. The amide derivatives, in particular, are explored as potent enzyme inhibitors. [3]* Agrochemicals: This scaffold is present in numerous commercial herbicides and fungicides. The molecule serves as an essential intermediate for creating new crop protection agents with potentially improved efficacy and environmental profiles. [1]

Safety and Handling

Based on related compounds, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements (Inferred from Isomers): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetically versatile and strategically important molecule. Its well-defined structure, characterized by predictable spectral properties and reactive functional groups, makes it an ideal platform for developing novel compounds in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for its effective synthesis, characterization, and derivatization, empowering researchers to leverage its full potential in their discovery and development efforts.

References

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract This guide provides a comprehensive technical overview of the molecular structure of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the molecular structure of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its structural features, physicochemical properties, and the stereoelectronic impact of its constituent moieties: the pyrazole ring, the 2-chlorophenyl group, and the 4-carboxylic acid function. This analysis is grounded in established chemical principles and supported by spectroscopic and crystallographic data, offering insights into its reactivity, intermolecular interactions, and potential as a pharmacophore or bioactive agent. The document further outlines a robust synthetic pathway and standard characterization protocols, providing a validated framework for researchers.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of many biologically active molecules. Among these, the pyrazole nucleus is a privileged scaffold due to its versatile synthetic accessibility and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The compound 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (C₁₀H₇ClN₂O₂) belongs to this important class. Its structure combines the planarity and aromaticity of the pyrazole ring with the electronic and steric influences of a substituted phenyl ring and a carboxylic acid group, creating a molecule with distinct chemical and biological potential.

The strategic placement of the carboxylic acid at the C4 position and the 2-chlorophenyl group at the N1 position dictates the molecule's overall geometry, polarity, and hydrogen bonding capabilities. These features are critical in its interaction with biological targets, such as enzymes and receptors, and are a key focus of structure-activity relationship (SAR) studies in drug discovery.[4][5][6]

Molecular Structure and Conformational Analysis

The core structure of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid features a planar, five-membered pyrazole ring linked to a chlorophenyl group and a carboxylic acid.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Verification S1 Step 1: Hydrazone Formation (2-Chlorophenylhydrazine + Diethyl ethoxymethylenemalonate) S2 Step 2: Thermal Cyclization S1->S2 S3 Step 3: Ester Hydrolysis (Saponification) S2->S3 P1 Acidification & Precipitation S3->P1 P2 Filtration & Washing P1->P2 P3 Vacuum Drying P2->P3 C1 ¹H & ¹³C NMR P3->C1 C2 Mass Spectrometry (MS) P3->C2 C3 FT-IR Spectroscopy P3->C3 C4 Melting Point Analysis P3->C4 Final Pure 1-(2-chlorophenyl)-1H- pyrazole-4-carboxylic acid C1->Final C2->Final C3->Final C4->Final

Sources

Foundational

Synthesis and Starting Materials for 1-(2-Chlorophenyl)-1H-Pyrazole-4-Carboxylic Acid: A Technical Whitepaper

Executive Summary The compound 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in the discovery and development of modern agrochemicals and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a highly valuable heterocyclic building block extensively utilized in the discovery and development of modern agrochemicals and pharmaceuticals. Most notably, it serves as a core intermediate in the synthesis of flupyrimin analogs, a novel class of insecticides targeting the nicotinic acetylcholine receptor (nAChR)[1].

This technical guide provides an in-depth analysis of the starting materials, retrosynthetic strategies, and validated experimental protocols required to synthesize this molecule. By examining the mechanistic causality behind reagent selection, this whitepaper equips researchers with the authoritative grounding necessary to optimize yields and ensure protocol reproducibility.

Retrosynthetic Strategies & Logical Workflows

The construction of the 1-arylpyrazole core fundamentally relies on two primary disconnections:

  • Route A (De Novo Ring Construction): Disconnection of the pyrazole ring into an arylhydrazine and a 1,3-dicarbonyl equivalent. This is the most robust and widely adopted method, forming the N-N and C-N bonds sequentially.

  • Route B (N-Arylation): Disconnection of the N1-aryl bond, relying on the transition-metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig) of a pre-formed 1H-pyrazole-4-carboxylate with an ortho-substituted aryl halide.

Retrosynthesis Target 1-(2-chlorophenyl)-1H- pyrazole-4-carboxylic acid RouteA Route A: Condensation (De Novo Ring Synthesis) Target->RouteA Disconnection 1 RouteB Route B: N-Arylation (Cross-Coupling) Target->RouteB Disconnection 2 Hydrazine 2-Chlorophenylhydrazine RouteA->Hydrazine Dicarbonyl Ethyl 2-formyl-3-oxopropanoate RouteA->Dicarbonyl Pyrazole 1H-pyrazole-4-carboxylate RouteB->Pyrazole ArylHalide 1-Chloro-2-iodobenzene RouteB->ArylHalide

Retrosynthetic pathways for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data: Core Starting Materials

The selection of high-purity starting materials is critical for minimizing side reactions. The following table summarizes the quantitative data and handling requirements for the primary reagents used across both synthetic routes.

Starting MaterialCAS NumberMolecular WeightRole in SynthesisKey Handling Properties & Rationale
2-Chlorophenylhydrazine HCl 41052-75-9179.05 g/mol Nitrogen source (Route A)Hygroscopic and toxic[2]. Used as an HCl salt to prevent premature air oxidation.
Ethyl 2-formyl-3-oxopropanoate 80370-42-9144.13 g/mol C3-Dicarbonyl synthon (Route A)Highly electrophilic[3]. Preferred over ethyl 2-cyano-3-ethoxyacrylate to avoid deamination steps[4].
Ethyl 1H-pyrazole-4-carboxylate 37718-11-9140.14 g/mol Pre-formed heterocycle (Route B)Stable solid. The ester protects the carboxylic acid during basic coupling conditions.
1-Chloro-2-iodobenzene 615-41-8238.45 g/mol Arylating agent (Route B)Light-sensitive. The iodine acts as a chemoselective leaving group for Cu(I) insertion.

Mechanistic Causality & Optimization (E-E-A-T)

As an application scientist, it is imperative to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

Regioselectivity in Condensation (Route A): When 2-chlorophenylhydrazine reacts with ethyl 2-formyl-3-oxopropanoate, the terminal nitrogen (NH₂) of the hydrazine is significantly more nucleophilic than the internal nitrogen (NH), due to the lack of steric hindrance and direct conjugation with the electron-withdrawing chlorophenyl ring. This terminal amine selectively attacks the highly reactive formyl group of the 1,3-dicarbonyl synthon[3]. Subsequent intramolecular cyclization and dehydration drive the system toward the thermodynamically stable aromatic pyrazole core[5].

Chemoselectivity in N-Arylation (Route B): If Route B is chosen, 1-chloro-2-iodobenzene is strictly preferred over 1,2-dichlorobenzene. The carbon-iodine bond possesses a significantly lower bond dissociation energy than the carbon-chlorine bond. In an Ullmann-type coupling, the Cu(I) catalyst undergoes oxidative addition exclusively at the iodine position. This ensures precise, chemoselective N-arylation, leaving the essential ortho-chloro substituent intact on the final molecule.

Mechanism Start Hydrazine + 1,3-Dicarbonyl Step1 Hydrazone Formation Start->Step1 Nucleophilic Attack Step2 Intramolecular Cyclization Step1->Step2 -H2O Ester Pyrazole Ester Step2->Ester Aromatization Step3 Alkaline Hydrolysis Ester->Step3 NaOH/EtOH Final Target Carboxylic Acid Step3->Final Acidification

Mechanistic workflow from starting materials to the final pyrazole-4-carboxylic acid.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for the synthesis of the target compound.

Protocol 1: De Novo Synthesis via Condensation (Recommended)

This two-step protocol utilizes the highly efficient condensation of an arylhydrazine with a C3-synthon[5],[3], followed by saponification[1].

Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-formyl-3-oxopropanoate (14.4 g, 100 mmol, 1.0 eq) in 150 mL of absolute ethanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Addition: Slowly add 2-chlorophenylhydrazine hydrochloride (18.8 g, 105 mmol, 1.05 eq) in small portions over 30 minutes to manage the exothermic condensation. Immediately add anhydrous sodium acetate (8.6 g, 105 mmol, 1.05 eq) to liberate the free hydrazine base in situ.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 16 hours. Reaction completion is validated by TLC (Hexanes:EtOAc 3:1), observing the disappearance of the dicarbonyl spot.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (200 mL) and distilled water (100 mL). Extract the aqueous layer once more with ethyl acetate (100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude product via silica gel column chromatography to yield the ester intermediate.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (20.0 g) in a 1:1 mixture of THF and Methanol (100 mL total).

  • Base Addition: Add 2M aqueous NaOH (2.0 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 4 hours.

  • Isolation: Cool the mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous phase with 50 mL of water and cool in an ice bath.

  • Acidification (Self-Validation): Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. A thick white/pale-yellow precipitate will form, confirming the protonation of the carboxylate salt.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum oven at 45 °C to afford pure 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis via Ullmann-Type N-Arylation

If the pre-formed pyrazole is preferred, this transition-metal catalyzed route is utilized.

  • Setup: Charge a Schlenk tube with ethyl 1H-pyrazole-4-carboxylate (14.0 g, 100 mmol, 1.0 eq), 1-chloro-2-iodobenzene (28.6 g, 120 mmol, 1.2 eq), CuI (1.9 g, 10 mmol, 0.1 eq), and anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3 times).

  • Ligand Addition: Inject anhydrous DMF (100 mL) followed by N,N'-dimethylethylenediamine (1.8 g, 20 mmol, 0.2 eq). The ligand stabilizes the Cu(I) species and prevents disproportionation.

  • Coupling: Seal the tube and heat at 110 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the suspension through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Final Step: Subject the resulting crude ester to the exact saponification procedure outlined in Protocol 1, Step 2 to yield the final carboxylic acid.

References

  • Title: Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits Source: Frontiers in Plant Science URL
  • Title: Taking - Research Aid Instruments & Services (Merck Life Science Price List / 2-Chlorophenylhydrazine hydrochloride)
  • Title: Ethyl pyrazole-4-carboxylate synthesis Source: ChemicalBook URL
  • Title: Process for the preparation of a pyrazole derivative (WO2011064798A1)
  • Title: Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans Source: PMC / NIH URL

Sources

Exploratory

Physicochemical properties of pyrazole carboxylic acid derivatives

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives for Drug Development Abstract Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives for Drug Development

Abstract

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their therapeutic efficacy is profoundly influenced by their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of the key physicochemical parameters of pyrazole carboxylic acid derivatives, including acidity (pKa), lipophilicity (LogP/LogD), solubility, and solid-state properties. By synthesizing theoretical principles with practical experimental methodologies and computational approaches, this document serves as an authoritative resource for researchers, scientists, and drug development professionals aiming to optimize the drug-like properties of this important class of molecules.

Introduction: The Pyrazole Carboxylic Acid Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it a versatile scaffold for targeting a wide array of biological entities.[3][5] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives gain an ionizable group that significantly impacts their physicochemical behavior and, consequently, their pharmacokinetic and pharmacodynamic profiles.[6]

The presence of both the pyrazole core and the carboxylic acid group creates a molecule with a complex interplay of properties. The pyrazole ring itself contributes to the aromatic character and can be substituted at various positions to modulate lipophilicity and target engagement.[3][5] The carboxylic acid group, on the other hand, introduces a site for ionization, profoundly influencing solubility and membrane permeability.[6][7] This duality makes a thorough understanding of their physicochemical properties paramount for successful drug development.

This guide will delve into the critical physicochemical properties of pyrazole carboxylic acid derivatives, providing both the theoretical underpinnings and practical methodologies for their assessment.

Fundamental Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its site of action is dictated by a series of complex interactions with the biological environment. These interactions are largely governed by the molecule's physicochemical properties. For pyrazole carboxylic acid derivatives, the most critical of these are acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Acidity (pKa): The Protonation State as a Key Determinant

The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid.[7] For a pyrazole carboxylic acid derivative, the pKa of the carboxylic acid group determines the extent of its ionization at a given pH. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[8]

2.1.1 Theoretical Principles: Inductive and Resonance Effects

The pKa of the carboxylic acid on a pyrazole ring is influenced by the electronic effects of the pyrazole ring itself and any other substituents present. The pyrazole ring, being an electron-withdrawing heterocycle, generally increases the acidity of the carboxylic acid (lowers the pKa) compared to a simple benzoic acid. The position of the carboxylic acid group and the nature and position of other substituents on the pyrazole ring can further tune the pKa value.

2.1.2 Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[6][9]

Experimental Protocol: Potentiometric pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the pyrazole carboxylic acid derivative in a suitable co-solvent system (e.g., methanol/water) to a known concentration (typically 1-5 mM). The co-solvent is necessary for compounds with low water solubility.

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Specialized software can be used for more accurate determination from the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent B Titrate with Standardized Base A->B Transfer to Titration Vessel C Record pH after each Addition B->C D Plot pH vs. Volume of Titrant C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Relationship between LogP, pKa, pH, and LogD.

2.2.2 Experimental Determination: Shake-Flask and RP-HPLC Methods

The traditional method for determining LogP is the shake-flask method , where the compound is dissolved in a biphasic system of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured. A more high-throughput method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Experimental Protocol: RP-HPLC for LogD Determination

  • System Setup: Use a C18 reverse-phase column and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogD values at the same pH and run a gradient of the organic modifier.

  • Retention Time Measurement: Inject the pyrazole carboxylic acid derivative and measure its retention time.

  • Calculation: Correlate the retention time of the test compound with the retention times of the standards to calculate its LogD.

2.2.3 Impact on Potency and Off-Target Effects

A delicate balance of lipophilicity is crucial for a successful drug. While sufficient lipophilicity is required for membrane permeation and target binding, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher likelihood of off-target effects and toxicity. [10]

Aqueous Solubility: The Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. [11]For a drug to be absorbed and distributed throughout the body, it must first be in a dissolved state. [7]Poor aqueous solubility is a major reason for the failure of drug candidates in development. [3] 2.3.1 Thermodynamic vs. Kinetic Solubility

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. Its determination is time-consuming.

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. It is a high-throughput measurement commonly used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay

  • Sample Preparation: Prepare a high-concentration stock solution of the pyrazole carboxylic acid derivative in DMSO.

  • Assay Plate Preparation: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer-filled wells to create a range of concentrations.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

2.3.2 Strategies for Solubility Enhancement

For pyrazole carboxylic acid derivatives with poor solubility, several strategies can be employed:

  • Salt Formation: Forming a salt of the carboxylic acid with a suitable base can dramatically increase aqueous solubility.

  • Prodrugs: The carboxylic acid can be masked with a cleavable group that is removed in vivo to release the active drug.

  • Formulation Approaches: Techniques such as creating amorphous solid dispersions or using co-solvents and surfactants can improve the dissolution rate and apparent solubility. [11]

    Property Importance in Drug Development Typical Desired Range
    pKa Governs ionization, affecting solubility and permeability 3 - 5 for carboxylic acids to be ionized at physiological pH
    LogP/LogD Influences membrane permeability, target binding, and off-target effects LogD at pH 7.4 between 1 and 3 is often a good starting point

    | Solubility | Essential for absorption and bioavailability | > 50 µg/mL is often desired for oral drugs [12]|

Table 1: Summary of Key Physicochemical Properties and Their Significance

Crystal Structure and Solid-State Properties

The arrangement of molecules in the solid state, or crystal structure, can have a profound impact on a drug's properties, including its solubility, dissolution rate, and stability.

2.4.1 The Role of Hydrogen Bonding and Crystal Packing

Pyrazole carboxylic acids are capable of forming strong hydrogen bonds through both the pyrazole ring (N-H donor and N acceptor) and the carboxylic acid group (O-H donor and C=O acceptor). [13][14]These hydrogen bonds play a crucial role in directing the crystal packing, often leading to the formation of well-defined supramolecular structures such as chains or ribbons. [13][15]The specific hydrogen bonding motifs can influence the physical properties of the solid form.

2.4.2 Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. [14]

XRay_Diffraction_Workflow A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Expose to X-rays and Collect Diffraction Data B->C D Solve the Phase Problem C->D E Refine the Structural Model D->E F Analyze Crystal Packing and Interactions E->F

Caption: Workflow for Single-Crystal X-ray Diffraction.

2.4.3 Impact on Polymorphism, Stability, and Formulation

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different solubilities, dissolution rates, and stabilities, which can have significant implications for the bioavailability and shelf-life of a drug product. A thorough understanding of the solid-state properties of a pyrazole carboxylic acid derivative is therefore essential for selecting the optimal solid form for development.

Case Study: Celecoxib

Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains a pyrazole core. [16]Although not a carboxylic acid derivative itself (it has a sulfonamide group), its development highlights the importance of physicochemical properties. The trifluoromethyl group on the pyrazole ring increases its lipophilicity, contributing to its selective binding to the COX-2 enzyme. [16]The sulfonamide group provides a site for hydrogen bonding within the enzyme's active site. The overall physicochemical profile of celecoxib allows for good oral absorption and effective distribution to sites of inflammation.

Advanced Considerations in Drug Design

4.1 The Role of Bioisosteric Replacement

In some cases, the carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazoles, phosphonic acids), to fine-tune the physicochemical properties of the molecule. [6][9]For example, replacing a carboxylic acid with a phosphonic acid can significantly lower the pKa. [6] 4.2 Impact on Metabolic Stability

The pyrazole ring is generally metabolically stable. However, substituents on the ring can be sites of metabolism. Careful selection of substituents is necessary to balance potency with metabolic stability.

Conclusion and Future Outlook

The physicochemical properties of pyrazole carboxylic acid derivatives are a critical determinant of their success as therapeutic agents. A comprehensive understanding and early assessment of pKa, lipophilicity, solubility, and solid-state properties are essential for optimizing the ADME profile and overall drug-like characteristics of these molecules. The interplay between these properties is complex, and a multi-parameter optimization approach, combining experimental measurements with computational predictions, is crucial for the rational design of new and improved pyrazole-based drugs. As our understanding of the relationship between physicochemical properties and biological outcomes continues to grow, we can expect to see the development of even more effective and safer drugs based on this versatile scaffold.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. (2001, August 15). PubMed.
  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (n.d.).
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16–41.
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025, September 20).
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019, April 11). Cambridge University Press & Assessment.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. (n.d.). PMC - NIH.
  • Karrouchi, K., et al. (2018).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • LogP/LogD/pKa/pH Solubility in Preformul
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
  • Improving solubility of pyrazole deriv
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).
  • Spectrophotometric Determination of pKa and Log P of Risperidone. (2017, November 30). Journal of Applied Pharmaceutical Science.
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 9). ACS.org.
  • 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-, (2E)-2-[[4-(diethylamino)phenyl]methylene]hydrazide. (2025, October 15). EPA.
  • Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). Semantic Scholar.

Sources

Foundational

Comprehensive Physicochemical Profiling and Solubility Determination of 1-(2-Chlorophenyl)-1H-Pyrazole-4-Carboxylic Acid

Executive Summary In early-stage drug discovery and agrochemical development, pyrazole-derived carboxylic acids serve as critical pharmacophore building blocks. Specifically, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, pyrazole-derived carboxylic acids serve as critical pharmacophore building blocks. Specifically, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154198-40-9) is a highly versatile intermediate. However, its utility in synthesis and formulation is heavily dictated by its phase-distribution behavior and thermodynamic solubility.

As a Senior Application Scientist, evaluating this compound requires moving beyond basic dissolution observations. We must analyze the structural causality behind its solubility profile—specifically how the ortho-chloro substitution disrupts crystal lattice planarity and how the carboxylic acid moiety dictates a highly pH-dependent aqueous solubility profile. This whitepaper provides an in-depth technical guide to the physicochemical properties, predictive solubility data, and the self-validating experimental protocols required to accurately measure the thermodynamic solubility of this compound.

Structural Causality and Physicochemical Properties

The solubility of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is not arbitrary; it is a direct consequence of its molecular architecture.

  • The Ortho-Chloro Effect (Steric Hindrance): Unlike para-substituted analogs, the bulky chlorine atom at the ortho position of the phenyl ring creates significant steric clash with the adjacent pyrazole protons. This torsional strain forces the two rings out of coplanarity. By disrupting the molecule's ability to form flat, tightly packed π−π stacking interactions in the solid state, the crystal lattice energy is lowered. A lower lattice energy directly translates to an increased intrinsic solubility in organic solvents compared to its planar counterparts.

  • The Carboxylic Acid Moiety (Ionization): The C4-carboxylic acid acts as a weak Brønsted-Lowry acid with a predicted pKa​ of approximately 4.2. According to the [1], the ratio of ionized to unionized species shifts dramatically with pH. In acidic environments (pH < pKa​ ), the compound remains protonated and lipophilic. In neutral to basic environments (pH > pKa​ ), it deprotonates into a carboxylate anion, forming highly favorable ion-dipole interactions with water, leading to an exponential increase in aqueous solubility.

Mechanism Core 1-(2-chlorophenyl)-1H-pyrazole -4-carboxylic acid Carboxyl Carboxylic Acid (pKa ~4.2) Ionization at pH > 5 Core->Carboxyl OrthoCl Ortho-Chloro Substitution Steric Hindrance Core->OrthoCl AqSol High Aqueous Solubility (Intestinal Fluid) Carboxyl->AqSol Ion-Dipole Bonds Crystal Disrupted Planarity Lower Lattice Energy OrthoCl->Crystal Torsional Strain OrgSol Enhanced Organic Solubility (DMSO/MeOH) Crystal->OrgSol Easier Solvation

Diagram 1: Structural features dictating the phase-solubility behavior of the compound.

Quantitative Solubility Data Profile

Because empirical solubility data for specific proprietary intermediates can vary based on polymorphic form and purity, table 1 outlines the thermodynamic predictive profile based on structural modeling and analog benchmarking.

Table 1: Predicted Physicochemical & Solubility Profile at 25°C
Parameter / SolventPredicted Value / RangeMechanistic Rationale
Molecular Weight 222.63 g/mol Standard parameter.
Calculated LogP ~2.1Moderate lipophilicity driven by the chlorophenyl ring.
Aqueous Buffer (pH 1.2) < 0.1 mg/mL (Poor)Compound is >99% unionized; relies solely on intrinsic solubility ( S0​ ).
Aqueous Buffer (pH 7.4) > 5.0 mg/mL (High)Compound is >99% ionized; carboxylate anion drives rapid dissolution.
Dimethyl Sulfoxide (DMSO) > 50.0 mg/mL (Excellent)High polarity and aprotic nature easily solvates the disrupted crystal lattice.
Methanol (MeOH) 10.0 - 20.0 mg/mL (Good)Protic solvent forms strong hydrogen bonds with the pyrazole nitrogen atoms.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predicted models to empirical certainty, researchers must utilize the Saturation Shake-Flask Method . Recognized as the gold standard by both [2] and seminal pharmaceutical literature [3], this method determines the true thermodynamic equilibrium solubility.

Crucially, a robust protocol must be self-validating . If you measure the solubility of a carboxylic acid in a pH 7.4 phosphate buffer, the high concentration of dissolved sodium or potassium may precipitate the drug as a novel salt form. If the solid state changes during the assay, your measured solubility corresponds to the new salt, not the original free acid. Therefore, post-assay solid-state verification is mandatory.

Step-by-Step Protocol

Step 1: Preparation of the Suspension

  • Weigh an excess amount of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (e.g., 10 mg for aqueous, 100 mg for organics) into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target solvent (e.g., 0.1 N HCl for pH 1.2, or PBS for pH 7.4).

  • Causality Check: Ensure a visible solid pellet remains. If all solid dissolves, the solution is not saturated, and the experiment must be restarted with more solid mass.

Step 2: Thermal Equilibration and Agitation

  • Seal the vials and place them in a thermoshaker set to 25.0 ± 0.5 °C.

  • Agitate at 500 RPM for 24 to 48 hours.

  • Causality Check: 24 hours is generally sufficient for pyrazole-carboxylic acids to overcome the activation energy of dissolution and reach thermodynamic equilibrium [3].

Step 3: Phase Separation

  • Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Discard the first 100 µL to account for potential API adsorption to the filter membrane.

Step 4: Quantification (Supernatant)

  • Dilute the filtered supernatant appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of your calibration curve.

  • Quantify the dissolved concentration using HPLC-UV (typically at λmax​ ~254 nm).

Step 5: Solid-State Verification (The Self-Validation Step)

  • Recover the residual wet solid from the bottom of the centrifuge tube.

  • Dry the solid gently under a nitrogen stream.

  • Analyze the powder using X-Ray Powder Diffraction (XRPD). Compare the resulting diffractogram to the starting material to confirm that no polymorphic transition, hydrate formation, or salt disproportionation occurred during the 48-hour incubation.

ShakeFlask Step1 1. Solid Addition Excess 1-(2-chlorophenyl)-1H-pyrazole -4-carboxylic acid Step2 2. Solvent Incubation Aqueous Buffers or Organics Step1->Step2 Step3 3. Equilibration Agitation at 25°C for 24-48h Step2->Step3 Step4 4. Phase Separation Centrifugation & Filtration Step3->Step4 Step5a 5a. Supernatant Analysis HPLC-UV Quantification Step4->Step5a Dissolved Fraction Step5b 5b. Solid-State Analysis XRPD for Form Verification Step4->Step5b Residual Solid

Diagram 2: The self-validating Saturation Shake-Flask protocol workflow.

Conclusion

Understanding the solubility of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid requires a dual approach: recognizing the structural features that dictate its physical chemistry, and employing rigorous, self-validating analytical methods to measure it. The steric hindrance of the ortho-chloro group ensures favorable organic solubility for synthetic manipulation, while the carboxylic acid guarantees that aqueous solubility can be finely tuned via pH control. By adhering to the shake-flask methodology outlined above, development professionals can secure the accurate thermodynamic data required to advance this compound through the preclinical pipeline.

References

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK, 3(4), 359-362. URL:[Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, the 1-arylpyrazole-4-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the design of cannabinoid receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the 1-arylpyrazole-4-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the design of cannabinoid receptor antagonists, kinase inhibitors, and advanced agrochemicals. Specifically, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid presents unique stereoelectronic properties due to the ortho-chloro substitution on the N1-phenyl ring, which restricts free rotation and influences the electronic landscape of the pyrazole core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a self-validating analytical framework—detailing the causality behind experimental choices and the fundamental spectroscopic principles (NMR, FT-IR, and ESI-MS) required to unequivocally characterize this molecule.

Experimental Workflow & Self-Validating Systems

To ensure high-fidelity structural validation, a multi-modal spectroscopic approach is mandatory. Relying on a single technique can lead to false positives, especially with regioisomers (e.g., 1-(3-chlorophenyl) vs. 1-(2-chlorophenyl) variants). The workflow below illustrates the orthogonal analytical strategy required for absolute structural confirmation.

Workflow A Sample Prep (Analyte + DMSO-d6) B NMR Spectroscopy (1H & 13C 1D/2D) A->B C FT-IR Spectroscopy (ATR Solid State) A->C D Mass Spectrometry (ESI- LC-MS) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multi-modal orthogonal workflow for absolute structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality in NMR Acquisition

For carboxylic acids containing heterocyclic cores, the choice of solvent is the most critical experimental parameter. We utilize DMSO- d6​ rather than CDCl 3​ . The causality is twofold:

  • Solubility & Hydrogen Bonding: DMSO acts as a strong hydrogen-bond acceptor, disrupting the tightly bound carboxylic acid dimers that form in non-polar solvents. This prevents extreme line broadening of the -COOH proton.

  • Conformational Locking: The ortho-chloro substituent on the N1-phenyl ring creates steric hindrance against the pyrazole H-5 proton. In highly polar solvents like DMSO, the rotational barrier is stabilized, allowing for sharper, more resolved aryl multiplets[1].

Expected 1 H and 13 C NMR Chemical Shifts

In 1-phenylpyrazoles, the H-5 proton (adjacent to the N1-aryl group) is highly deshielded by the magnetic anisotropy of the aryl ring. This deshielding is exacerbated by the electron-withdrawing nature of the C4-carboxylic acid[2]. Furthermore, the 13 C chemical shift of the C-4 carbon is a highly diagnostic marker for pyrazoles, typically resonating between 115–120 ppm, which shifts downfield upon carboxylation[3].

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Coupling
12.80br s1H-COOHBroadened by rapid exchange; deshielded by carbonyl.
8.85s1HPyrazole H-5Deshielded by adjacent N1-aryl and C4-COOH anisotropy.
8.15s1HPyrazole H-3Deshielded by adjacent C4-COOH.
7.75dd1HAryl H-3' J=7.8,1.5 Hz. Adjacent to C-Cl.
7.65td1HAryl H-4' J=7.8,1.5 Hz.
7.55td1HAryl H-5' J=7.8,1.5 Hz.
7.50dd1HAryl H-6' J=7.8,1.5 Hz. Adjacent to N1-linkage.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

Shift ( δ , ppm)TypeAssignmentDiagnostic Significance
163.5CqC=O (Acid)Confirms the presence of the carboxylate moiety.
141.2CHPyrazole C-3Characteristic sp2 resonance of the pyrazole core.
137.5CqAryl C-1'N-linked quaternary carbon.
135.0CHPyrazole C-5Deshielded by N1-linkage.
131.2CqAryl C-2' (C-Cl)Shifted downfield due to electronegative chlorine.
130.5, 129.8, 128.5, 128.0CHAryl CarbonsStandard ortho-disubstituted benzene envelope.
116.0CqPyrazole C-4Highly diagnostic quaternary carbon of the pyrazole core[3].
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (isotopic purity 99.9%).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for rigorous 0.00 ppm calibration.

  • Acquisition ( 1 H): Run 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the sterically hindered aryl protons.

  • Acquisition ( 13 C): Run 512–1024 scans with a D1 of 2 seconds and a 30° pulse angle to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C-4, C-1', C-2', C=O).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the carboxylic acid and the pyrazole ring system.

FT-IR Protocol & Causality

We employ Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal.

  • Causality: ATR eliminates the need for KBr pellet pressing, which can introduce water artifacts (broadening the 3300 cm −1 region) and induce solid-state polymorphic transitions. ATR ensures the spectrum reflects the true crystalline state of the bulk powder.

Table 3: Key FT-IR Vibrational Bands (ATR, Solid State)

Wavenumber (cm −1 )IntensityAssignmentStructural Implication
3100 – 2600Broad, StrongO-H stretchIndicates strong intermolecular hydrogen bonding of the carboxylic acid dimer.
1685StrongC=O stretchLower than a typical ester (~1720 cm −1 ) due to conjugation with the pyrazole ring and H-bonding.
1560MediumC=N stretchDiagnostic for the pyrazole heterocyclic ring.
1490MediumC=C stretchAromatic ring breathing modes.
1220StrongC-O stretchConfirms the single bond character of the carboxyl group.
760StrongC-Cl stretchDiagnostic for the ortho-chlorine substituent on the aryl ring.

Mass Spectrometry (ESI-MS) & Fragmentation Dynamics

Mass spectrometry confirms the exact molecular weight and provides structural connectivity data through Collision-Induced Dissociation (CID). For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the gold standard, as the -COOH group readily deprotonates to form a stable [M-H] anion[4].

Isotopic Signatures

The presence of a single chlorine atom dictates a highly specific isotopic pattern. Chlorine naturally exists as 35 Cl (75.77%) and 37 Cl (24.23%). Therefore, the mass spectrum will exhibit a characteristic 3:1 ratio between the monoisotopic mass [M-H] and the [M+2-H] peak.

  • Exact Monoisotopic Mass ( 35 Cl): 222.0196 Da

  • Expected [M-H] ( 35 Cl): m/z 221.0 (100% relative abundance)

  • Expected [M+2-H] ( 37 Cl): m/z 223.0 (~33% relative abundance)

Fragmentation Pathway (MS/MS)

Upon subjecting the m/z 221.0 precursor ion to CID (Collision Energy: 15–25 eV), the molecule undergoes predictable fragmentation. The primary pathway is the expulsion of carbon dioxide (decarboxylation), a hallmark of pyrazole-4-carboxylic acids[4].

Fragmentation M Precursor Ion [M-H]- m/z 221.0 (35Cl) F1 Decarboxylated Fragment m/z 177.0 M->F1 -CO2 (Neutral Loss 44 Da) F2 Chlorophenyl Anion m/z 111.0 M->F2 N-Aryl Bond Cleavage

Proposed ESI-MS negative mode Collision-Induced Dissociation (CID) pathway.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dilute the analyte to 1 μ g/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Note: While formic acid is added to aid chromatography, the inherent acidity of the analyte still allows for excellent negative mode ionization.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Source Parameters (ESI-): Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Scan from m/z 50 to 500. Isolate m/z 221.0 in the quadrupole and apply 20 eV collision energy in the collision cell to generate the MS/MS spectra.

References

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.[4]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Hockstedler, A.N. et al. ResearchGate.[3]

  • Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of [15N]azoles: 1-phenylpyrazole and the tautomerically mobile 3-methyl-1-phenylpyrazolin-5-one. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[2]

  • 13C-NMR Spectra of Phenyl-Substituted Azoles, a Conformational Study. Begtrup, M. Acta Chemica Scandinavica (SciSpace).[1]

Sources

Foundational

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Therapeutic Targets

An In-Depth Technical Guide for Drug Development Professionals As drug discovery pivots toward multi-target-directed ligands, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As drug discovery pivots toward multi-target-directed ligands, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold. Its unique electronic distribution, hydrogen-bonding capacity, and structural rigidity allow it to act as a versatile bioisostere.

This whitepaper provides a rigorous, mechanistic analysis of the primary therapeutic targets for pyrazole derivatives: Receptor Tyrosine Kinases (RTKs) and Cyclooxygenase-2 (COX-2). As an application scientist, my goal is not merely to list targets, but to deconstruct the causality behind why pyrazole derivatives bind these targets, how we validate these interactions experimentally, and how to structure robust, self-validating assays to prevent false positives during lead optimization.

Target Class I: Receptor Tyrosine Kinases (EGFR & VEGFR-2)

The Mechanistic Rationale

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of tumor proliferation and angiogenesis. Fused pyrazole systems (such as pyrazolo[3,4-d]pyrimidines and pyranopyrazoles) exhibit profound dual-inhibition of these kinases.

Causality of Binding: The pyrazole core acts as a purine bioisostere, mimicking the adenine ring of ATP. The nitrogen atoms (N1 and N2) serve as critical hydrogen-bond acceptors/donors, anchoring the molecule to the highly conserved hinge region of the kinase domain (e.g., Met793 in EGFR and Cys919 in VEGFR-2). Furthermore, substituting the pyrazole ring with hydrophobic moieties (like a p-methyl sulfonamide group) forces the molecule deep into the hydrophobic DFG-out allosteric pocket, stabilizing the inactive conformation of the kinase [1].

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To validate EGFR/VEGFR-2 inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? Pyrazole derivatives, being highly aromatic, frequently exhibit auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the kinase reaction.

Protocol:

  • Compound Preparation: Serially dilute the pyrazole derivative in 100% DMSO. Self-validation step: Maintain a final DMSO concentration of strictly 1% in the assay well to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate the compound with recombinant human EGFR or VEGFR-2 enzyme in a kinase buffer (containing DTT and MgCl2​ ) for 30 minutes at room temperature. This pre-incubation allows for the detection of slow-binding kinetics.

  • Reaction Initiation: Add an ATP/substrate mix (e.g., biotinylated poly-GT peptide). Self-validation step: Run the reaction at the apparent Km​ for ATP. Artificially high ATP concentrations will outcompete the inhibitor, yielding falsely high IC50​ values.

  • Signal Detection: Stop the reaction using EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal at 665 nm.

  • Data Analysis & Quality Control: Calculate the IC50​ using a 4-parameter logistic regression. Self-validation step: Calculate the Z'-factor for the assay plate using a known reference inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2). A Z'-factor > 0.5 validates the assay's robustness.

Target Class II: Cyclooxygenase-2 (COX-2)

The Mechanistic Rationale

COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (like PGE2) and is heavily implicated in both chronic inflammation and tumorigenesis. Celecoxib, a 1,5-diarylpyrazole, is the gold standard for COX-2 selectivity.

Causality of Binding: The selectivity of pyrazole derivatives for COX-2 over the constitutively active COX-1 relies on exploiting a single amino acid substitution. In COX-1, position 523 is a bulky isoleucine. In COX-2, this is replaced by a smaller valine (Val523), opening a secondary hydrophilic side pocket. The rigid geometry of the pyrazole ring acts as a structural wedge, perfectly orienting a polar substituent (like a sulfonamide or sulfonyl group) into this COX-2 specific pocket, while sterically clashing with the Ile523 in COX-1 [2]. Recent advancements have even optimized pyrazole analogs (like Difenamizole derivatives) to act as dual COX-2/EGFR inhibitors for glioblastoma therapy [3].

Experimental Workflow: COX-2 Selectivity Profiling via EIA

To validate COX-2 selectivity, we measure the downstream product, Prostaglandin E2 (PGE2), using an Enzyme Immunoassay (EIA).

Protocol:

  • Cellular Setup: Seed RAW 264.7 murine macrophages in 96-well plates. Stimulate with Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazole derivative. Self-validation step: Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective COX-1/2 control.

  • Arachidonic Acid Addition: Wash cells to remove exogenous arachidonic acid in the serum, then add a standardized concentration of exogenous arachidonic acid (10 µM) to initiate the COX reaction.

  • PGE2 Quantification: Transfer the supernatant to an anti-PGE2 coated EIA plate. Add a PGE2-acetylcholinesterase tracer.

  • Signal Detection: Develop with Ellman's Reagent and read absorbance at 412 nm. The intensity of the yellow color is inversely proportional to the amount of free PGE2 produced by the cells. Calculate the Selectivity Index (SI) = IC50​(COX−1)/IC50​(COX−2) .

Visualizing the Mechanisms and Workflows

Pathway PZ Pyrazole Derivatives (e.g., Celecoxib, Fused Pyrazoles) EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) PZ->EGFR ATP-competitive inhibition COX2 COX-2 Enzyme (Cyclooxygenase-2) PZ->COX2 Selective pocket binding KIN_PATH PI3K/AKT & RAS/RAF/MEK EGFR->KIN_PATH PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 TUMOR Tumor Proliferation & Angiogenesis KIN_PATH->TUMOR PGE2->TUMOR INFLAM Inflammation & Immune Evasion PGE2->INFLAM

Caption: Dual targeting of kinase and cyclooxygenase pathways by pyrazole derivatives.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Incubation (EGFR/VEGFR-2 or COX-2) Step1->Step2 Step3 3. Reaction Initiation (ATP or Arachidonic Acid) Step2->Step3 Step4 4. Signal Detection (TR-FRET or EIA) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor) Step4->Step5

Caption: Self-validating high-throughput screening workflow for pyrazole targets.

Quantitative Data Summary

The table below synthesizes the inhibitory profiles of recently developed pyrazole derivatives against their respective molecular targets, demonstrating their potency relative to FDA-approved clinical standards [1][3].

Compound Class / DesignationPrimary TargetExperimental IC50​ (µM)Reference DrugReference IC50​ (µM)
Pyrano-pyrazolo-pyrimidine (Cmpd 3)EGFR0.06Erlotinib0.13
Sulfonamide pyrazole (Cmpd 9)VEGFR-20.22Sorafenib0.03
Difenamizole analog (Cmpd 10a)COX-20.05Celecoxib0.06
Difenamizole analog (Cmpd 10a)EGFR0.098Erlotinib0.06

Note: The dual COX-2/EGFR inhibitory profile of Compound 10a highlights the modern paradigm of utilizing the pyrazole scaffold for multi-target-directed anticancer therapy, specifically targeting glioblastoma microenvironments where both pathways are highly upregulated.

Conclusion & Future Perspectives

The pyrazole scaffold remains a cornerstone of medicinal chemistry. By understanding the strict structure-activity relationships (SAR) governing its interaction with ATP-binding pockets in kinases and the Val523 side-pocket in COX-2, researchers can rationally design highly selective, or intentionally dual-targeted, therapeutics. Moving forward, the integration of pyrazole moieties into Proteolysis Targeting Chimeras (PROTACs) represents the next frontier, transitioning these molecules from traditional inhibitors to targeted protein degraders.

References

  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.[Link]

  • Ghoneim, M. M., Abdelgawad, M. A., Elkanzi, N. A. A., & Bakr, R. B. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.[Link]

  • Farag, K. O., Nour, M. S., Abdelhafez, M. M., Ibrahim, N. M., Abdel-Aziz, H. A., & Fahim, S. H. (2025). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic Chemistry, 170, 109444.[Link]

Exploratory

Structure-Activity Relationship (SAR) of Pyrazole Analogs: An In-depth Technical Guide

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold" in drug discovery.[3][4] This distinction arises from the pyrazole core's ability to serve as a foundational structure for a multitude of approved drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases and cardiovascular conditions.[5][6][7] The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in recently approved pharmaceuticals.[1]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole analogs. It is designed for researchers, scientists, and drug development professionals, offering insights into how structural modifications of the pyrazole scaffold influence biological activity. By understanding the causal relationships behind experimental choices and the impact of substituent placement, we can more rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

The Privileged Pyrazole Scaffold

The pyrazole ring's utility in drug design is multifaceted. It can act as a bioisosteric replacement for other aromatic systems, improving properties like lipophilicity and solubility.[3][6] The two nitrogen atoms within the ring can participate in crucial hydrogen bonding interactions with biological targets, while the overall ring structure can engage in π–π stacking and other non-covalent interactions.[6] This ability to present a variety of interaction points makes the pyrazole scaffold a versatile template for designing inhibitors for a diverse range of protein targets, particularly kinases.[3]

Core Principles of Pyrazole SAR

The biological activity of pyrazole analogs is profoundly influenced by the nature, position, and orientation of substituents attached to the pyrazole core. Understanding these relationships is paramount for the rational design of new chemical entities. The pyrazole ring offers several positions for substitution: the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5).[8]

General Substitution Patterns and Their Impact
  • N1-Substitution: The substituent at the N1 position often plays a critical role in determining the compound's interaction with the target protein and can significantly influence its pharmacokinetic properties. For instance, in many kinase inhibitors, a bulky aryl or heteroaryl group at N1 is essential for occupying a specific hydrophobic pocket in the ATP-binding site.[3]

  • C3-Substitution: The C3 position is frequently involved in key interactions that dictate potency and selectivity.[9] Modifications at this position can introduce hydrogen bond donors or acceptors, or hydrophobic groups that interact with specific residues in the target's active site.[8]

  • C4-Substitution: While sometimes less critical for direct binding, substituents at the C4 position can modulate the electronic properties of the pyrazole ring and influence the overall conformation of the molecule.[8] In some cases, C4 substitution can be used to fine-tune solubility and other physicochemical properties.

  • C5-Substitution: Similar to N1-substitution, the C5 position often accommodates lipophilic groups that can enhance binding affinity through hydrophobic interactions.[9] The interplay between substituents at N1 and C5 is a common strategy for optimizing potency and selectivity.

Visualization of the Pyrazole Scaffold and Substitution Sites

The following diagram illustrates the general structure of the pyrazole ring and the key positions for substitution that will be discussed throughout this guide.

Caption: General structure of the pyrazole ring highlighting substitution positions.

SAR in Key Therapeutic Areas

The versatility of the pyrazole scaffold is evident in its application across numerous therapeutic areas.[2][10][11] The following sections delve into the specific SAR of pyrazole analogs in oncology, inflammation, and infectious diseases, providing examples of how structural modifications lead to desired pharmacological effects.

Pyrazole Analogs as Anticancer Agents

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily by targeting protein kinases that are often overexpressed or dysregulated in cancer cells.[2][3]

Kinase Inhibition

Many FDA-approved pyrazole-containing anticancer drugs are kinase inhibitors.[3] The pyrazole scaffold serves as an excellent framework for designing molecules that can fit into the ATP-binding pocket of kinases.

Key SAR Insights for Kinase Inhibitors:

  • N1-Aryl Substitution: A substituted phenyl or other aromatic ring at the N1 position is a common feature. This group often occupies the hydrophobic region of the kinase active site.

  • C3-Amide/Urea Moiety: An amide or urea linkage at the C3 position frequently provides a key hydrogen bond interaction with the hinge region of the kinase.

  • C4-Substitution: Introduction of small alkyl or cyano groups at the C4 position can enhance potency and selectivity.

  • C5-Aryl/Heteroaryl Substitution: A second aryl or heteroaryl group at the C5 position often contributes to binding affinity through interactions with the solvent-exposed region.

A notable example is the development of Aurora kinase inhibitors. The pyrazole template has been crucial in designing both pan-Aurora and subtype-selective inhibitors.[3] For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides, quantitative structure-activity relationship (QSAR) studies revealed that bulky, electron-withdrawing substituents at specific positions on the phenyl rings were favorable for Aurora A kinase inhibitory activity.[12]

Table 1: SAR of Pyrazole Analogs as Anticancer Agents (Kinase Inhibitors)

Compound/Analog ClassTarget(s)Key Structural Features & SAR InsightsReference(s)
Crizotinib ALK, MET, ROS1N1-substituted pyrazole with a 2,6-dichloro-3-fluorophenyl group. The pyrazole core acts as a hinge-binding motif.[2][3]
Ruxolitinib JAK1, JAK2Pyrrolo[2,3-d]pyrimidine core with a pyrazole-containing side chain. The pyrazole contributes to selectivity.[2][3]
Pyranopyrazole & Pyrazolopyrimidine derivatives EGFR, VEGFR-2The presence of H-bond donors like imino and amino groups on the fused pyrimidine ring enhances EGFR inhibition. A sulfonamide group on a terminal aromatic ring can lead to dual EGFR/VEGFR-2 inhibition.[13]
Aminophenyl-pyrazole derivatives Various kinasesA phenylamino pyrazole nucleus with acylhydrazone and amide decorations at positions 1, 3, and 4 contributes to potent antiproliferative activity.[14][15]
Pyrazole Analogs as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[16][17]

COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[17] The SAR of diarylpyrazoles like celecoxib has been extensively studied.

Key SAR Insights for COX-2 Inhibitors:

  • 1,5-Diaryl Substitution: The presence of two aryl groups at the N1 and C5 positions is crucial for activity.

  • para-Sulfonamide/Methylsulfonyl Group: A sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group on the N1-phenyl ring is a key pharmacophore for selective COX-2 inhibition. This group interacts with a specific side pocket in the COX-2 active site that is absent in COX-1.[17][18]

  • C3-Trifluoromethyl Group: The CF3 group at the C3 position contributes to the overall binding affinity and selectivity.

  • C5-para-Methylphenyl Group: The p-tolyl group at the C5 position fits into a hydrophobic channel of the COX-2 enzyme.

Interestingly, research has shown that some celecoxib analogs lacking the ability to inhibit COX-2 still exhibit potent anticancer effects, suggesting that the pyrazole scaffold can mediate antitumor activity through COX-2-independent mechanisms.[16][19]

Table 2: SAR of Pyrazole Analogs as Anti-inflammatory Agents

Compound/Analog ClassTarget(s)Key Structural Features & SAR InsightsReference(s)
Celecoxib COX-21,5-diarylpyrazole with a p-sulfamoylphenyl at N1 and a p-tolyl at C5. The SO2NH2 group is critical for selectivity.[16][17]
Rimonabant Analogs CB1 ReceptorA central pyrazole core with substituents at positions 1, 3, 4, and 5. The 3-position is implicated in receptor recognition and agonist/antagonist activity.[9][20]
JNK-1 Inhibitors JNK-1Pyrazole derivatives bearing an amide group have shown potent JNK-1 inhibitory activity.[21]
1,3-Diaryl Pyrazoles COX-2An electron-donating group (e.g., methoxy) at the 4-position of the C3-phenyl ring generally enhances anti-inflammatory activity compared to electron-withdrawing groups.[22]
Pyrazole Analogs as Antimicrobial Agents

The pyrazole scaffold has also been exploited to develop agents against bacterial and fungal pathogens.[1][11]

Key SAR Insights for Antibacterial Agents:

  • Trifluoromethylphenyl Substitution: A series of trifluoromethyl phenyl-substituted pyrazoles have demonstrated potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds are thought to disrupt the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.[1]

  • Hybrid Molecules: Hybridizing the pyrazole ring with other heterocyclic systems, such as thiophene, has been shown to enhance cytotoxic and antimicrobial activity.[14]

Table 3: SAR of Pyrazole Analogs as Antimicrobial Agents

Compound/Analog ClassTarget Pathogen(s)Key Structural Features & SAR InsightsReference(s)
Trifluoromethyl Phenyl-Substituted Pyrazoles S. aureus, E. faecalis3,5-bis(trifluoromethyl)phenyl substitution leads to potent growth inhibition of drug-resistant bacteria.[1]
Pyrazole-Thiophene Hybrids Various bacteriaThe thiophene moiety appears to enhance cytotoxic and antimicrobial activity.[14]
FabH Inhibitors E. coli1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives act as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH).[23]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. This section outlines standard methodologies for the synthesis and biological evaluation of pyrazole analogs.

Synthesis of Pyrazole Derivatives: A General Protocol

The most common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[24][25][26]

Step-by-Step Methodology:

  • Preparation of the 1,3-Dicarbonyl Compound: This can be achieved through various methods, such as a Claisen condensation between a ketone and an ester. For example, the synthesis of celecoxib involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate.[17]

  • Cyclocondensation Reaction: The 1,3-dicarbonyl compound is reacted with a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride for celecoxib synthesis) in a suitable solvent, often with acid or base catalysis.[17][25]

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, which typically involves extraction and washing to remove impurities.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole analog.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Pyrazole Synthesis

Pyrazole_Synthesis_Workflow cluster_synthesis General Pyrazole Synthesis Workflow start Starting Materials (e.g., Ketone, Ester, Hydrazine) step1 Step 1: Form 1,3-Dicarbonyl (e.g., Claisen Condensation) start->step1 Reagents & Conditions step2 Step 2: Cyclocondensation (Reaction with Hydrazine) step1->step2 1,3-Dicarbonyl Intermediate step3 Step 3: Reaction Work-up (Extraction & Washing) step2->step3 Crude Product step4 Step 4: Purification (Recrystallization/Chromatography) step3->step4 step5 Step 5: Characterization (NMR, MS) step4->step5 end_node Pure Pyrazole Analog step5->end_node

Caption: A generalized workflow for the synthesis of pyrazole analogs.

Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, the appropriate substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.[14]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[14]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analog and incubate for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) start Synthesized Pyrazole Analog assay1 Kinase Inhibition Assay start->assay1 assay2 Cell Proliferation Assay (MTT) start->assay2 data_analysis Data Analysis (IC50, Efficacy) assay1->data_analysis assay2->data_analysis model1 Xenograft Models model2 Inflammation Models sar_analysis SAR Analysis & Lead Optimization data_analysis->sar_analysis sar_analysis->model1 Promising Candidates sar_analysis->model2 Promising Candidates

Caption: A typical workflow for the biological evaluation of pyrazole analogs.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[1] The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new and improved therapeutic agents.[4][24] The future of pyrazole-based drug discovery will likely involve the integration of computational methods, such as molecular docking and QSAR, to more accurately predict the biological activity of novel analogs.[24] Furthermore, the exploration of novel and more efficient synthetic methodologies will facilitate the creation of diverse chemical libraries for high-throughput screening.[24][26] As our understanding of the molecular basis of diseases deepens, the targeted design of pyrazole analogs with specific and potent activities will undoubtedly lead to the development of next-generation medicines to address unmet clinical needs.

References

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  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). Molecules.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research and Reviews: A Journal of Pharmaceutical Science.
  • 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed. (2012). Psychopharmacology.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (2014). Bioorganic & Medicinal Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2018). Molecules.
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  • Recent advances in the development of celecoxib analogs as anticancer agents: A review. (2022). Archiv der Pharmazie.
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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021). Frontiers in Pharmacology.
  • Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.
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  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors - Taylor & Francis. (2018). Journal of Biomolecular Structure and Dynamics.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Survey in Fisheries Sciences.
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  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC. (2023). ACS Medicinal Chemistry Letters.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR. (2022). International Journal of Research and Analytical Reviews.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026). Molecules.
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  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. (2001). Journal of Medicinal Chemistry.
  • Rimonabant and CB1 neutral antagonist 1a and its analogue 1b.
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Sources

Foundational

1-Arylpyrazole Derivatives in Medicinal Chemistry: Scaffold Design, Synthesis, and Pharmacological Profiling

Executive Summary The 1-arylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a five-membered, nitrogen-containing heterocyclic core directly bonded to an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a five-membered, nitrogen-containing heterocyclic core directly bonded to an aromatic ring, this scaffold offers exceptional synthetic tractability and biological versatility. By precisely tuning the electronic distribution, lipophilicity, and spatial geometry of the substituents around the pyrazole ring, drug development professionals can engineer highly selective interactions within target protein binding pockets. This whitepaper provides an in-depth mechanistic analysis of 1-arylpyrazole derivatives, detailing their Structure-Activity Relationships (SAR), robust synthetic methodologies, and self-validating biological screening protocols.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

Cyclooxygenase-2 (COX-2) Selectivity

The most clinically significant application of the 1-arylpyrazole scaffold is in the development of selective COX-2 inhibitors (coxibs), epitomized by Celecoxib. The mechanistic causality behind this selectivity lies in the structural differences between the COX-1 and COX-2 active sites. Specifically, the substitution of the bulkier Isoleucine at position 523 in COX-1 with a smaller Valine in COX-2 creates a secondary hydrophilic side pocket[1].

The 1,5-diarylpyrazole architecture is perfectly suited to exploit this difference:

  • Position 1 (Aryl Sulfonamide): The sulfonamide group acts as the primary selectivity anchor, inserting deeply into the COX-2 specific side pocket and forming critical hydrogen bonds, which are sterically hindered in COX-1[1].

  • Position 3 (Trifluoromethyl): Modulates the overall lipophilicity and electron density of the pyrazole core, optimizing the pharmacokinetic profile.

  • Position 5 (Aryl/Alkyl Substituent): The steric bulk at this position dictates the orientation of the entire scaffold. Modifications here drastically alter the selectivity index (SI).

SAR Core 1,5-Diarylpyrazole Core (Scaffold Orientation) Pos1 Position 1: Aryl Sulfonamide (Binds COX-2 Side Pocket) Core->Pos1 Pos3 Position 3: Trifluoromethyl (Modulates Lipophilicity) Core->Pos3 Pos5 Position 5: Aryl/Alkyl Group (Steric Bulk determines COX-1 exclusion) Core->Pos5 Activity Selective COX-2 Inhibition (High Efficacy, Low GI Toxicity) Pos1->Activity Pos3->Activity Pos5->Activity

Structure-Activity Relationship (SAR) logic for 1,5-diarylpyrazole COX-2 inhibitors.

Quantitative Data: Impact of Position 5 Substitution on COX Selectivity To illustrate the profound impact of steric bulk on target engagement, the table below summarizes the in vitro IC50 values of Celecoxib and its derivatives. Replacing the p-tolyl group with a bulkier naphthyl group (PC-406) completely abolishes COX-1 binding while retaining high COX-2 affinity[2].

CompoundSubstitution (Position 5)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib p-Tolyl39.84.88.3
PC-407 Isopropyl27.51.914.4
PC-406 Naphthyl>10008.9>112.2

Data derived from macrophage assays stimulated with calcimycin/LPS[2].

Emerging Targets: σ1​ Receptor Antagonism

Beyond anti-inflammatory applications, 1-arylpyrazoles have emerged as potent σ1​ receptor antagonists for the treatment of neuropathic pain. The clinical candidate S1RA (E-52862) utilizes a naphthyl group at position 1 and an ethylenoxy-morpholine spacer at position 3. This design fulfills the strict σ1​ pharmacophore requirements: a basic amine necessary for receptor anchoring, separated by a specific spatial distance from distinct hydrophobic regions[3].

Synthetic Methodologies: The Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with an arylhydrazine—remains the foundational protocol for generating 1-arylpyrazoles. However, traditional reflux methods often suffer from poor regioselectivity and extended reaction times (4–6 hours)[4].

Step-by-Step Protocol: Microwave-Assisted Synthesis of 1-Arylpyrazoles

This protocol is designed as a self-validating system, incorporating in-process quality controls to ensure structural integrity.

  • Reagent Preparation & Salt Neutralization (Critical Step):

    • In a 10 mL microwave-safe reaction vial, suspend the arylhydrazine hydrochloride (1.1 mmol) and anhydrous sodium acetate (NaOAc, 1.1 mmol) in 1.0 mL of absolute ethanol. Sonicate for 2 minutes.

    • Causality: Arylhydrazines are supplied as hydrochloride salts to prevent oxidation. NaOAc is required to scavenge the HCl and liberate the highly nucleophilic free hydrazine base in situ. Failure to neutralize the salt leads to acid-catalyzed thermal decarboxylation of the starting β -ketoester, severely reducing yields[5].

  • Condensation:

    • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 3.0 mL of glacial acetic acid. Transfer the liberated arylhydrazine suspension dropwise to this solution under continuous stirring.

    • Causality: Glacial acetic acid serves a dual purpose: it acts as the primary solvent and provides the mild acidic environment necessary to catalyze the final dehydration step of the cyclization[4].

  • Microwave Cyclization:

    • Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • In-Process Quality Control (IPQC):

    • Perform Thin-Layer Chromatography (TLC) on silica gel (60 GF254) using a suitable eluent. Visualize under a UV lamp at λ 254 nm.

    • Self-Validation: The complete disappearance of the dicarbonyl starting material and the appearance of a highly conjugated, UV-active pyrazole spot confirms successful cyclization[4].

  • Workup & Purification:

    • Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold water to precipitate the 1-arylpyrazole. Filter under vacuum, wash with cold diethyl ether, and recrystallize from ethanol to isolate the pure regiomer[4][5].

Biological Evaluation Workflow

To accurately validate the COX-2 selectivity of newly synthesized 1-arylpyrazoles, relying solely on recombinant enzyme assays is insufficient. A highly translatable, self-validating in vitro assay utilizing human peripheral monocytes is the gold standard[6].

Causality: Unstimulated human monocytes inherently express constitutive COX-1. Upon stimulation with Lipopolysaccharide (LPS), COX-2 expression is dynamically induced. This biological dichotomy allows researchers to evaluate both isoforms within the same native cellular environment, accounting for cellular permeability and intracellular drug accumulation[6].

G Monocytes Human Peripheral Monocytes (Isolation) Split Cell Division into Cohorts Monocytes->Split COX1 Unstimulated Cohort (Constitutive COX-1) Split->COX1 COX2 LPS-Stimulated Cohort (Induced COX-2) Split->COX2 Incubate1 Incubate with 1-arylpyrazole COX1->Incubate1 Incubate2 Incubate with 1-arylpyrazole COX2->Incubate2 Assay1 Measure PGE2 (RIA/ELISA) Incubate1->Assay1 Assay2 Measure PGE2 (RIA/ELISA) Incubate2->Assay2 Analysis Calculate IC50 & Selectivity Index (SI) Assay1->Analysis Assay2->Analysis

In vitro workflow for evaluating COX-1/COX-2 selectivity using human peripheral monocytes.

Self-Validating Assay Design: To ensure trustworthiness, this workflow must include parallel controls. Running a known non-selective NSAID (e.g., Indometacin) alongside a highly selective reference (e.g., Celecoxib) validates the dynamic range of the PGE2 ELISA and confirms that the LPS stimulation successfully induced the COX-2 phenotype without suppressing baseline COX-1 activity[6].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to Pyrazole Synthesis via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a detailed exploration of the Vilsmeier-Haack reaction as a robust and versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed exploration of the Vilsmeier-Haack reaction as a robust and versatile method for the synthesis of pyrazoles, particularly 4-formylpyrazoles. These products are valuable intermediates in the synthesis of a wide array of biologically active compounds.[1][2][3] This guide is designed to offer both a thorough theoretical understanding and practical, field-proven protocols for successful implementation in a research and development setting.

Theoretical Framework: The Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful synthetic tool used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][4] In the context of pyrazole chemistry, this reaction is predominantly employed for the regioselective formylation at the C4 position, yielding pyrazole-4-carbaldehydes.[1] These intermediates are crucial building blocks in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmaceuticals.[5]

The core of the reaction involves the in-situ formation of a chloroiminium salt, commonly known as the Vilsmeier reagent.[1][6] This electrophilic species is typically generated from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][6] The Vilsmeier reagent then undergoes an electrophilic aromatic substitution with the electron-rich pyrazole ring.

Two primary strategies are employed for pyrazole synthesis using this reaction:

  • Direct Formylation of Pre-existing Pyrazoles: An existing pyrazole ring is directly functionalized with a formyl group.

  • Cyclization of Hydrazones: A one-pot reaction where a hydrazone undergoes cyclization and formylation to directly yield a 4-formylpyrazole.[2][3][7][8] This is a particularly efficient method for constructing the pyrazole ring and introducing the formyl group simultaneously.

The Vilsmeier Reagent: Formation and Reactivity

The Vilsmeier reagent is the key electrophile in this reaction. Its formation is an exothermic process that requires careful temperature control and anhydrous conditions to prevent decomposition.[1]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent.

Mechanism of Pyrazole Formylation

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup liberates the desired 4-formylpyrazole.[1]

Pyrazole_Formylation_Mechanism cluster_0 Vilsmeier-Haack Formylation of Pyrazole Pyrazole Pyrazole Substrate Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Iminium_Salt Formyl_Pyrazole 4-Formylpyrazole Iminium_Salt->Formyl_Pyrazole Aqueous Work-up (Hydrolysis)

Caption: Mechanism of Pyrazole Formylation.

Experimental Protocols

Safety Precautions

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.[1]

  • Always conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a flame-retardant lab coat.

  • Quenching the reaction with ice or water should be performed slowly and carefully in an ice bath to control the exothermic reaction.[1]

Protocol 1: In-Situ Preparation of the Vilsmeier Reagent

This protocol describes the standard procedure for preparing the Vilsmeier reagent immediately before use.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Equip a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Place anhydrous DMF (3-6 equivalents relative to the substrate) in the flask.

  • Cool the flask to 0-5 °C using an ice bath.

  • Under a nitrogen atmosphere, slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The freshly prepared Vilsmeier reagent is now ready for use.[6]

Protocol 2: Synthesis of 4-Formylpyrazoles from Hydrazones

This protocol details the one-pot cyclization and formylation of a hydrazone to yield a 4-formylpyrazole.[3][9]

Materials:

  • Substituted hydrazone (1.0 equivalent)

  • Freshly prepared Vilsmeier reagent (see Protocol 2.2)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare the Vilsmeier reagent as described in Protocol 2.2.

  • Dissolve the hydrazone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

  • Slowly add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0-5 °C with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. The reaction time can vary from 2 to 17 hours, depending on the substrate.[10]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1] To do this, carefully take a small aliquot of the reaction mixture, quench it with a saturated sodium bicarbonate solution, extract with an organic solvent, and spot it on a TLC plate.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This should be done slowly and in a controlled manner.

  • Neutralize the aqueous solution to a pH of ~7 with a saturated solution of sodium bicarbonate.[11]

  • Extract the product from the aqueous layer multiple times with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • If the product has some water solubility, saturate the aqueous layer with NaCl to improve extraction efficiency.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-formylpyrazole.

Reaction Conditions for Various Substrates

The optimal reaction conditions can vary depending on the specific pyrazole or hydrazone substrate. The following table summarizes reported conditions for different derivatives.

Substrate TypeVilsmeier Reagent (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
HydrazonePOCl₃ (1.5 eq), DMF (20 mL)Reflux4Good[9]
HydrazonePOCl₃-DMF60-65-Excellent[3]
5-Chloro-1H-pyrazolesPOCl₃ (4 eq), DMF (6 eq)1201-855-67[11]
HydrazonePOCl₃-DMF705-6Good[10]
HydrazonePhthaloyl dichloride-DMF60 (Microwave)0.17-[10]

Troubleshooting and Optimization

A systematic approach is crucial for troubleshooting suboptimal results in the Vilsmeier-Haack reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Substrate_Reactive Substrate Reactive? Reagents_OK->Substrate_Reactive Yes Purify_Reagents Use Fresh/Purified Reagents & Flame-Dried Glassware Reagents_OK->Purify_Reagents No Workup_Gentle Work-up Gentle? Substrate_Reactive->Workup_Gentle Yes Modify_Substrate Consider Substrate Reactivity Substrate_Reactive->Modify_Substrate No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Workup_Gentle->Optimize_Conditions Yes Adjust_Workup Adjust Work-up Procedure (e.g., milder base) Workup_Gentle->Adjust_Workup No Success Successful Synthesis Optimize_Conditions->Success Purify_Reagents->Check_Reagents Modify_Substrate->Optimize_Conditions Adjust_Workup->Optimize_Conditions

Caption: Troubleshooting workflow for low yield.

Common Issues and Solutions:

  • Inactive Vilsmeier Reagent: Moisture can decompose the reagent. Ensure all glassware is flame-dried or oven-dried and use high-purity, anhydrous reagents. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1]

  • Unreactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1]

  • Incomplete Reaction: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or reaction time.[1]

  • Product Degradation During Work-up: The product may be sensitive to strongly acidic or basic conditions. Perform the aqueous work-up by carefully pouring the reaction mixture onto ice and neutralizing it with a mild base like sodium bicarbonate.[1]

  • Difficulty in Product Isolation: If the formylated pyrazole has some water solubility, saturate the aqueous layer with brine to decrease its polarity and drive the product into the organic layer. Multiple extractions with a suitable organic solvent are recommended. Emulsion formation during extraction can also be an issue; adding brine can help break the emulsion.[1]

Conclusion

The Vilsmeier-Haack reaction is a highly effective and adaptable method for the synthesis of 4-formylpyrazoles. By understanding the underlying mechanism, adhering to strict anhydrous conditions, and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of pyrazole derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the practical application of this important synthetic transformation in drug discovery and development.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).
  • Singh, K., et al. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
  • Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent - Benchchem. (n.d.).
  • Gouda, M. A., et al. (2022). Applications of the Vilsmeier reaction in heterocyclic chemistry. CoLab, 1(1), 1-20.
  • Application of Vilsmeier Haack Reagent in the Synthesis of Heterocyclic Compounds. (n.d.).
  • Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
  • Ashid, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
  • Gouda, M. A., et al. (2022). Applications of the Vilsmeier reaction in heterocyclic chemistry. Request PDF.
  • Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). Request PDF - ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27335-27361.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.
  • Ashid, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2026). Academia.edu.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Rasayan Journal of Chemistry.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

Sources

Application

Application Notes and Protocols for the Cyclocondensation of Substituted Pyrazoles

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agrochemicals, and material science.[1][2] Its remarkable versatility allows for extensive functionalization, leading to a vast array of compounds with diverse biological activities and physicochemical properties.[1][3] Pyrazole-containing compounds are integral to numerous marketed drugs, highlighting their importance in drug discovery and development.[1] This guide provides an in-depth exploration of the primary cyclocondensation strategies for the synthesis of substituted pyrazoles, offering detailed protocols and expert insights for researchers and professionals in the field.

The most prevalent and robust methods for constructing the pyrazole ring involve the cyclocondensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[4][5][6] This document will focus on two of the most classical and widely employed approaches: the reaction of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis) and the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.

I. The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

First reported by Ludwig Knorr in 1883, this reaction remains a highly utilized and versatile method for pyrazole synthesis.[4][7] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]

Causality Behind Experimental Choices: Understanding the Mechanism

The Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][9] The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[8][10]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4][7] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[7] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[7]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)[11]

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol.[11]

  • Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using glacial acetic acid as the solvent, it also acts as the catalyst.[12] If using ethanol, add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).[11]

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[11]

  • Work-up: Upon completion (typically indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.[11]

  • Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[12]

  • Purification: Collect the solid precipitate by filtration using a Buchner funnel, wash with cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[12][13]

Safety Precautions:

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]

Data Presentation: Comparison of Reaction Conditions
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Glacial Acetic AcidAcetic AcidReflux2-485-95[12]
NoneEthanolReflux6-870-85[5]
Nano-ZnOEthanolReflux1-290-98[4]
Microwave IrradiationDMSO1400.3388-96[11]

II. Synthesis from α,β-Unsaturated Aldehydes and Ketones (Chalcones)

Another widely used method for pyrazole synthesis involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives.[4][13] This method typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.

Causality Behind Experimental Choices: Understanding the Mechanism

The reaction of an α,β-unsaturated ketone with a hydrazine first forms a pyrazoline intermediate via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization.[5][14] The resulting pyrazoline can then be oxidized to the corresponding pyrazole.[5] In some cases, if there is a good leaving group on the hydrazine (like a tosyl group) or on the α,β-unsaturated system, direct elimination can lead to the aromatic pyrazole.[14]

Sources

Method

Application Note: 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Library Synthesis

Chemical Rationale & Structural Significance In modern medicinal and agrochemical chemistry, the pyrazole core serves as a privileged bioisosteric scaffold[1]. Specifically, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Structural Significance

In modern medicinal and agrochemical chemistry, the pyrazole core serves as a privileged bioisosteric scaffold[1]. Specifically, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a highly valued research intermediate used to construct complex target molecules, ranging from cannabinoid (CB1) receptor inverse agonists[2] to novel insecticidal flupyrimin analogs[3].

The strategic inclusion of the ortho-chloro substitution on the N1-phenyl ring is not arbitrary. This bulky halogen induces a severe steric clash with the adjacent C5-proton of the pyrazole ring. Consequently, the phenyl ring is forced out of coplanarity, adopting a nearly orthogonal dihedral angle. This locked 3D conformation is critical for driving target selectivity, allowing the resulting pharmacophore to securely anchor into deep, narrow hydrophobic binding pockets[4]. Furthermore, the C4-carboxylic acid provides an ideal, highly reactive vector for late-stage diversification via amidation or esterification[3].

Mechanistic Workflow

To build libraries of active compounds, researchers typically derivatize the C4-carboxylic acid into various amides. The workflow below illustrates the optimal activation and coupling sequence.

Pathway A 1-(2-chlorophenyl)-1H-pyrazole -4-carboxylic acid B Base Deprotonation (DIPEA) A->B Removes acidic proton C Carboxyl Activation (HATU) B->C Forms HOAt ester D Nucleophilic Attack (R-NH2) C->D Amine addition E Target Amide Scaffold D->E HOAt elimination

Fig 1: Amidation workflow for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: High-Efficiency Amidation

This protocol details the synthesis of pyrazole-4-carboxamides. The methodology is designed to overcome the slight reduction in nucleophilicity inherent to the electron-withdrawing nature of the 1-aryl-pyrazole system[5].

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: Anhydrous DMF is utilized to prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base, fully deprotonating the carboxylic acid without competing with the target amine during the coupling phase.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in a single portion. Stir the reaction mixture for 15 minutes.

    • Causality: HATU rapidly converts the carboxylate into a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the subsequent nucleophilic attack, which is crucial when coupling sterically hindered amines.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Seal the vial and stir at room temperature for 2–4 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoints

To ensure the trustworthiness of the protocol, validate the reaction through the following built-in systemic checks:

  • In-Process Control (LC-MS): The starting carboxylic acid exhibits a distinct isotopic pattern due to the chlorine atom, with a primary[M+H]⁺ peak at m/z 223.0. Reaction completion is validated by the total disappearance of this mass and the emergence of the target amide's calculated exact mass[3].

  • Structural Integrity (¹H NMR): In DMSO-d6, the starting material shows a broad -COOH peak at ~12.5 ppm. Successful amidation is confirmed by the disappearance of this peak and the appearance of a new -NH peak (typically between 8.00–9.00 ppm). The pyrazole C3-H and C5-H protons must remain visible as two sharp, distinct singlets between 8.10 and 8.60 ppm[3].

Quantitative Data: Coupling Reagent Optimization

The choice of coupling reagent drastically impacts the yield, especially when derivatizing the 1-(2-chlorophenyl)-1H-pyrazole core with sterically hindered amines (e.g., tert-butylamine). The data below summarizes the optimized parameters for this specific scaffold.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Note
EDC/HOBt TEADCM1645>90%Slow kinetics; prone to unreacted starting material.
PyBOP DIPEADMF1268>95%Improved yield, but generates difficult-to-remove HMPA byproduct.
T3P (50% in EtOAc)DIPEAEtOAc882>98%Excellent for scale-up; water-soluble byproducts ensure easy workup.
HATU DIPEADMF294>99%Superior kinetics via HOAt neighboring group participation; ideal for libraries.

References

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits Frontiers in Chemistry (2022) URL:[Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits (PMC Archive) National Center for Biotechnology Information (NCBI) (2022) URL:[Link]

  • Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde Journal of Chemical and Pharmaceutical Research (2015) URL:[Link]

  • 1H-Pyrazole-4-carboxylic acid (37718-11-9) & CB1 Receptor Applications Chemchart / Biochemical Pharmacology (2000) URL:[Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) ResearchGate (2021) URL:[Link]

Sources

Application

Application Note: Advanced Antimicrobial Screening Assays for Pyrazole Derivatives

Introduction: The Pyrazole Pharmacophore in Antimicrobial Discovery Pyrazole derivatives have emerged as a highly versatile class of nitrogen-containing heterocyclic compounds in modern drug discovery. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Pharmacophore in Antimicrobial Discovery

Pyrazole derivatives have emerged as a highly versatile class of nitrogen-containing heterocyclic compounds in modern drug discovery. Characterized by a five-membered ring with two adjacent nitrogen atoms, the pyrazole scaffold exhibits profound biological activity, including potent antibacterial, antifungal, and antimycobacterial properties[1].

The causality behind their efficacy often lies in their ability to inhibit specific microbial targets. For instance, aryl-substituted pyrazoles act as small-molecule inhibitors of Cytochrome P450 CYP121A1 in Mycobacterium tuberculosis[2], while coumarin-substituted pyrazoles disrupt the structural integrity of methicillin-resistant Staphylococcus aureus (MRSA) biofilms[3]. However, evaluating these compounds requires specialized protocols. Pyrazoles frequently exhibit poor aqueous solubility and intrinsic fluorescence, which can confound standard optical density (OD) readings. Therefore, this guide outlines a self-validating system of screening assays—ranging from standard broth microdilution to fluorescence-based metabolic readouts—designed to ensure absolute data integrity.

Experimental Design & Screening Workflow

To systematically evaluate novel pyrazole libraries, a tiered screening approach is required. Primary screening identifies broad-spectrum minimum inhibitory concentrations (MIC), while secondary assays evaluate specific mechanisms such as biofilm disruption or synergistic interactions with standard antibiotics[4].

AntimicrobialWorkflow Lib Pyrazole Compound Library (Solid Powders) Sol Stock Preparation (100% DMSO, 10 mg/mL) Lib->Sol Dil Serial Dilution (Max Final DMSO ≤ 1%) Sol->Dil MIC Broth Microdilution (MIC) Standard Pathogens Dil->MIC REMA REMA Assay Mycobacterium tuberculosis Dil->REMA Active Active Hit (MIC ≤ 16 µg/mL) MIC->Active Inactive Inactive (MIC > 64 µg/mL) MIC->Inactive REMA->Active REMA->Inactive Biofilm Biofilm Inhibition (Crystal Violet Assay) Active->Biofilm Synergy Checkerboard Assay (FICI Determination) Active->Synergy Lead Lead Optimization Biofilm->Lead Synergy->Lead

Figure 1: High-throughput antimicrobial screening workflow for pyrazole derivatives.

Detailed Experimental Protocols

Every protocol described below is engineered as a self-validating system . This means the assay inherently proves its own accuracy through a matrix of internal controls, eliminating false positives caused by compound precipitation or solvent toxicity.

Protocol A: CLSI-Compliant Broth Microdilution (MIC Determination)

This assay determines the lowest concentration of a pyrazole compound that completely inhibits visible bacterial growth[4].

Causality & Rationale: Pyrazoles are highly lipophilic. If the final DMSO concentration exceeds 1%, it can compromise the bacterial cell membrane, leading to artificially low MIC values (false positives). Serial dilutions must be performed carefully to maintain DMSO below this critical threshold.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., MRSA) on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the pyrazole derivative in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well flat-bottom microtiter plate. The final test concentrations should range from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound-containing broth in each well.

  • Self-Validating Controls:

    • Sterility Control: 100 µL CAMHB only (Proves media is uncontaminated).

    • Growth Control: 50 µL CAMHB + 50 µL inoculum (Proves bacteria are viable).

    • Solvent Control: 50 µL inoculum + CAMHB containing 1% DMSO (Proves the solvent is not the cause of death).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin or Oxacillin) with known MIC (Proves assay sensitivity is within historical norms).

    • Colorimetric Blank: 50 µL CAMHB + 50 µL pyrazole compound (Corrects for intrinsic absorbance of the pyrazole).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth (OD equal to the Colorimetric Blank).

Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

Traditional OD-based MIC assays fail for M. tuberculosis due to its extremely slow generation time (~20 hours) and tendency to form clumps. REMA bypasses this by utilizing a metabolic readout[5].

Causality & Rationale: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent dye (resazurin) into a pink, highly fluorescent compound (resorufin). If a pyrazole compound successfully inhibits UGM or CYP121A1 enzymes, the bacteria die, reduction halts, and the well remains blue[2][5].

Step-by-Step Methodology:

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to prevent clumping)[2].

  • Inoculation: Prepare an M. tuberculosis H37Rv suspension adjusted to 6×104 CFU/mL. Add 50 µL to 96-well plates containing 50 µL of serially diluted pyrazole compounds (final concentration range: 0.39–100 µg/mL)[2][5].

  • Incubation: Seal plates in zip-lock bags to prevent evaporation and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 10 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect for color change (Blue = Inhibited, Pink = Growth). For quantitative precision, measure fluorescence (Excitation: 530 nm, Emission: 590 nm)[5].

Protocol C: Anti-Biofilm Activity Assay

Certain coumarin-substituted pyrazole derivatives exhibit profound efficacy in disrupting pre-formed MRSA biofilms[3].

Causality & Rationale: Biofilms are protected by an extracellular polymeric substance (EPS) matrix. Standard MIC assays only measure planktonic (free-floating) cells. This assay uses Crystal Violet to stain the EPS matrix, directly quantifying the pyrazole's ability to penetrate and destroy the biofilm architecture.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate MRSA ( 1×106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well polystyrene plate. Incubate statically at 37°C for 24 hours.

  • Treatment: Carefully aspirate the media to remove planktonic cells. Wash the wells twice with sterile PBS. Add fresh TSB containing the pyrazole derivatives at , , and their established MIC values. Incubate for another 24 hours.

  • Staining: Aspirate media, wash with PBS, and fix the biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash the plates under running tap water to remove unbound dye. Solubilize the bound dye using 33% glacial acetic acid. Measure absorbance at 590 nm.

Data Presentation & Interpretation

Quantitative outputs from these assays must be cross-referenced to identify lead compounds. The table below summarizes typical baseline data observed for highly active pyrazole derivatives across various screening methodologies.

Compound ClassTarget PathogenAssay MethodTypical MIC RangeKey Mechanism / Observation
Coumarin-substituted pyrazoles S. aureus (MRSA)Broth Microdilution1.0 - 3.125 µg/mLPotent inhibition of biofilm development and destruction of pre-formed matrix[3].
Aryl-substituted pyrazoles M. tuberculosis H37RvREMA6.25 - 100 µg/mLSmall molecule inhibition of Cytochrome P450 CYP121A1[2].
Pyrazole-derived hybrids Gram-positive StrainsCheckerboard AssayFICI ≤ 0.5Synergistic activity with standard antibiotics (e.g., Oxacillin)[4].
Pyranopyrazoles Fungi (C. albicans)Broth Microdilution15.6 - 50.0 µg/mLDisruption of ergosterol biosynthesis pathways.

Note on Synergism: The Fractional Inhibitory Concentration Index (FICI) is calculated during checkerboard assays. An FICI≤0.5 indicates a synergistic effect, meaning the pyrazole derivative enhances the antibacterial activity of standard antibiotics, potentially rescuing the efficacy of drugs against multidrug-resistant strains[4].

References

  • Antibacterial characterization of novel pyrazole-derived compounds. Digitell Inc.
  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. MDPI.
  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications.
  • Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Publishing.

Sources

Method

Application Note: Protocols for Determining the Insecticidal Activity of Pyrazole Derivatives

Introduction The phenylpyrazole class of insecticides, exemplified by the broad-spectrum agent fipronil, represents a critical tool in modern pest management.[1] These compounds are renowned for their high efficacy at lo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylpyrazole class of insecticides, exemplified by the broad-spectrum agent fipronil, represents a critical tool in modern pest management.[1] These compounds are renowned for their high efficacy at low doses against a wide range of agricultural and public health pests.[2][3] The core mechanism of action for pyrazole derivatives involves the disruption of the insect's central nervous system.[4][5] Specifically, they act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel, a key component in inhibitory neurotransmission.[2][6][7] By blocking this channel, pyrazole insecticides induce neuronal hyperexcitation, leading to paralysis and death of the insect.[4] The selectivity of these compounds is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[5][8]

The development of novel pyrazole derivatives necessitates robust and standardized methods for evaluating their insecticidal potency. This guide provides a comprehensive overview of the principles and detailed protocols for testing the insecticidal activity of these compounds, designed for researchers in agrochemical discovery and development. The methodologies described herein are grounded in established toxicological principles and are aligned with international standards for chemical testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[9][10][11]

Part 1: Mechanism of Action

Understanding the molecular target is fundamental to designing and interpreting bioassays. Pyrazole insecticides primarily target the GABA receptor, an ionotropic receptor that forms a chloride ion (Cl-) channel.[2]

Normal Neuronal Inhibition:

  • The neurotransmitter GABA is released from a presynaptic neuron and binds to the GABA receptor on the postsynaptic neuron.

  • This binding event opens the integral chloride channel.

  • Chloride ions (Cl-) flow into the neuron, increasing the negative charge inside the cell (hyperpolarization).

  • This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus inhibiting the nerve impulse.[2][12]

Disruption by Pyrazole Insecticides:

  • Pyrazole molecules bind to a site within the chloride channel pore of the insect's GABA receptor.[2]

  • This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[4][5]

  • The lack of inhibitory signaling leads to uncontrolled neuronal firing (hyperexcitation) and subsequent insect mortality.[4][13]

Pyrazole_MoA cluster_0 Normal State: Inhibitory Neurotransmission cluster_1 Disrupted State: Pyrazole Toxicity GABA GABA Receptor GABA Receptor Channel Open GABA->Receptor:port Binds Neuron Postsynaptic Neuron (Hyperpolarized / Inhibited) Receptor->Neuron Cl- Influx Pyrazole Pyrazole Derivative Receptor_B GABA Receptor Channel Blocked Pyrazole->Receptor_B:port Blocks Pore Neuron_B Postsynaptic Neuron (Hyperexcited / No Inhibition) Receptor_B->Neuron_B No Cl- Influx GABA_B GABA GABA_B->Receptor_B:port Binds

Caption: Mechanism of pyrazole insecticide action on the GABA receptor.

Part 2: Pre-Experimental Considerations

Rigorous and reproducible bioassays depend on careful planning and standardization of key variables.

  • Compound Preparation: Test compounds are typically dissolved in a minimal volume of a volatile solvent like acetone or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent serial dilutions are then made to achieve the desired test concentrations. It is critical to establish that the chosen solvent, at its final concentration in the assay, does not cause mortality or behavioral changes in the test insects.

  • Selection of Test Species: The choice of insect species should align with the intended target spectrum of the pyrazole derivative. Common model organisms include fruit flies (Drosophila melanogaster), mosquitoes (Aedes aegypti, Culex quinquefasciatus), aphids (Aphis craccivora), and lepidopteran larvae (Spodoptera littoralis, Plutella xylostella).[3][14][15] For regulatory purposes, testing on beneficial insects like honeybees may also be required.[16]

  • Environmental Conditions: All insect rearing and bioassays should be conducted under controlled environmental conditions. Standard parameters are typically a temperature of 27°C ± 2°C, relative humidity of 80% ± 10%, and a consistent photoperiod (e.g., 12 hours of light and 12 hours of dark).[17]

Part 3: Core Protocols

The route of insecticide exposure is a critical factor. The following protocols describe two standard methods for assessing toxicity: contact and ingestion.[18][19]

Protocol 3.1: Contact Toxicity via Glass Vial Bioassay

This method assesses mortality following insect contact with a surface treated with the test compound. It is a widely used technique for its simplicity and high throughput.[20]

Principle: The inner surface of a glass vial is coated with a thin film of the pyrazole derivative. Insects are introduced into the vial, and mortality is assessed after a defined exposure period.

Materials:

  • 20 ml glass scintillation vials with screw caps

  • Test pyrazole derivative

  • Acetone (analytical grade)

  • Micropipettes

  • Vial roller or vortex mixer

  • Test insects (e.g., adult mosquitoes or fruit flies)

  • Aspirator for handling insects

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of the pyrazole derivative in acetone. Perform serial dilutions to create a range of 5-6 test concentrations designed to produce mortality between 10% and 90%.[21]

  • Vial Coating: Pipette 0.5 mL of each test concentration into a separate glass vial. Also prepare a "solvent control" vial using 0.5 mL of acetone only.

  • Solvent Evaporation: Place the vials on a vial roller or agitate them manually until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. This step should be performed in a fume hood.

  • Insect Introduction: Introduce 20-25 adult insects into each vial using an aspirator and secure the cap.[20] Each concentration, including the control, should be tested in triplicate.

  • Incubation: Keep the vials upright under standard environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point (e.g., 24 hours).[17] Insects unable to stand or fly when gently prodded are considered moribund.

Protocol 3.2: Ingestion Toxicity via Diet Incorporation Bioassay

This method evaluates the toxicity of a compound when consumed by the insect, which is a primary route of exposure for many agricultural pests.[18]

Principle: The pyrazole derivative is mixed into the insect's artificial diet. Larval stage insects are allowed to feed on the treated diet, and mortality is recorded over time.

Materials:

  • Test pyrazole derivative

  • Acetone or other appropriate solvent

  • Artificial diet specific to the test insect (e.g., for Spodoptera larvae)

  • Multi-well plates (e.g., 24-well)

  • Soft paintbrush for handling larvae

  • Test insects (e.g., second or third instar larvae)

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of test concentrations in a suitable solvent as described in Protocol 3.1.

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to just above its solidifying point, add a small, precise volume of the insecticide solution to a known volume of diet to achieve the final target concentration. Prepare a solvent control diet using the solvent alone.

  • Dispensing Diet: Quickly dispense the treated and control diet into the wells of the multi-well plates before it solidifies.

  • Insect Introduction: Once the diet has set, place one larva into each well using a soft paintbrush. Cover the plate with a breathable seal.

  • Incubation: Place the plates in a controlled environment chamber.

  • Mortality Assessment: Record mortality at specified intervals (e.g., 24, 48, 72, and 96 hours). Larvae that do not respond to gentle prodding with the paintbrush are considered dead.

Workflow cluster_prep Preparation Stage cluster_assay Bioassay Stage cluster_analysis Analysis Stage A 1. Prepare Stock Solution (Compound in Acetone) B 2. Create Serial Dilutions (5-6 Concentrations) A->B C 3. Apply Compound to Matrix (e.g., Coat Vial or Mix in Diet) B->C D 4. Introduce Test Insects (n=20-25 per replicate) C->D E 5. Incubate Under Controlled Conditions D->E F 6. Record Mortality (e.g., at 24 hours) E->F G 7. Correct for Control Mortality (Abbott's Formula) F->G H 8. Perform Probit Analysis (Calculate LC50/LD50) G->H

Caption: General experimental workflow for insecticide bioassays.

Part 4: Data Analysis and Interpretation

Correcting for Control Mortality: It is essential to account for any natural mortality observed in the solvent control group. If control mortality is between 5% and 20%, the mortality in the treated groups must be corrected using Abbott's formula.[21][22][23][24] If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.[17][21]

Abbott's Formula: Corrected Mortality (%) = [ ( % Mortality in Treatment - % Mortality in Control ) / ( 100 - % Mortality in Control ) ] * 100[22]

Determining Lethal Concentration (LC50): The most common metric for insecticide potency is the LC50 (Lethal Concentration, 50%), which is the concentration of the compound required to kill 50% of the test population.[19][25][26][27] This value is determined using probit analysis, a statistical method that transforms the sigmoid dose-response curve into a linear relationship.[25][28]

Probit Analysis Steps:

  • Convert the corrected percent mortality for each concentration into "probit" units.

  • Plot the probit values against the logarithm of the concentration.

  • Fit a linear regression line to the data points.

  • The concentration that corresponds to a probit value of 5.0 (which represents 50% mortality) is the LC50.[25][26]

This analysis is typically performed using specialized statistical software.[25]

Data Presentation: Results should be summarized in a clear, tabular format. The LC50 value provides a single point of comparison, while the 95% confidence intervals indicate the precision of the estimate. The slope of the probit regression line indicates the degree of homogeneity in the response of the test population.

CompoundTarget SpeciesLC50 (mg/L)95% Confidence IntervalSlope ± SE
7g P. xylostella5.323.95 - 7.181.85 ± 0.21
7g S. exigua6.755.12 - 8.911.92 ± 0.24
Indoxacarb (Ref) P. xylostella5.013.94 - 6.352.11 ± 0.19
Table adapted from sample data for illustrative purposes.[15]

Part 5: Safety and Handling Precautions

Pyrazole derivatives are neurotoxic compounds and must be handled with appropriate care in a laboratory setting.[29][30]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.[31][32]

  • Ventilation: All handling of concentrated stock solutions and volatile solvents must be performed inside a certified chemical fume hood to prevent inhalation exposure.[31]

  • Storage: Store insecticides in their original, clearly labeled containers in a secure, locked, and well-ventilated cabinet away from food and feed.[33]

  • Waste Disposal: Dispose of all contaminated materials (vials, pipette tips, gloves) and unused chemical solutions as hazardous waste according to your institution's environmental health and safety guidelines.

  • Spill Response: In case of a spill, immediately alert others in the area. Use an appropriate absorbent material (e.g., kitty litter or a commercial spill kit) to contain the spill, and dispose of the cleanup materials as hazardous waste.[32]

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). [Source URL not available]
  • GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1... - PubMed. (2004). [Link]

  • Method No: 035 Insecticide Resistance Action Committee - IRAC. (2023). [Link]

  • Fipronil - Wikipedia. [Link]

  • Fipronil Technical Fact Sheet - National Pesticide Information Center. [Link]

  • Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (2017). [Source URL not available]
  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). [Source URL not available]
  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). [Link]

  • Efficacy assessment in crop protection: a tutorial on the use of Abbott's formula. (2025). [Source URL not available]
  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • Mode of action of fipronil | Download Scientific Diagram - ResearchGate. [Link]

  • Evaluating Single Treatment Data Using Abbott's Formula With Reference to Insecticides. (1985). [Link]

  • GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - Frontiers. (2021). [Link]

  • Section 8-Chemical control methods insecticies and pesticides (cont.). [Link]

  • Probit Analysis - ResearchGate. [Link]

  • Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). [Source URL not available]
  • The mechanism of fipronil, A: normal state, B: the activity of fipronil on GABA chloride channels. - ResearchGate. [Link]

  • Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. (2025). [Link]

  • Probit Analysis in Insecticide Research | PDF - Scribd. [Link]

  • The OECD guidelines for the testing of chemicals and pesticides - PubMed. (2007). [Link]

  • Estimation of Median Lethal Concentration (LC ) of Pyrethroid and Carbamates Pesticides using the Nematode Caenorhabditis eleg - Informatics Journals. (2023). [Link]

  • OECD: New, updated and corrected Test Guidelines - Lynxee consulting. (2025). [Link]

  • Evaluation of Acute Toxicity and Lethal Concentration (LC50) of Cypermethrin (25% EC) in Adults of Cyprinus carpio (Linnaeus 175 - Environment and Ecology. (2024). [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • Bioassays for Monitoring Insecticide Resistance - PMC. (2012). [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… - OUCI. (2023). [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (2022). [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations - Zenodo. (2025). [Link]

  • Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed. (2013). [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017). [Link]

  • (PDF) Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations - ResearchGate. (2026). [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal. (2024). [Link]

  • Laboratory Safety Guidelines. [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - RSC Advances (RSC Publishing). (2024). [Link]

  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety - ResearchGate. (2023). [Link]

  • Risk assessment of neurotoxic pesticides - PubMed. (1993). [Link]

  • A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors - PMC. (2022). [Link]

  • Revised methods for monitoring resistance to conventional insecticides - Inside Cotton. (2013). [Link]

  • Using Pesticides Safely and Correctly. [Link]

  • Understanding Bioassays in Entomology | PDF | Assay | Toxicity - Scribd. [Link]

  • Handle Insecticides Safely - CORE. [Link]

  • TOXICOLOGY OF PESTICIDES TOXICOLOGY OF PESTICIDES - eGyanKosh. [Link]

  • Pesticide Residue Analysis and Chemical Safety in Agricultural Laboratories - Lab Manager. (2025). [Link]

  • GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT - IRIS. [Link]

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Application

Application Note: Antitumor Evaluation of Novel Pyrazole Hydrazides

Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by two adjacent nitrogen atoms that impart unique polarity, reactivity, and hydrogen-bonding capabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by two adjacent nitrogen atoms that impart unique polarity, reactivity, and hydrogen-bonding capabilities[1]. When functionalized with a hydrazide moiety, these derivatives exhibit exceptional structural diversity and potent anticancer properties. The hydrazide linker provides rotational flexibility and additional hydrogen bond donors/acceptors, enabling these molecules to interact with high affinity across multiple intracellular targets, including epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and tubulin[2].

In contemporary oncology drug development, pyrazole hydrazides are engineered to overcome multi-drug resistance by acting as dual-action or multi-target inhibitors. Structure-activity relationship (SAR) studies demonstrate that specific substitutions on the pyrazole core dictate the primary mechanism of action, shifting the molecule's profile from a kinase inhibitor to a tubulin poison[1].

Mechanistic Pathways in Oncology

The antitumor efficacy of pyrazole hydrazides is primarily driven by three distinct, yet interconnected, molecular pathways:

  • Apoptosis Induction: Active derivatives upregulate tumor suppressor proteins (p53, p21) and pro-apoptotic BAX, while simultaneously triggering the cleavage and activation of Caspase-3, committing the cell to programmed death[1].

  • Tubulin Polymerization Inhibition: Certain benzofuro-pyrazole derivatives act as potent anti-mitotic agents by occupying the colchicine-binding site on tubulin. This disrupts microtubule dynamics, leading to mitotic catastrophe and subsequent cell cycle arrest in the G2/M phase[3].

  • Tyrosine Kinase Inhibition: Pyrazole hydrazides can act as competitive ATP-binding inhibitors against overexpressed receptor tyrosine kinases, notably EGFR and HER-2, effectively shutting down downstream survival signaling (PI3K/AKT/mTOR)[2].

G PH Pyrazole Hydrazides EGFR EGFR / HER-2 Inhibition PH->EGFR Kinase Binding Tubulin Tubulin Polymerization Inhibition PH->Tubulin Colchicine Site CellCycle Cell Cycle Arrest (G0/G1 or G2/M) EGFR->CellCycle Downstream Signaling Tubulin->CellCycle Mitotic Arrest Apoptosis Apoptosis Induction (BAX ↑, Caspase-3 ↑) CellCycle->Apoptosis Trigger

Fig 1. Dual-action mechanism of pyrazole hydrazides driving tumor cell apoptosis.

Quantitative Benchmarking

To contextualize the potency of this chemical class, the following table summarizes the half-maximal inhibitory concentrations (IC50) of recently synthesized pyrazole hydrazide derivatives against standard human cancer cell lines.

Compound ClassTarget Cell Line / EnzymeIC50 (µM)Primary MechanismReference
Tetrahydroquinoline-pyrazole-hydrazide (Cmpd 108)HepG2 (Liver)1.10Cytotoxicity / Apoptosis[1]
Pyrazole hydrazide derivative (Cmpd 33)MCF-7 (Breast)0.57Apoptosis Induction[2]
Pyrazole derivative (Cmpd 49)EGFR / HER-2 Kinase0.26 / 0.20Tyrosine Kinase Inhibition[2]
Benzofuro[3,2-c]pyrazole (Cmpd 5b)Tubulin Polymerization7.30Tubulin Inhibition[3]
Pyrazole hybrid (Cmpd 13)4T1 (Breast)25.0G0/G1 Arrest[4]

Validated Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols represent a self-validating workflow for the preclinical evaluation of novel pyrazole hydrazides.

Workflow Synth Compound Synthesis MTT MTT Viability Assay (IC50) Synth->MTT Flow Flow Cytometry (Apoptosis/Cycle) MTT->Flow Active Hits WB Western Blot (Protein markers) Flow->WB Mech. Profiling InVivo In Vivo Xenograft Validation WB->InVivo Lead Selection

Fig 2. Sequential workflow for the antitumor evaluation of novel pyrazole hydrazides.

Protocol A: High-Throughput Cell Viability Assessment (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a highly scalable, quantitative baseline to determine the IC50. Validation Controls: A vehicle control (0.1% DMSO) is mandatory to confirm that solvent toxicity is not confounding the results. A positive control (e.g., Doxorubicin or Erlotinib) must be included to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A549) and seed at a density of 5×103 cells/well in 96-well plates using 100 µL of complete medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole hydrazide derivatives in culture medium (final concentrations typically ranging from 0.1 to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% v/v. Treat cells for 48 hours[4].

  • MTT Incubation: Aspirate the drug-containing medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Carefully remove the supernatant to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO per well to solubilize the crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To differentiate between cytostatic and cytotoxic effects, flow cytometry is employed. Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but is membrane-impermeable, meaning it only stains late apoptotic/necrotic cells or cells fixed for cell cycle analysis[4].

Step-by-Step Methodology:

  • Treatment and Harvesting: Treat cells in 6-well plates with the compound at 1/2×IC50​ , IC50​ , and 2×IC50​ for 48 hours. Harvest cells using EDTA-free trypsin to preserve cell surface markers.

  • Apoptosis Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Binding Buffer at 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Cell Cycle Fixation (Alternative Path): For cell cycle analysis, fix the washed cell pellet by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours. Wash, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 minutes.

  • Acquisition: Analyze samples using a flow cytometer (e.g., BD FACSCanto). For apoptosis, plot FITC (x-axis) vs. PI (y-axis) to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. For the cell cycle, use linear PI fluorescence to gate G0/G1, S, and G2/M phases.

Protocol C: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Because many pyrazole derivatives mimic colchicine[1], a cell-free tubulin polymerization assay is critical for target validation. The assay uses a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules, allowing real-time kinetic tracking of tubulin assembly[3].

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare the tubulin reaction mix (purified porcine brain tubulin, GTP, and fluorescent reporter in PEM buffer) on ice.

  • Compound Addition: Add 5 µL of the test compound (at various concentrations), vehicle control (DMSO), and positive control (Colchicine or Paclitaxel) to the respective wells.

  • Kinetic Measurement: Rapidly add 45 µL of the tubulin reaction mix to each well to initiate polymerization. Immediately place the plate in a fluorometer set to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A decrease in Vmax compared to the vehicle control indicates tubulin polymerization inhibition.

References

  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. nih.gov. Available at:[Link]

  • [2] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. nih.gov. Available at:[Link]

  • [3] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. mdpi.com. Available at:[Link]

  • [4] (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids - ResearchGate. researchgate.net. Available at:[Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Pyrazole Derivatives in Agrochemicals

Introduction & Mechanistic Rationale Pyrazole derivatives represent one of the most privileged and versatile scaffolds in modern agricultural chemistry. Their unique physicochemical properties—such as high metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives represent one of the most privileged and versatile scaffolds in modern agricultural chemistry. Their unique physicochemical properties—such as high metabolic stability, favorable lipophilicity, and the ability to participate in diverse hydrogen-bonding networks—make them ideal candidates for both fungicidal and insecticidal applications 1. Prominent commercial examples include the succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen) and GABA-gated chloride channel antagonist insecticides (e.g., fipronil) 12.

This application note provides a comprehensive, self-validating framework for the synthesis, biological screening, and residue analysis of pyrazole-carboxamide derivatives, designed specifically for researchers and drug development professionals in the agrochemical sector.

Target Mechanisms of Action (MoA)

The efficacy of pyrazole-based agrochemicals stems from their precise disruption of critical biological pathways in target pests:

  • Mitochondrial Respiration Inhibition: Pyrazole-carboxamides primarily target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain. By competitively binding to the ubiquinone-binding site, they halt ATP production, leading to energy depletion and fungal cell death 13.

  • Neurotoxicity in Insects: Phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the GABA-gated chloride channel. This disruption prevents the influx of chloride ions, causing hyperexcitation of the central nervous system, paralysis, and rapid mortality 24.

SDHI_MoA Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate (Product) SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone Electron Transfer Pyrazole Pyrazole-Carboxamide (e.g., Fluxapyroxad) Pyrazole->SDH Competitive Binding at Ubiquinone Site Block Electron Transport Blocked Pyrazole->Block Induces Block->Ubiquinone Prevents Reduction

Fig 1. Mechanism of Action: Pyrazole-carboxamides competitively inhibit Complex II (SDH).

Quantitative Data: Efficacy & Physicochemical Profiling

The table below summarizes the target profiles, physicochemical properties, and baseline efficacy metrics of standard pyrazole-based agrochemicals to guide lead optimization.

CompoundAgrochemical ClassPrimary TargetLogPTypical Efficacy (IC₅₀ / LC₅₀)Primary Application
Fipronil InsecticideGABA Receptor4.0~0.5 mg/L (S. frugiperda)Broad-spectrum pest control
Chlorantraniliprole InsecticideRyanodine Receptor2.8~0.05 mg/L (Stemborer)Lepidopteran control
Fluxapyroxad FungicideSDH (Complex II)3.1~0.3 mg/L (B. cinerea)Cereal/fruit disease control
Pyraclostrobin FungicideQoI (Complex III)3.9~0.02 mg/L (Z. tritici)Broad-spectrum fungicide

Experimental Workflows & Protocols

Workflow Syn 1. Synthesis of Pyrazole-Carboxamide Pur 2. HPLC/MS Purification Syn->Pur InVitro 3. In Vitro SDH Inhibition Assay Pur->InVitro InVivo 4. In Vivo Efficacy (Botrytis cinerea) InVitro->InVivo Data 5. Residue Analysis (QuEChERS LC-MS/MS) InVivo->Data

Fig 2. End-to-end workflow for the development and evaluation of pyrazole agrochemicals.

Protocol A: Synthesis of Pyrazole-4-Carboxamide Scaffold

Objective: Synthesize a target pyrazole-carboxamide (e.g., a fluxapyroxad analog) via amidation.

Causality & Design: The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). EDCI activates the pyrazole carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is unstable and prone to side reactions (such as rearrangement to an unreactive N-acylurea), HOBt is added to convert it into a highly reactive but stable OBt ester. This ensures high-yield coupling with sterically hindered aniline derivatives without degrading the sensitive pyrazole core 13.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM).

  • Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0°C under a nitrogen atmosphere. Stir for 30 minutes to form the active ester.

  • Add 1.1 eq of the target aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Warm the mixture to room temperature and stir continuously for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: Monitor the reaction via TLC and LC-MS. The protocol is validated if the LC-MS trace shows >95% conversion to the desired mass [M+H]⁺. To ensure the integrity of the mechanistic choice, run a parallel control without HOBt; the control must show significantly lower yield and higher byproducts to validate the necessity of the additive.

Protocol B: High-Throughput In Vitro SDH Inhibition Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized pyrazole against fungal Complex II.

Causality & Design: Succinate dehydrogenase (SDH) activity is measured using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate to fumarate, electrons are transferred to DCPIP. The reduction of DCPIP causes a measurable colorimetric shift (absorbance decrease at 600 nm). Effective pyrazole inhibitors block this electron transfer, preserving the oxidized (blue) state of DCPIP, which provides a real-time kinetic readout of Complex II inhibition 1.

Step-by-Step Methodology:

  • Prepare the assay buffer: 50 mM potassium phosphate (pH 7.4), 0.1% BSA, 2 mM sodium azide (added to block Complex IV and prevent alternate electron sinks), and 10 mM succinate.

  • Add isolated fungal mitochondria (e.g., extracted from Botrytis cinerea) to the buffer.

  • Dispense 90 µL of the mitochondrial suspension into a 96-well microtiter plate.

  • Add 5 µL of the synthesized pyrazole derivative (serially diluted in DMSO) to the wells. Incubate for 10 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 5 µL of 1 mM DCPIP.

  • Monitor the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

Self-Validating System: Include a positive control (commercial Fluxapyroxad) and a negative vehicle control (1% DMSO). Calculate the Z'-factor of the plate. The assay is only validated and actionable if Z' > 0.5, ensuring the signal window is robust enough to distinguish true inhibitors from background assay noise.

Protocol C: Residue Analysis via QuEChERS and LC-MS/MS

Objective: Extract and quantify pyrazole fungicide residues from complex agricultural matrices (e.g., cereals, fruits) to evaluate environmental persistence 5.

Causality & Design: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method uses acetonitrile for broad-spectrum extraction. The addition of anhydrous MgSO₄ drives water out of the organic phase, while NaCl enhances the salting-out effect, maximizing the recovery of lipophilic pyrazoles. Dispersive solid-phase extraction (dSPE) using Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is strictly required to remove organic acids and pigments (like chlorophyll) that cause severe ion suppression during mass spectrometry 5.

Step-by-Step Methodology:

  • Homogenize 10 g of the crop sample and place it in a 50 mL centrifuge tube.

  • Spike the sample with an isotopically labeled internal standard (e.g., Fluxapyroxad-d3).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg GCB. Vortex for 30 seconds and centrifuge.

  • Filter the cleaned extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis (ESI+ mode, monitoring specific MRM transitions).

Self-Validating System: The internal standard corrects for matrix effects and extraction losses. The protocol is validated only if the recovery of the spiked internal standard falls strictly between 70% and 120% with a Relative Standard Deviation (RSD) < 20%.

References

  • MDPI. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea.[Link]

  • Chemrobotics. Adama Launches FMC's Patented Combination Chlorantraniliprole And Fipronil Product Under The Trade Name Forpido.[Link]

  • PMC (National Institutes of Health). Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides.[Link]

  • ResearchGate. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry.[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: Method Development and Validation

Introduction & Scientific Rationale 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154198-40-9) [4] is a highly valuable synthetic intermediate and a privileged scaffold in modern drug discovery. Pyrazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154198-40-9) [4] is a highly valuable synthetic intermediate and a privileged scaffold in modern drug discovery. Pyrazole-4-carboxylic acid derivatives have demonstrated profound pharmacological potential, serving as potent xanthine oxidoreductase (XOR) inhibitors for the treatment of hyperuricemia [1], and as highly selective DNA 6mA demethylase ALKBH1 inhibitors in targeted anti-gastric cancer therapies [2].

Given its critical role in pharmaceutical synthesis, accurate quantification and purity assessment of this compound are paramount. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to the physicochemical properties of this molecule.

Physicochemical Profiling & Method Causality

To design an authoritative and reproducible HPLC method, experimental conditions must be dictated by the analyte's molecular architecture.

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid features a hydrophobic 2-chlorophenyl ring, a moderately polar pyrazole core, and an ionizable carboxylic acid moiety (pKa ≈ 4.0–4.5).

The Causality of pH Selection: In RP-HPLC, the ionization state of a carboxylic acid strictly dictates its retention behavior. If analyzed at a neutral pH (e.g., pH 7.0), the carboxylic acid deprotonates into a hydrophilic carboxylate anion. This leads to rapid elution near the void volume and severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase.

By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid (FA), the molecule is forced into its fully protonated, neutral state. This maximizes hydrophobic interactions with the C18 stationary phase, ensuring strong retention, sharp peak symmetry, and reproducible integration [3]. Furthermore, Formic Acid is preferred over phosphate buffers to maintain mass spectrometry (LC-MS) compatibility.

Ionization A High pH (>5.0) Deprotonated (Anion) C Poor Retention & Peak Tailing A->C Hydrophilic B Low pH (<3.0) Protonated (Neutral) D Strong Retention & Sharp Peak B->D Hydrophobic

Effect of mobile phase pH on the ionization and retention of pyrazole-4-carboxylic acids.

Materials and Reagents

  • Analyte: 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak shape, and run time.

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid (FA) in Milli-Q Water
Mobile Phase B 0.1% Formic Acid (FA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and reduces backpressure)
Detection Wavelength UV at 254 nm (Optimal for conjugated aromatic systems)
Injection Volume 10 µL
Autosampler Temp 15 °C
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
10.01090Linear gradient
12.01090Column wash
12.1955Re-equilibration
15.0955End of run

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation
  • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Sonicate for 10 minutes to degas.

  • Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes.

Step 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate until fully dissolved, and make up to the mark with Methanol.

  • Working Solution (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (95% Water / 5% ACN). Causality Note: Diluting the final sample in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

Step 3: System Suitability Testing (Self-Validating Protocol)

To ensure the trustworthiness of the generated data, the protocol acts as a self-validating system. Inject the 50 µg/mL working standard in quintuplicate (n=5) before analyzing unknown samples. The system is only deemed "ready" if it passes the strict criteria outlined in Section 6.

Workflow S1 1. Sample Preparation (Dissolve in MeOH, Dilute in Mobile Phase) S2 2. Column Equilibration (C18, 0.1% FA/ACN, 15 mins) S1->S2 S3 3. System Suitability Test (Inject n=5, Verify RSD < 2.0%) S2->S3 S4 4. Gradient Separation (5% to 90% B over 10 mins) S3->S4 S5 5. UV Detection (Acquire at 254 nm) S4->S5 S6 6. Data Integration & Purity Quantification S5->S6

Step-by-step RP-HPLC analytical workflow for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

System Suitability & Validation Data

The following table summarizes the expected quantitative validation parameters demonstrating the method's reliability.

ParameterExpected ValueAcceptance Criteria
Retention Time (RT) ~ 6.8 minutes± 0.1 min
Retention Time RSD (n=5) 0.4%≤ 1.0%
Peak Area RSD (n=5) 0.8%≤ 2.0%
USP Tailing Factor (Tf) 1.15≤ 1.5
Theoretical Plates (N) > 12,000≥ 5,000
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10

Troubleshooting Guide

  • Split Peaks or Fronting: Often caused by injecting the sample in 100% strong organic solvent (e.g., pure Methanol). Ensure the final working solution is diluted in at least 50% aqueous mobile phase.

  • Retention Time Drift: Indicates incomplete column re-equilibration. Ensure the post-gradient hold at 95% Phase A is maintained for at least 3 column volumes (approx. 3 minutes at 1.0 mL/min).

  • Excessive Tailing: If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A. A loss of Formic Acid through evaporation can raise the pH, causing partial ionization of the carboxylic acid group.

References

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (2024). URL: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

Method

Application Note: Development and Validation of TR-FRET Kinase Assays for Pyrazole-Based JAK2 Inhibitors

Mechanistic Rationale for Pyrazole Scaffolds in Kinase Inhibition The pyrazole ring is a highly privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive Type-I protein kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive Type-I protein kinase inhibitors[1]. Because of its unique electron distribution and hydrogen-bonding capabilities, the pyrazole moiety acts as an exceptional ATP mimetic. It natively forms critical hydrogen bonds with the backbone residues in the highly conserved hinge region of the kinase ATP-binding pocket[2].

A premier clinical application of this chemistry is the targeting of Janus Kinase 2 (JAK2). Dysregulation of the JAK/STAT signaling pathway—often driven by the JAK2^V617F^ gain-of-function mutation—is a primary driver of myeloproliferative neoplasms[3]. Pyrazole-based drugs, such as the FDA-approved inhibitor Ruxolitinib , effectively block this pathway by occupying the ATP-binding site, thereby preventing the transphosphorylation required for downstream STAT activation[4].

JAK2_STAT Cytokine Cytokine / EPO Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT ATP Transcription Gene Transcription (Proliferation) STAT->Transcription Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK2 Block ATP Pocket

Caption: JAK/STAT signaling pathway and ATP-competitive inhibition by pyrazole derivatives.

Assay Design Causality: Why TR-FRET?

When screening heterocyclic libraries like pyrazoles, researchers frequently encounter false positives due to compound auto-fluorescence. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry gold standard[5].

The Causality Behind the Method:

  • Time-Resolved Measurement: Lanthanide fluorophores (e.g., Terbium or Europium) have exceptionally long emission half-lives (milliseconds) compared to background fluorescence (nanoseconds). By introducing a microsecond delay before reading the emission, background noise from the pyrazole compounds is entirely gated out[5].

  • Proximity-Driven FRET: The energy transfer only occurs if the donor (Tb-labeled antibody) and acceptor (fluorescein-labeled substrate) are brought into close proximity (<10 nm) via a specific binding event (e.g., phosphorylation recognition)[6].

  • Kinetic Resolution: Pyrazole inhibitors often exhibit slow-binding kinetics. TR-FRET allows for pre-incubation steps without signal degradation, ensuring accurate IC50​ and Ki​ determinations[6].

TR_FRET_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate1 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate1 Reaction 3. Kinase Reaction (Add ATP/Substrate) Incubate1->Reaction Stop 4. Stop & Detect (EDTA + TR-FRET Tracers) Reaction->Stop Read 5. Emission Read (665nm / 615nm) Stop->Read

Caption: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor kinetics.

Self-Validating TR-FRET Experimental Protocol

This protocol outlines the evaluation of pyrazole-based JAK2 inhibitors. It is designed as a self-validating system , incorporating specific controls to calculate the Z'-factor—a statistical measure of assay robustness.

Materials Required
  • Enzyme: Recombinant human JAK2 (catalytic domain).

  • Substrate: Fluorescein-labeled poly-GAT or specific peptide substrate (200 nM final).

  • Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.

  • Detection: Tb-labeled anti-phospho antibody (2 nM final) and EDTA (10 mM final)[7].

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Prepare a 10 mM stock of the pyrazole inhibitor in 100% DMSO.

  • Perform a 3-fold serial dilution in a 96-well plate to generate a 10-point concentration curve.

  • Causality Note: Maintain a consistent final DMSO concentration (typically 1%) across all wells to prevent solvent-induced variations in enzyme activity[8].

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Transfer 2.5 µL of the diluted inhibitor to a 384-well low-volume black assay plate.

  • Add 5 µL of JAK2 enzyme (optimized to ~5 nM final concentration) diluted in assay buffer.

  • Incubate at room temperature for 30 minutes.

  • Causality Note: Pre-incubation is critical for pyrazole derivatives, which may require time to fully occupy the ATP-binding pocket and establish equilibrium[6].

Step 3: Kinase Reaction Initiation

  • Initiate the reaction by adding 2.5 µL of an ATP/Fluorescein-substrate master mix.

  • Causality Note: The ATP concentration must be set precisely at the apparent Km​ of JAK2 (e.g., ~10 µM). Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive pyrazole inhibitors without artificially inflating the IC50​ [7].

  • Incubate for 60 minutes at room temperature.

Step 4: Reaction Termination & Detection

  • Add 10 µL of the Detection Mix (Tb-labeled antibody + EDTA in TR-FRET dilution buffer).

  • Causality Note: EDTA chelates the Mg2+ ions essential for kinase catalytic activity, instantly halting the reaction. This ensures the TR-FRET signal represents a fixed endpoint[7].

  • Incubate for 60 minutes to allow the antibody to bind the phosphorylated substrate.

Step 5: Data Acquisition & Quality Control

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Excitation: 340 nm. Emission 1: 615 nm (Tb donor). Emission 2: 665 nm (FRET acceptor).

  • Calculate the Emission Ratio: (Emission665/Emission615)×10,000 .

Self-Validation (Z'-factor Calculation): Include 16 wells of Maximum Signal (DMSO only, no inhibitor) and 16 wells of Minimum Signal (No enzyme or high reference inhibitor). Calculate the Z'-factor:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A Z'-factor ≥0.5 confirms the assay is robust and the generated IC50​ data is highly trustworthy[8].

Quantitative Data & Kinetic Analysis

When applying this protocol to clinical-stage and experimental pyrazole/pyrimidine-based JAK2 inhibitors, distinct kinetic profiles emerge. The table below summarizes the quantitative inhibitory data derived from standardized TR-FRET and radiometric assays[3][4].

InhibitorChemical ScaffoldTarget Kinase IC50​ (nM)Selectivity ProfileReference
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1 / JAK2~3.0Dual JAK1/JAK2[4]
Fedratinib Pyrimidine-basedJAK2~3.0 20-fold for JAK2[4]
Ilginatinib Pyrazole derivativeJAK2< 2.0High JAK2 affinity[4]
ZT55 Indigotica derivativeJAK2^V617F^~31.0322-fold over JAK1/3[3]

Data Interpretation:

  • IC50​ Determination: Data should be plotted as Log[Inhibitor] vs. TR-FRET Emission Ratio and fitted to a sigmoidal dose-response curve with a variable slope (Hill slope).

  • Hill Slope: A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding of the pyrazole inhibitor to the kinase active site. Deviations may suggest allosteric interference, compound aggregation, or assay artifacts.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.2

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Publishing.9

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. ACS Publications.4

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate.5

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.7

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. NIH.8

  • Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms. PMC.3

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.6

Sources

Application

Application Note: Molecular Docking and Dynamics Profiling of Pyrazole Carboxylic Acid Derivatives

Executive Summary & Rationale Pyrazole carboxylic acid and its derivatives are privileged scaffolds in modern medicinal chemistry. Characterized by their robust hydrogen-bonding capabilities, metabolic stability, and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrazole carboxylic acid and its derivatives are privileged scaffolds in modern medicinal chemistry. Characterized by their robust hydrogen-bonding capabilities, metabolic stability, and bioisosteric versatility, these compounds serve as foundational building blocks for novel therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. Here, we dissect the mechanistic causality behind target interactions and provide a self-validating computational workflow for evaluating pyrazole carboxylic acid derivatives against critical metalloenzymes and metabolic targets.

Target Selection and Mechanistic Causality

The unique electronic distribution of the pyrazole ring—featuring two adjacent nitrogen atoms (one pyrrole-like hydrogen bond donor, one pyridine-like hydrogen bond acceptor)—allows for highly directional interactions within enzymatic active sites. When coupled with a carboxylic acid moiety (or bioisosteres such as carboxamides and sulfonamides), the scaffold becomes highly adept at coordinating metal ions or forming stable salt bridges.

  • Carbonic Anhydrases (hCA I, II, XII): Sulfonamide-bearing pyrazole-carboxamides exhibit sub-micromolar inhibition by directly coordinating the active site Zn2+ ion. The pyrazole ring stabilizes the complex via hydrophobic interactions with surrounding residues (e.g., Val121, Leu198), effectively displacing the catalytic water molecule . Furthermore, heteroaryl-pyrazole carboxylic acids have been successfully deployed as selective inhibitors of the tumor-associated hCA XII isoform in hypoxic cancer models .

  • Sterol 14-alpha Demethylase (CYP51): 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives show high affinity for the heme iron in CYP51 of Candida albicans. The carboxylic acid group interacts with the polar residues of the access channel, while the pyrazole nitrogen coordinates with the heme iron, disrupting fungal cell wall synthesis .

  • Acetylcholinesterase (AChE): In neurodegenerative contexts, pyrazole[3,4-d]pyridazine derivatives are capable of dual-site binding. They simultaneously occupy the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, sterically occluding the substrate gorge .

Quantitative Binding Data

The following table summarizes the binding affinities and key interacting residues of pyrazole derivatives across various targets, establishing a benchmark for your computational scoring functions.

Compound ScaffoldTarget EnzymeBinding Affinity (Ki / IC50)Key Interacting Residues
Pyrazole-carboxamide (Sulfonamide)hCA IKi = 0.063 – 3.368 µMHis94, His96, His119, Zn2+
Pyrazole-carboxamide (Sulfonamide)hCA IIKi = 0.007 – 4.235 µMHis94, His96, His119, Zn2+
Heteroaryl-pyrazole carboxylic acidhCA XIIKi = 0.21 µM Zn2+ coordination sphere
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acidCYP51 (C. albicans)IC50 = 34.25 μg/mLHeme iron, Tyr118, Leu376
Pyrazole[3,4-d]pyridazine derivativeAChEKi = 394.77 – 952.93 nMTrp286 (PAS), Trp86 (CAS)

Computational Workflow

The diagram below outlines the logical progression of our self-validating computational pipeline.

Workflow LIG Ligand Preparation (DFT Optimization) DOCK Molecular Docking (SP & XP Scoring) LIG->DOCK PROT Protein Preparation (Protonation & Minimization) GRID Receptor Grid Generation (Active Site Targeting) PROT->GRID GRID->DOCK EVAL Pose Evaluation (Interaction Analysis) DOCK->EVAL MD MD Simulation (50ns) (Trajectory Analysis) EVAL->MD MMPBSA MM-GBSA / MM-PBSA (Free Energy Calculation) MD->MMPBSA

Computational workflow for docking and MD simulation of pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Causality Statement (explaining why a step is performed) and a Validation Checkpoint (ensuring the system is functioning correctly before proceeding).

Protocol 1: Ligand Preparation and DFT Optimization

Causality: Standard 3D conformer generation tools often assign inaccurate partial charges to nitrogen-rich heterocycles. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level ensures accurate electron density mapping and ground-state geometry, which is critical for predicting the directionality of hydrogen bonds and metal coordination.

  • Sketch the 2D structure of the pyrazole carboxylic acid derivative.

  • Generate the initial 3D conformation using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

  • Export the coordinates to a quantum chemistry package (e.g., Gaussian).

  • Run a geometry optimization and vibrational frequency calculation using the B3LYP functional and 6-31G(d,p) basis set.

  • Extract the optimized geometry and electrostatic potential (ESP) charges for docking.

  • Validation Checkpoint: Review the frequency calculation output. The absence of imaginary frequencies confirms the geometry is at a true local energy minimum rather than a saddle point.

Protocol 2: Protein Preparation

Causality: Receptors must be modeled at physiological pH (7.4) to accurately represent the protonation states of crucial catalytic residues. For instance, the histidine network in Carbonic Anhydrases must be correctly tautomerized to coordinate the zinc ion without steric clashing.

  • Download the target crystal structure (e.g., PDB ID: 5TZ1 for CYP51) from the Protein Data Bank.

  • Remove co-crystallized solvent molecules beyond 5 Å of the active site. Retain structural waters bridging ligand-protein interactions.

  • Assign bond orders, add missing hydrogen atoms, and generate protonation states at pH 7.4 ± 0.2 using tools like PROPKA.

  • Optimize the hydrogen bond network by sampling histidine, asparagine, and glutamine flips.

  • Perform a restrained energy minimization (heavy atom RMSD convergence threshold = 0.3 Å) to relieve steric clashes.

  • Validation Checkpoint: Generate a Ramachandran plot post-minimization. Ensure >95% of residues are in the favored/allowed regions.

Protocol 3: Molecular Docking

Causality: A tiered docking approach prevents false positives. Standard Precision (SP) docking is used for initial conformational sampling, followed by Extra Precision (XP) scoring to heavily penalize high-energy steric clashes and reward favorable desolvation energies.

  • Generate a receptor grid box centered on the native co-crystallized ligand (e.g., bounding box size of 20 Å × 20 Å × 20 Å).

  • For metalloenzymes, apply a positional constraint on the metal ion (e.g., Zn2+ ) to force coordination with the pyrazole's carboxylic/sulfonamide group.

  • Dock the DFT-optimized ligands using SP, retaining the top 10 poses per ligand.

  • Re-score the top poses using the XP scoring function.

  • Validation Checkpoint: Redock the native co-crystallized ligand before screening your derivatives. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between your top docked pose and the experimental crystal pose is ≤ 2.0 Å.

Protocol 4: Molecular Dynamics (MD) Simulation and Free Energy Calculation

Causality: Static docking poses ignore protein flexibility and solvent dynamics. A 50 ns MD simulation validates the temporal stability of the pyrazole-receptor complex. Furthermore, calculating MM-GBSA from the trajectory corrects the simplified docking scores by rigorously accounting for solvation penalties.

  • Solvate the docked complex in an explicit TIP3P water box, ensuring a minimum buffer distance of 10 Å between the protein and the box edge.

  • Neutralize the system with appropriate counterions ( Na+ / Cl− ) to a physiological concentration of 0.15 M.

  • Perform a multi-stage equilibration: NVT ensemble (constant volume/temperature) for 1 ns to stabilize the thermostat (300 K), followed by NPT ensemble (constant pressure/temperature) for 1 ns to stabilize the barostat (1 atm).

  • Run the production MD simulation for 50 ns using a 2 fs time step.

  • Extract snapshots every 10 ps and calculate the binding free energy using the MM-GBSA method.

  • Validation Checkpoint: Monitor the Root Mean Square Fluctuation (RMSF) and RMSD of the protein backbone. The simulation is deemed stable and valid for analysis only when the RMSD plateaus (slope ≈ 0) for at least the final 10 ns of the trajectory.

References

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Source: PubMed URL: [Link]

  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. Source: PubMed URL: [Link]

Method

Application Notes &amp; Protocols: Evaluating the In Vitro Anti-HCV Activity of Pyrazole Analogs

Authored for: Researchers, scientists, and drug development professionals. Subject: A comprehensive guide to the in vitro evaluation of pyrazole analogs as potential inhibitors of the Hepatitis C Virus (HCV).

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, scientists, and drug development professionals. Subject: A comprehensive guide to the in vitro evaluation of pyrazole analogs as potential inhibitors of the Hepatitis C Virus (HCV).

Introduction: The Pursuit of Novel HCV Inhibitors

Hepatitis C Virus (HCV) infection remains a significant global health issue, being a primary cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of Direct-Acting Antivirals (DAAs) has transformed HCV treatment, yet the potential for drug resistance and the need for cost-effective, pan-genotypic therapies drive the continued search for new therapeutic agents.[2][3] The viral replication machinery is a cornerstone of DAA development, with the HCV NS5B RNA-dependent RNA polymerase (RdRp) being a particularly validated and attractive target due to its essential role in viral replication and its lack of a human homolog.[1][4]

Among the diverse chemical scaffolds explored, pyrazole and its derivatives have emerged as a pharmacologically significant class of compounds.[5][6] Numerous studies have identified pyrazole-containing molecules, such as pyrazolobenzothiazines, as potent non-nucleoside inhibitors (NNIs) of the NS5B polymerase, demonstrating promising antiviral activity in preclinical models.[1][2][7][8] This guide provides the scientific rationale and detailed protocols for assessing the in vitro anti-HCV activity of novel pyrazole analogs, focusing on the industry-standard HCV replicon assay.

Section 1: The Scientific Rationale - Targeting the HCV Replication Engine

The HCV NS5B polymerase is the catalytic core of the HCV replication complex, responsible for synthesizing the new viral RNA genome.[4] Inhibitors of NS5B are broadly classified into two groups: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.[1][4]

Pyrazole analogs typically function as NNIs. Instead of binding to the catalytic active site, they bind to distinct, allosteric pockets on the enzyme. There are at least five known allosteric sites, commonly referred to as thumb site I, thumb site II, palm site I, palm site II, and palm site III.[1] Binding to one of these sites, such as Palm Site I, induces a conformational change in the enzyme's structure.[1][7] This structural alteration renders the polymerase catalytically inactive, thereby preventing the initiation or elongation of the viral RNA strand and halting replication.[9] This mechanism offers a high degree of specificity for the viral polymerase, which is a desirable trait for minimizing off-target effects.[9]

cluster_0 HCV NS5B Polymerase (Active State) cluster_1 Inhibition by Pyrazole Analog NS5B_Active Active NS5B Polymerase Active_Site Catalytic Active Site NS5B_Active->Active_Site Accepts NTPs Palm_Site Allosteric Palm Site I NS5B_Active->Palm_Site RNA_Synthesis Viral RNA Replication NS5B_Active->RNA_Synthesis NS5B_Inactive Inactive NS5B Polymerase (Conformationally Changed) Blocked_Site Blocked Active Site NS5B_Inactive->Blocked_Site Prevents NTP Binding Bound_Site Bound Palm Site I NS5B_Inactive->Bound_Site Inhibition Replication Blocked NS5B_Inactive->Inhibition Pyrazole Pyrazole Analog (NNI) Pyrazole->Palm_Site Binds Allosterically RNA_Template Viral RNA Template RNA_Template->NS5B_Active RNA_Template->NS5B_Inactive

Caption: Mechanism of Pyrazole Analogs as HCV NS5B Non-Nucleoside Inhibitors.

Section 2: The Core Methodology - The HCV Replicon Assay

The HCV replicon system is the workhorse for in vitro screening of HCV inhibitors.[10][11] It is a robust, cell-based assay that allows for the study of viral RNA replication in a highly controlled and non-infectious laboratory setting, as the system lacks the genes for producing infectious viral particles.[10][12]

The system typically utilizes the human hepatoma cell line Huh-7, which is highly permissive for HCV replication.[10] These cells are engineered to stably harbor a subgenomic HCV RNA molecule (a "replicon"). This replicon contains the non-structural proteins (NS3 to NS5B) necessary for self-replication, along with a reporter gene, most commonly firefly luciferase.[10][13] The expression level of the reporter gene is directly proportional to the rate of HCV RNA replication. When an active antiviral compound like a pyrazole analog is introduced, it inhibits replication, leading to a quantifiable decrease in luciferase activity.[10]

cluster_workflow Experimental Workflow A 1. Seed Huh-7 HCV Replicon Cells (96-well plates) B 2. Prepare Serial Dilutions of Pyrazole Analogs C 3. Treat Cells with Compounds (Incubate for 72 hours) D 4. Perform Parallel Cytotoxicity Assay (e.g., AlamarBlue, MTT) C->D E 5. Lyse Cells & Add Luciferase Substrate C->E I Calculate CC50 D->I F 6. Measure Luminescence (Plate Luminometer) E->F H Calculate EC50 F->H G 7. Data Analysis J Determine Selectivity Index (SI = CC50 / EC50) G->J

Caption: Workflow for the Cell-Based HCV Replicon Luciferase Assay.

Section 3: Detailed Experimental Protocol

This protocol outlines a luciferase-based assay to determine the half-maximal effective concentration (EC50) of pyrazole analogs against an HCV subgenomic replicon. A parallel assay to determine the half-maximal cytotoxic concentration (CC50) is also described.

Part A: Materials and Reagents

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).[10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[14]

  • Test Compounds: Pyrazole analogs dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-20 mM).

  • Positive Control: An HCV inhibitor with a known EC50 (e.g., Sofosbuvir or a previously characterized pyrazole).

  • Vehicle Control: 100% DMSO.

  • Assay Plates: 96-well white, clear-bottom tissue culture plates for the luciferase assay; 96-well clear plates for the cytotoxicity assay.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Luciferase Assay System (e.g., Promega), Cytotoxicity Assay Reagent (e.g., resazurin-based like AlamarBlue or tetrazolium-based like MTT).

Part B: Cell Culture and Seeding

  • Culture the Huh-7 replicon cells in T-75 flasks with complete culture medium containing the selection antibiotic. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in a complete culture medium without the selection antibiotic.

  • Count the cells using a hemocytometer or automated cell counter. Adjust the cell suspension density to 7.5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (7,500 cells) into each well of the 96-well plates. Seed two separate plates: one for the antiviral assay and one for the cytotoxicity assay.

  • Incubate the plates for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[10]

Part C: Compound Preparation and Treatment

  • Prepare serial dilutions of the pyrazole analog stocks. Typically, a 10-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 100 µM). Dilutions should be prepared in a culture medium.

  • Ensure the final DMSO concentration in all wells (including vehicle and untreated controls) is constant and non-toxic (e.g., ≤0.5%).[10]

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control to the appropriate wells on both plates.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.[10]

Part D: Cytotoxicity Assay (Parallel Plate)

  • After the 72-hour incubation, add the cytotoxicity reagent (e.g., 10 µL of AlamarBlue) to each well of the cytotoxicity plate.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Part E: Luciferase Assay for Antiviral Activity

  • After the 72-hour incubation, equilibrate the antiviral assay plate and the luciferase assay reagent to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).[10]

  • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate luminometer.[10]

Section 4: Data Analysis and Interpretation

Proper data analysis is critical to transform raw measurements into a meaningful assessment of a compound's potential.

1. Data Normalization:

  • For both assays, average the values from replicate wells.

  • Subtract the background (medium-only wells).

  • Normalize the data as a percentage relative to the vehicle control (DMSO-treated cells), which is set to 100% viability (for cytotoxicity) or 100% replication (for antiviral activity).

    • % Inhibition = 100 - [(Luminescence_Compound / Luminescence_Vehicle) * 100]

    • % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

2. Dose-Response Curves and EC50/CC50 Calculation:

  • Plot the normalized data (% Inhibition or % Viability) against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the dose-response curve.

  • The EC50 is the concentration of the compound that causes a 50% reduction in luciferase activity (viral replication).

  • The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.

3. The Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a potential drug. It is the ratio of cytotoxicity to antiviral activity.

  • Selectivity Index (SI) = CC50 / EC50

  • A higher SI value (typically >10) is desirable, as it indicates that the compound's antiviral effect occurs at concentrations well below those that cause harm to the host cells.

Data Presentation: Summarize the quantitative results in a clear, structured table for easy comparison of different pyrazole analogs.

Compound IDTargetEC50 (µM) [a]CC50 (µM) [b]Selectivity Index (SI)
Pyrazole Analog 1NS5B3.6> 180> 50
Pyrazole Analog 2bNS5B8.1> 224> 28
Pyrazole Analog 4aNS5B7.5> 100> 13
Sofosbuvir (Control)NS5B0.04> 100> 2500

[a] EC50: Half-maximal effective concentration determined by luciferase reporter assay in HCV replicon cells.[1][3][7] [b] CC50: Half-maximal cytotoxic concentration determined in parallel Huh-7 cell viability assays.[1][3][7]

Conclusion

This guide provides a robust framework for the in vitro evaluation of pyrazole analogs as anti-HCV agents. By combining a clear understanding of the molecular mechanism with a meticulous and validated experimental protocol, researchers can effectively screen and characterize novel compounds. The HCV replicon assay, when coupled with rigorous data analysis to determine EC50, CC50, and the Selectivity Index, serves as a powerful tool to identify promising candidates for further development in the ongoing fight against Hepatitis C.

References

  • Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis. (2023). Taylor & Francis Online. Available at: [Link]

  • Di Leva, G., et al. (2014). New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. Journal of Medicinal Chemistry, 57(8), pp.3211-3224. Available at: [Link]

  • Barreca, M. L., et al. (2012). Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication. Bioorganic & Medicinal Chemistry, 20(17), pp.5286-5295. Available at: [Link]

  • Lindenbach, B. D., et al. (2007). Development of a Cell-Based High-Throughput Specificity Screen Using a Hepatitis C Virus-Bovine Viral Diarrhea Virus Dual Replicon Assay. Antimicrobial Agents and Chemotherapy, 51(11), pp.3909-3918. Available at: [Link]

  • Jones, D. M., et al. (2010). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Journal of Virology, 84(13), pp.6546-6559. Available at: [Link]

  • Sainz, B., et al. (2012). Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds. Antimicrobial Agents and Chemotherapy, 56(10), pp.5263-5270. Available at: [Link]

  • Di Leva, G., et al. (2014). New pyrazolobenzothiazine derivatives as hepatitis C virus NS5B polymerase palm site I inhibitors. PubMed. Available at: [Link]

  • Lee, C. H., et al. (2025). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol. Available at: [Link]

  • New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. (2014). ACS Publications. Available at: [Link]

  • Structure-Based Discovery of Pyrazolobenzothiazine Derivatives As Inhibitors of Hepatitis C Virus Replication. (2012). ResearchGate. Available at: [Link]

  • Popovici-Muller, J., et al. (2009). Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. PubMed. Available at: [Link]

  • Manfroni, G., et al. (2015). New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Inhibit Hepatitis C Virus Replication via Suppression of cyclooxygenase-2. PubMed. Available at: [Link]

  • HCV Antiviral Testing Services. ImQuest BioSciences. Available at: [Link]

  • Fassi, Z., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), p.134. Available at: [Link]

  • Fassi, Z., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Moradpour, D., et al. (2020). Molecular targeting of antiviral drugs used against hepatitis C virus infection. World Journal of Gastroenterology, 26(34), pp.5069-5081. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 1-(2-chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

This specific pyrazole building block is synthesized via a robust three-step sequence: (1) Cyclization of 2-chlorophenylhydrazine, (2) Vilsmeier-Haack Formylation at the C-4 position, and (3) Pinnick Oxidation of the resulting carbaldehyde to the final carboxylic acid. Below, you will find the logical workflow, self-validating experimental protocols, and a mechanistic Q&A to resolve common yield-limiting bottlenecks.

Synthetic Workflow & Decision Logic

SynthesisWorkflow A 2-Chlorophenylhydrazine + 1,1,3,3-Tetramethoxypropane B 1-(2-Chlorophenyl) -1H-pyrazole A->B Cyclization (EtOH/HCl, Reflux) C 1-(2-Chlorophenyl)-1H-pyrazole -4-carbaldehyde B->C Vilsmeier-Haack (POCl3/DMF, 90°C) D 1-(2-Chlorophenyl)-1H-pyrazole -4-carboxylic acid C->D Pinnick Oxidation (NaClO2, Scavenger)

Fig 1: Three-step synthetic workflow for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

VilsmeierLogic Issue Issue: Low Yield or Tarry Byproducts in Vilsmeier-Haack Step Check1 Was Vilsmeier Reagent formed at <5°C? Issue->Check1 Fix1 Control exotherm during POCl3 addition Check1->Fix1 No Check2 Was heating profile optimized (90°C, 4h)? Check1->Check2 Yes Fix2 Ensure complete iminium formation Check2->Fix2 No Check3 Was the quench pH controlled (pH 7-8)? Check2->Check3 Yes Fix3 Neutralize carefully with ice/NaOH Check3->Fix3 No

Fig 2: Troubleshooting logic tree for resolving Vilsmeier-Haack formylation failures.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in this protocol includes a self-validating checkpoint. If the checkpoint fails, halt the reaction to prevent downstream reagent waste.

Step 1: Preparation of 1-(2-chlorophenyl)-1H-pyrazole
  • Setup: Dissolve 2-chlorophenylhydrazine hydrochloride (1.0 eq) in anhydrous, degassed ethanol under a strict nitrogen atmosphere.

  • Reaction: Add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by a catalytic amount of concentrated HCl. Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: A successful cyclization maintains a pale yellow/orange hue. A rapid shift to dark brown/black indicates hydrazine oxidation; the batch should be aborted.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO3. Dry the organic layer (Na2SO4), filter, and concentrate to yield the pyrazole intermediate.

Step 2: Vilsmeier-Haack Formylation (C-4 Functionalization)
  • Reagent Formation: Cool anhydrous DMF (5.0 eq) to 0–5 °C in an ice bath under nitrogen. Dropwise add POCl3 (3.0 eq) while maintaining the internal temperature strictly below 5 °C.

  • Self-Validation Checkpoint: The Vilsmeier reagent formation is successful if a pale yellow/white crystalline complex (chloromethyleneiminium ion) forms in the DMF.

  • Reaction: Add a solution of 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in DMF dropwise. Heat the reaction mixture to 90 °C for 4 hours.

  • Quench & Hydrolysis: Cool to room temperature and pour slowly over a large excess of crushed ice. Adjust the pH to 7–8 using 2M NaOH to hydrolyze the iminium salt.

  • Self-Validation Checkpoint: Complete hydrolysis is confirmed when the aqueous layer stabilizes at pH 7–8 without further acidic drifting.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate to yield 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Step 3: Pinnick Oxidation
  • Setup: Dissolve the carbaldehyde (1.0 eq) in a mixture of t-BuOH and water (1:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) as a hypochlorite scavenger, followed by NaH2PO4 (3.0 eq) to buffer the solution.

  • Oxidation: Slowly add NaClO2 (3.0 eq) dissolved in water dropwise at 0 °C. Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: The reaction is self-indicating; the yellow color of chlorine dioxide (a harmless byproduct of chlorite disproportionation) should remain faint. Strong yellow/green gas evolution indicates insufficient scavenger.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2–3 to precipitate the target carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the initial 1-(2-chlorophenyl)-1H-pyrazole intermediate consistently below 70%, and how can I prevent starting material degradation? A1: The primary cause of yield loss in this cyclization step is the oxidative degradation of 2-chlorophenylhydrazine. Hydrazines are highly susceptible to oxidation by atmospheric oxygen, forming diazonium species or undergoing radical decomposition. Causality & Fix: Always use degassed solvents and maintain a strict nitrogen or argon atmosphere. Furthermore, ensure the acetal (1,1,3,3-tetramethoxypropane) is fully hydrolyzed by using sufficient acid catalysis (e.g., concentrated HCl).

Q2: During the Vilsmeier-Haack formylation, I am observing unreacted starting material and the formation of intractable tarry byproducts. What is the mechanistic cause? A2: This is a dual-faceted issue stemming from the thermal instability of the Vilsmeier reagent and improper quenching. If POCl3 is added to DMF at temperatures above 5 °C, the chloromethyleneiminium ion decomposes, leading to incomplete electrophilic attack at the C-4 position of the pyrazole ring[1]. The "tarry" byproducts usually result from an uncontrolled quench where the iminium intermediate polymerizes under highly localized alkaline or thermal extremes. Causality & Fix: Maintain the internal temperature strictly between 0–5 °C during POCl3 addition. For the quench, pour the reaction mixture over a large excess of crushed ice and neutralize slowly with 2M NaOH. Do not allow the quench temperature to exceed 20 °C.

Q3: In the final Pinnick oxidation step, my product is contaminated with a chlorinated byproduct (e.g., 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid). How do I suppress this side reaction? A3: The 2 utilizes sodium chlorite (NaClO2) to oxidize the carbaldehyde to the carboxylic acid. Mechanistically, as chlorous acid oxidizes the aldehyde, it generates hypochlorous acid (HOCl) as a highly reactive byproduct[3]. If left unquenched, HOCl acts as a potent electrophilic chlorinating agent, attacking the electron-rich pyrazole ring. Causality & Fix: You must use a halogen scavenger. 2-Methyl-2-butene is the industry standard for 4[5]. It reacts rapidly with HOCl to form a chlorohydrin, effectively removing it from the catalytic cycle and protecting your pyrazole core. Ensure you use a large excess (at least 10 equivalents) of 2-methyl-2-butene.

Quantitative Yield Optimization Data

The following table summarizes the expected yield improvements when the optimized parameters discussed above are applied to the standard baseline synthesis:

Reaction StepCommon Yield-Limiting IssueOptimized Parameter AppliedExpected Yield Improvement
Cyclization Hydrazine oxidative degradationDegassed solvents, strict N2 atm65% → 92%
Vilsmeier-Haack Incomplete iminium conversion3.0 eq POCl3, 90 °C for exactly 4h50% → 88%
Quench/Hydrolysis Tarry byproduct polymerizationpH 7-8 adjustment at <20 °C+10-15% recovery
Pinnick Oxidation Electrophilic ring chlorination10 eq 2-methyl-2-butene scavenger70% → 95% (Purity >98%)

References

  • Pyrazole-3(4)
  • Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: ResearchGate URL
  • Structure-Based Design of Novel Class II c-Met Inhibitors: 1.

Sources

Optimization

Technical Support Center: Purification of Pyrazole-4-Carboxylic Acids

Welcome to the Technical Support Center for the isolation and purification of pyrazole-4-carboxylic acid derivatives. These compounds—particularly halogenated variants like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of pyrazole-4-carboxylic acid derivatives. These compounds—particularly halogenated variants like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)—are privileged scaffolds and critical intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and various pharmaceutical agents[1][2].

Because downstream coupling reactions require stringent purity (>99.5%), this guide provides field-proven, self-validating methodologies to overcome common physicochemical challenges encountered during their purification.

Troubleshooting & FAQs

Q1: We are synthesizing DFPA via the condensation of methylhydrazine with an acetoacetate derivative, but our final product is contaminated with oligomeric impurities. How can we improve purity without sacrificing yield? A1: Oligomeric impurities and unreacted starting materials are common byproducts of this condensation[3]. The most effective purification strategy avoids direct crystallization of the crude mixture and instead exploits the ionizable carboxylic acid group. Causality & Solution: Perform an alkaline hydrolysis (using NaOH) to convert the pyrazole ester into a highly water-soluble sodium carboxylate salt[4]. By washing this aqueous phase with a water-immiscible organic solvent (e.g., xylene or dichloromethane), you partition the non-polar oligomers and unreacted precursors into the organic waste[3][4]. Subsequent acidification of the aqueous phase with HCl (to pH 2–3) will precipitate the free pyrazole-4-carboxylic acid in high purity[3].

Q2: What is the optimal solvent system for the recrystallization of halogenated pyrazole-4-carboxylic acids? A2: For compounds like DFPA, a mixed solvent system of 40–45% ethanol/water or isopropanol/water is highly recommended[5]. Causality & Solution: The molecule is amphiphilic: the highly polar carboxylic acid moiety requires water for solubility, while the lipophilic pyrazole core and halogenated alkyl groups require an alcohol. This specific solvent ratio provides the ideal dielectric constant to fully solubilize the target compound at reflux (~85 °C) while forcing near-complete precipitation upon cooling to 0–5 °C, leaving trace regioisomers in the mother liquor[5].

Q3: Our RP-HPLC analysis of 1H-pyrazole-4-carboxylic acid derivatives shows severe peak tailing and poor resolution. How do we resolve this? A3: Peak tailing in these compounds is typically caused by secondary interactions between the basic pyrazole nitrogens and residual silanols on standard silica-based stationary phases. Causality & Solution: Switch to a reverse-phase column with low silanol activity, such as a Newcrom R1 mixed-mode column[6]. Modify your mobile phase (Acetonitrile/Water) with a strong acid like phosphoric acid (or formic acid for LC-MS compatibility)[6]. The acidic modifier suppresses the ionization of the carboxylic acid and protonates the pyrazole ring, ensuring sharp, symmetrical peaks and reproducible retention times[6].

Q4: How do we separate the pyrazole-4-carboxylic acid from metal oxides after oxidizing a pyrazole-4-carbaldehyde precursor? A4: Oxidation of 1-alkyl-1H-pyrazole-4-carbaldehydes using agents like potassium permanganate (KMnO₄) generates insoluble manganese dioxide (MnO₂)[7][8]. Causality & Solution: To prevent metal contamination, filter the hot reaction mixture through a Celite pad. The pyrazole-4-carboxylic acid will remain dissolved in the aqueous filtrate as a water-soluble carboxylate salt. Acidify the filtrate with an inorganic acid to precipitate the pure free acid[7].

Quantitative Data Summaries

The following table summarizes the impact of different recrystallization solvent systems on the yield and purity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrating the superiority of mixed aqueous-alcohol systems[5].

Solvent SystemRatio (v/v)Cooling TempYieldHPLC Purity
40% Ethanol / Water 40:600–5 °C75.2% – 78.3%99.6% – 99.7%
45% Isopropanol / Water 45:550–5 °C75.2%99.6%

Experimental Protocols

Protocol 1: Two-Stage Purification of Pyrazole-4-Carboxylic Acids (Alkaline Extraction & Recrystallization)

Objective: Isolate >99.5% pure pyrazole-4-carboxylic acid from a crude esterification/condensation mixture.

  • Alkaline Hydrolysis: Dissolve the crude pyrazole-4-carboxylate ester in a water-immiscible solvent (e.g., xylene). Add a 30% aqueous NaOH solution (approx. 2.0 equivalents) and heat the biphasic mixture to 60–65 °C for 45 minutes with vigorous stirring[4].

  • Phase Separation: Allow the layers to separate at 60 °C. The target compound is now in the lower aqueous phase as a sodium salt. Discard the upper organic phase containing oligomeric impurities[3][4].

  • Acidification: Cool the aqueous phase to 10–25 °C. Slowly add concentrated HCl until the pH reaches 2.0–3.0. The free pyrazole-4-carboxylic acid will precipitate as a white to cream-colored solid[3][9].

  • Recrystallization: Filter the crude solid and suspend it in a 40% aqueous ethanol solution (approx. 7.5 mL per gram of product)[5]. Heat to reflux (approx. 85 °C) for 1–2 hours until fully dissolved.

  • Isolation: Slowly cool the solution to 0–5 °C to induce crystallization. Filter the purified crystals, wash with cold 40% ethanol, and dry under vacuum[5].

Protocol 2: Analytical RP-HPLC Method for Purity Verification

Objective: Quantify regioisomeric and oligomeric impurities in pyrazole-4-carboxylic acid batches.

  • Column Preparation: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size) to prevent peak tailing[6].

  • Mobile Phase Formulation: Prepare a gradient mobile phase consisting of Acetonitrile (MeCN) and Water. Add 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS detection) to maintain an acidic pH[6].

  • Sample Preparation: Dissolve the purified pyrazole-4-carboxylic acid in the initial mobile phase composition at a concentration of 1 mg/mL.

  • Execution: Run the gradient method and monitor absorbance at an appropriate UV wavelength (e.g., 254 nm). The acidic conditions will ensure the carboxylic acid remains protonated, yielding a sharp, quantifiable peak[6].

Workflow Visualization

PurificationWorkflow Crude Crude Ester Mixture (Regioisomers & Oligomers) Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Crude->Hydrolysis PhaseSep Liquid-Liquid Extraction (Water / Xylene) Hydrolysis->PhaseSep OrgPhase Organic Phase (Discard Impurities) PhaseSep->OrgPhase Non-polar impurities AqPhase Aqueous Phase (Carboxylate Salt) PhaseSep->AqPhase Target salt Acidification Acidification (HCl) pH 2-3 AqPhase->Acidification Crystallization Recrystallization (40% EtOH/Water) Acidification->Crystallization Precipitation PureProduct Pure Pyrazole-4-Carboxylic Acid (>99.6% Purity) Crystallization->PureProduct

Workflow for pyrazole-4-carboxylic acid purification via alkaline hydrolysis and recrystallization.

References

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.
  • Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Google Patents. WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
  • PubMed.
  • Thermo Fisher Scientific. 1H-Pyrazole-4-carboxylic acid, 97%.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

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Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Pyrazole Derivatives

Introduction: The Pyrazole Paradox in Drug Development The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including the anti-inflammatory agent celecoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Paradox in Drug Development

The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the PDE5 inhibitor sildenafil.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a stable bioisostere for other aromatic rings make it a privileged scaffold in drug design.[1][2][3] However, this synthetic versatility often comes with a significant biopharmaceutical challenge: poor aqueous solubility.

The low solubility of many pyrazole derivatives stems from their often rigid, planar structure, which promotes strong crystal lattice energy, and the presence of lipophilic substituents that are necessary for target binding but detrimental to dissolution.[4][5] This guide serves as a technical resource for researchers, scientists, and formulation experts, providing a structured approach to diagnosing and overcoming solubility challenges encountered during the synthesis, purification, and formulation of pyrazole-based compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of pyrazole derivatives.

Q1: Why are many of my pyrazole derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of pyrazole derivatives is typically governed by a combination of factors related to both their molecular structure and solid-state properties:

  • Strong Intermolecular Forces & Crystal Structure: The arrangement of molecules in the crystal lattice significantly impacts the energy required to dissolve the compound.[6] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic pyrazole rings, can result in a highly stable crystal lattice that is difficult for water molecules to disrupt.[4]

  • Lipophilicity: Substituents on the pyrazole ring play a critical role.[4] While often essential for pharmacological activity, lipophilic (non-polar) groups decrease aqueous solubility.[6]

  • Molecular Weight: As a general trend, higher molecular weight compounds are often more challenging to solvate.[6]

  • Aromaticity: The aromatic nature of the pyrazole ring itself contributes to its hydrophobicity.[4]

Q2: What is the role of pH in the solubility of pyrazole derivatives?

A2: pH is a critical factor, especially for pyrazole derivatives containing ionizable functional groups. The pyrazole ring itself is weakly basic (pKa ≈ 2.5) and can be protonated by strong acids to form more soluble salts.[1][4]

  • For Basic Pyrazoles: If your derivative contains a basic nitrogen (like the pyrazole ring itself or an amine substituent), its solubility will generally increase in acidic (low pH) conditions. The protonation of the basic site forms a charged species (a salt), which is more readily solvated by polar water molecules.[4][7][8]

  • For Acidic Pyrazoles: Conversely, if your derivative possesses an acidic functional group (e.g., a carboxylic acid or a sulfonamide), its solubility will increase in basic (high pH) conditions where it can be deprotonated to form a soluble salt.[4][8]

Therefore, determining the pH-solubility profile of your compound is a crucial first step in any solubility enhancement strategy.[8]

Q3: My pyrazole derivative precipitates during reaction workup or purification. What can I do?

A3: Premature precipitation is a common issue stemming from a change in the solvent environment that lowers the compound's solubility.[6] This often happens during aqueous extraction when an organic reaction solvent is mixed with water.[4]

Here are several strategies to address this:

  • Solvent System Modification:

    • Increase Organic Solvent Volume: During extraction, using a larger volume of the organic solvent can help keep the compound dissolved in the organic phase.[4]

    • Use Co-solvents: Introduce a water-miscible co-solvent like ethanol, methanol, acetone, or DMSO to increase the overall solvating power of the medium.[6][9] A small-scale solvent screening can help identify the most effective co-solvent.[6]

  • Temperature Adjustment: The solubility of most pyrazole derivatives in organic solvents increases with temperature.[4] Gently heating the mixture can help keep the compound in solution.[6][9] For recrystallization, this principle is used in hot filtration techniques.[6]

  • pH Adjustment: For ionizable pyrazoles, adjusting the pH of the aqueous layer during workup can dramatically increase solubility, for instance, by washing with a dilute acid to protonate a basic pyrazole and pull it into the aqueous layer.[4]

Part 2: Troubleshooting Guide - A Workflow for Solubility Enhancement

This section provides a logical progression from simple fixes to advanced formulation strategies.

Logical Workflow for Selecting a Solubility Enhancement Strategy

The following decision tree provides a systematic approach to tackling solubility issues.

G Start Solubility Issue Identified IsIonizable Is the compound ionizable? (Acidic/Basic Groups) Start->IsIonizable YesIonizable YES IsIonizable->YesIonizable Yes NoIonizable NO IsIonizable->NoIonizable No   invis1 YesIonizable->invis1 Advanced_Strat Consider Advanced Strategies NoIonizable->Advanced_Strat pH_Adjust pH Adjustment (For liquid formulations) Salt_Form Salt Formation (For solid-state improvement) invis2 Advanced_Strat->invis2 Solid_Disp Solid Dispersion (Amorphous Systems) CoCrystal Co-crystallization (Modify Crystal Lattice) Nano Nanosuspension (Particle Size Reduction) Complex Cyclodextrin Complexation (Encapsulation) Prodrug Prodrug Synthesis (Chemical Modification) invis1->pH_Adjust invis1->Salt_Form invis2->Solid_Disp invis2->CoCrystal invis2->Nano invis2->Complex invis2->Prodrug G cluster_0 Initial State cluster_1 Solid Dispersion Process (e.g., Solvent Evaporation) cluster_2 Final State Drug_Crystal Poorly Soluble Pyrazole Crystal (High Lattice Energy) Process Drug + Hydrophilic Carrier (e.g., PVP, PEG) dissolved in solvent Drug_Crystal->Process Evaporation Solvent Removed Process->Evaporation Amorphous_Dispersion Amorphous Pyrazole Molecules Dispersed in Carrier Matrix (Low Energy Barrier) Evaporation->Amorphous_Dispersion Result Enhanced Solubility & Dissolution Rate Amorphous_Dispersion->Result

Caption: How solid dispersions convert a crystalline drug into a more soluble amorphous form.

Q7: How do co-crystals differ from solid dispersions?

A7: While both are solid-state modification techniques, they work on different principles. A solid dispersion creates a high-energy amorphous system. In contrast, a co-crystal is a highly ordered, stable crystalline structure composed of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" held together by non-covalent bonds, typically hydrogen bonds. [10][11][12]

  • Causality: Co-crystallization modifies the crystal lattice energy without making the API amorphous. [6]By pairing the pyrazole derivative with a suitable co-former, a new crystal structure is formed with different, and hopefully improved, physicochemical properties like solubility, dissolution rate, and stability. [12][13]* Advantages: This technique is applicable to non-ionizable compounds where salt formation is not an option. [13]Because co-crystals are crystalline, they can offer better thermodynamic stability compared to amorphous solid dispersions. [13]

Q8: What are nanosuspensions and when are they a suitable approach?

A8: Nanosuspensions are a sub-micron colloidal dispersion of pure drug particles in a liquid vehicle, stabilized by surfactants or polymers. [14][15][16]This approach focuses purely on physical modification through particle size reduction.

  • Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size to the nanometer range (typically 10-1000 nm), the surface area is dramatically increased, leading to a much faster dissolution rate. [8][16]* Application: This is a powerful technique for drugs that are poorly soluble in both aqueous and organic media (often referred to as "brick dust"). [15]Methods like high-pressure homogenization or media milling are used for their preparation. [14][16]Nanosuspension technology is a versatile approach that can improve bioavailability for oral, parenteral, and other routes of administration. [14][15]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides a summary of the primary strategies discussed.

TechniquePrincipleApplicability & Key Considerations
pH Adjustment Alters the ionization state of the molecule to form a more soluble species.Effective only for ionizable compounds; primarily used in liquid formulations. [6]
Co-solvency Increases the solvating power of the solvent system by mixing water with a miscible organic solvent.Widely used in early-stage research, assays, and liquid formulations. [6]
Salt Formation Creates a new crystalline solid with a counter-ion, which has improved solubility and dissolution properties.Applicable only to compounds with acidic or basic groups. [6]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often creating a high-energy amorphous system.Excellent for BCS Class II drugs; potential for physical instability (recrystallization) over time. [6][8][17]
Co-crystallization Modifies the crystal lattice energy by forming a new crystalline structure with a co-former.Can significantly improve solubility and dissolution while maintaining good thermodynamic stability. [6][11]
Nanosuspension Drastically increases the surface area by reducing particle size to the nanometer scale.Increases dissolution rate but not equilibrium solubility; excellent for very poorly soluble ("brick dust") compounds. [8][14][16]
Prodrug Synthesis Covalently modifies the drug to a more soluble form, which is then converted back to the active compound in vivo.Requires careful chemical design and validation of the conversion process. [6][18][19]

Part 3: Experimental Protocols

These protocols provide a starting point for key experiments in solubility characterization and enhancement.

Protocol 1: Determination of a pH-Solubility Profile

Objective: To determine the equilibrium solubility of a pyrazole derivative across a range of physiologically relevant pH values.

Materials:

  • Pyrazole derivative (solid powder)

  • Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Sealed vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC or UV-Vis spectroscopy) for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Add an excess amount of the solid pyrazole derivative to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. [9]2. Add a known volume of a specific pH buffer (e.g., 5 mL) to the vial. [9]3. Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, centrifuge the samples to pellet the undissolved solid. [8]6. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles. [9]7. Dilute the filtered sample appropriately and quantify the concentration of the dissolved pyrazole derivative using a pre-calibrated analytical method. [8][9]8. Repeat steps 1-7 for each pH buffer.

  • Plot the determined solubility (e.g., in µg/mL or µM) against the pH to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble pyrazole derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyrazole derivative

  • Hydrophilic carrier (e.g., PVP K30, HPMC, or PEG 4000)

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, sieve

Methodology:

  • Preparation: Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:9 w/w).

  • Dissolution: Dissolve the accurately weighed pyrazole derivative and the carrier in a minimal amount of the chosen solvent in a round-bottom flask. [20]Use sonication if necessary to ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. [20][21]A thin film of solid dispersion should form on the flask wall.

  • Drying: Further dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) to remove any residual solvent until a constant weight is achieved. [8]5. Pulverization: Carefully scrape the solid mass from the flask. Pulverize the dried mass using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. [8][21]6. Characterization: Store the prepared solid dispersion in a desiccator. Evaluate its performance by comparing its dissolution profile against the pure drug and a simple physical mixture of the drug and carrier. Characterization techniques like DSC and XRD can be used to confirm the amorphous nature of the drug in the dispersion. [22]

References
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Tech Support.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Celecoxib (C21H15F4N3O3S) in Aqueous Media. BenchChem Tech Support.
  • Aejaz, A., et al. (2010). Nanoemulsion: A promising tool for solubility and dissolution enhancement of celecoxib. AAPS PharmSciTech.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.
  • Kim, D. S., et al. (2019). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. PMC.
  • Nalluri, B. N., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem Tech Support.
  • Chen, Y., et al. (2024).
  • ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • MDPI. (2018).
  • PMC. (n.d.).
  • BenchChem. (2025).
  • Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • PMC. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC.
  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • EPJ Web of Conferences. (n.d.).
  • SciSpace. (2022). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.
  • MDPI. (n.d.).
  • Semantic Scholar. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • PMC. (n.d.). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. PMC.
  • International Journal of Research in Engineering and Science. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Research in Engineering and Science.
  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • RJWave.org. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement. RJWave.org.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • CrystEngComm. (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Royal Society of Chemistry.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • PMC. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.

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Optimization

Pyrazole Synthesis Technical Support Center: Troubleshooting Regioisomer Formation

Welcome to the Application Scientist Support Portal. Synthesizing substituted pyrazoles is a cornerstone of medicinal and agricultural chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing substituted pyrazoles is a cornerstone of medicinal and agricultural chemistry. However, the formation of inseparable 1,3- and 1,5-disubstituted regioisomeric mixtures is a ubiquitous bottleneck. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute regiocontrol in your synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: Why does the classic Knorr synthesis consistently yield a mixture of 1,3- and 1,5-disubstituted pyrazoles? A1: The classic Knorr pyrazole synthesis relies on the condensation of substituted hydrazines with 1,3-diketones[1]. The causality behind the poor regioselectivity lies in the similar electrophilicity of the two carbonyl carbons in the 1,3-diketone. Substituted hydrazines (R-NH-NH₂) possess two nucleophilic nitrogen atoms with differing steric and electronic properties. Because neither carbonyl carbon is distinctly more electrophilic, competitive nucleophilic attack occurs at both sites simultaneously, leading to an intractable mixture of 1,3- and 1,5-regioisomers[1].

Q2: How can I synthesize exclusively 1,3,5-substituted pyrazoles without tedious chromatography? A2: To achieve absolute regiocontrol, you must differentiate the electrophilic centers. Replacing the 1,3-diketone with an acetylenic ketone (ynone) is a highly effective strategy[2]. The β -carbon of the alkyne and the carbonyl carbon have vastly different hard/soft electrophilic profiles. The more nucleophilic nitrogen of the hydrazine selectively attacks the softer β -carbon (Michael-type addition), followed by cyclization at the harder carbonyl carbon. This predictably yields a single regioisomer[2].

Q3: Can N-Tosylhydrazones be used to control regioselectivity for highly functionalized pyrazoles? A3: Yes. A modern, highly regioselective approach utilizes N-tosylhydrazones reacting with malononitrile or similar activated olefins[3]. The reaction is initiated by the nucleophilic addition of malononitrile to the N-tosylhydrazone iminium salt, followed by the expulsion of the p-toluenesulfinate anion. Subsequent intramolecular cyclization and a 1,3-H shift yield exclusively the desired highly functionalized pyrazole[3].

Q4: How do I definitively validate the regiochemical outcome of my synthesis? A4: The most robust, self-validating analytical method is a 1D NOE (Nuclear Overhauser Effect) NMR experiment. By irradiating the N-substituent (e.g., N-methyl or N-aryl protons), you will observe a spatial NOE enhancement on the C-5 substituent only if it is adjacent (the 1,5-isomer). The absence of this specific NOE enhancement, coupled with an enhancement at the C-3 position when irradiating the C-4 proton, unambiguously confirms the 1,3-isomer[2].

Mechanistic Divergence & Workflows

G A Substituted Hydrazine (R-NH-NH2) B 1,3-Diketone (Classic Knorr) A->B Similar Electrophilicity C Acetylenic Ketone (Ynone) A->C Distinct Electrophilicity D Mixture of 1,3- & 1,5-Regioisomers B->D Poor Control E Regioselective 1,3,5-Pyrazole C->E High Control

Mechanistic divergence: Knorr synthesis vs. Acetylenic Ketone pathway.

W step1 Step 1: N-Tosylhydrazone Formation Mix aldehyde + TsNHNH2 step2 Step 2: Nucleophilic Addition Add malononitrile + Lewis Acid (AlCl3) step1->step2 step3 Step 3: Intramolecular Cyclization Reflux (1h) step2->step3 step4 Step 4: Self-Validation TLC check & 1H NMR (NOE) step3->step4 success Pure Regioisomer Isolated step4->success

Workflow for the regioselective synthesis of pyrazoles from N-tosylhydrazones.

Quantitative Data Summary

The following table summarizes the expected outcomes when transitioning from classic methodologies to regioselective protocols.

Synthetic MethodSubstrate PairingTypical Yield (%)Regioisomer Ratio (1,3 : 1,5)Key Advantage
Classic Knorr [1]1,3-Diketone + Hydrazine50 - 85~ 50:50 to 70:30Readily available starting materials
Ynone Condensation [2]Acetylenic Ketone + Hydrazine80 - 95> 95:5Complete regiocontrol via distinct electrophilicities
N-Tosylhydrazone Cyclization [3]N-Tosylhydrazone + Malononitrile75 - 90> 99:1Access to highly functionalized pyrazoles under mild conditions

Troubleshooting Guide

Observation / IssueMechanistic CauseRecommended Solution
Persistent 1,3/1,5 mixtures in Knorr reactions Competing nucleophilic attack due to identical/similar electrophilicity of 1,3-diketone carbonyls.Switch to an enaminone or acetylenic ketone (ynone) to electronically differentiate the reactive centers[2].
Low yield in N-Tosylhydrazone cyclization Incomplete iminium salt formation or weak Lewis acid catalysis.Ensure strictly anhydrous conditions. Upgrade Lewis acid to AlCl₃ (1.0 equiv) and increase temperature to reflux[3].
Unexpected regioisomer dominance Solvent-induced polarity shifts altering the relative nucleophilicity of the hydrazine nitrogens.Standardize the solvent system. Protic solvents (e.g., ethanol) vs. aprotic solvents (e.g., DMF) can invert the dominant nucleophilic site.
Inconclusive ¹H NMR assignments Overlapping aromatic signals masking the pyrazole C-4 proton.Utilize 2D NMR techniques (HMBC/HSQC) or 1D NOE to map spatial proximity between the N-substituent and the C-5 position.

Experimental Protocols

Protocol A: Regioselective Synthesis via Acetylenic Ketones (Ynones)

This protocol is designed to be self-validating, ensuring regiocontrol through strategic substrate selection[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the acetylenic ketone (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes. Causality: Slow addition at low temperature prevents exothermic degradation and maximizes the kinetic preference for the softer β -carbon.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the ynone via TLC (Hexanes/Ethyl Acetate 4:1).

  • Workup: Once complete, concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (20 mL) and water (20 mL). Extract the aqueous layer with additional dichloromethane (2 x 10 mL).

  • Self-Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Run a crude ¹H NMR. The presence of a single sharp singlet in the aromatic region (typically δ 6.2 - 6.8 ppm) corresponding to the pyrazole C-4 proton indicates successful regioselective cyclization. Confirm the exact isomer via 1D NOE.

Protocol B: Synthesis of Highly Functionalized Pyrazoles via N-Tosylhydrazones

A powerful method for synthesizing densely functionalized pyrazoles with absolute regiocontrol[3].

Step-by-Step Methodology:

  • Hydrazone Formation: Condense the starting aldehyde (1.0 mmol) with p-toluenesulfonyl hydrazide (1.0 mmol) in methanol (10 mL) at room temperature for 1 hour to quantitatively yield the N-tosylhydrazone. Remove the solvent in vacuo.

  • Reagent Assembly: Dissolve the crude N-tosylhydrazone in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add malononitrile (1.2 mmol) and AlCl₃ (1.0 mmol). Causality: AlCl₃ acts as a crucial Lewis acid to activate the iminium intermediate, accelerating the nucleophilic attack of malononitrile[3].

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 83 °C) for 1 hour. The high temperature drives the expulsion of the p-toluenesulfinate anion and forces the intramolecular cyclization.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃ (15 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the pure functionalized pyrazole.

References

  • [1] Fassihi, A., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023, 28(18), 6466. URL:[Link]

  • [2] Bishop, B. C., Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines." Synthesis, 2004(1), 43-52. URL:[Link]

  • [3] Zhang, Q., Tang, M., et al. "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters, 2019, 21(6), 1917-1920. URL:[Link]

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Troubleshooting

Resolving poor yield in the synthesis of pyrazole carboxamides

Technical Support Center: Pyrazole Carboxamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions for improved yield and purity. Pyrazole carboxamides are a cornerstone scaffold in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2][3] This resource addresses common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard amide coupling reaction between a pyrazole carboxylic acid and an amine is failing or giving very low yield. What are the primary causes?

A: Failure in amide coupling is one of the most common hurdles. The issue typically stems from one of three areas: poor activation of the carboxylic acid, low nucleophilicity of the amine, or degradation of starting materials or products.

Underlying Causes & Explanations:

  • Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation that is thermodynamically unfavorable under standard conditions.[4] A "coupling reagent" is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5] If the activation is inefficient, the reaction will not proceed.

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring itself is electron-deficient. If the carboxylic acid is attached directly to the ring, its reactivity can be influenced by substituents. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the carboxylate, making activation more difficult.

  • Steric Hindrance: Bulky substituents on either the pyrazole carboxylic acid (near the carboxyl group) or the amine can physically block the reactive centers from approaching each other, dramatically slowing down the reaction rate.

  • Low Amine Nucleophilicity: Aromatic amines (anilines) or amines with electron-withdrawing groups are less nucleophilic than aliphatic amines and may require more forcing conditions or more potent coupling reagents to react efficiently.

  • Starting Material Purity: The presence of water or other nucleophilic impurities can quench the activated carboxylic acid intermediate, leading to low yields. Always ensure starting materials and solvents are anhydrous.[1][6]

Troubleshooting Workflow:

Below is a systematic approach to diagnosing the issue.

G cluster_start Initial Check cluster_analysis Problem Analysis cluster_solutions Solutions Start Low Yield Observed Purity 1. Verify Purity & Anhydrous Conditions of Starting Materials & Solvents Start->Purity Coupling 2. Evaluate Coupling Reagent & Conditions Purity->Coupling Pure/Dry Redry Redry Solvents/Reagents, Use Fresh Stock Purity->Redry Impure/Wet Reactants 3. Assess Reactant Sterics & Electronics Coupling->Reactants Multiple reagents fail ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) Coupling->ChangeReagent Standard reagent (e.g., EDC) fails ChangeConditions Increase Temperature, Increase Reaction Time, Add Stoichiometric Base (DIPEA) Coupling->ChangeConditions Reagent is appropriate but reaction is sluggish AltRoute Consider Alternative Synthesis: Acid Chloride Route or Transamidation Reactants->AltRoute High steric hindrance or poor electronics

Caption: Troubleshooting workflow for low-yield pyrazole carboxamide synthesis.

Q2: How do I select the right coupling reagent for my specific pyrazole carboxylic acid and amine?

A: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and sensitivity to racemization (if chiral centers are present).[5] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

Comparison of Common Coupling Reagents:

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, readily available.[7]Lower reactivity, risk of racemization, DCC byproduct is insoluble.[5][7]Simple, unhindered aliphatic amines and acids.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization.Byproduct (HMPA from BOP) is carcinogenic.[7] PyAOP is very effective for hindered couplings.Hindered substrates, N-methyl amines, valuable or sensitive substrates.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUVery fast reaction rates, high yields, low racemization.[7] HATU is often superior for difficult couplings.[8]More expensive, excess reagent can cap the amine.[7]Difficult couplings, aromatic amines, standard peptide synthesis.

Senior Scientist Recommendation: For a standard, previously untested pyrazole carboxamide synthesis, start with HATU (1.1-1.5 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.[1] This combination is robust, fast, and overcomes many common reactivity issues.[7]

Q3: My pyrazole carboxylic acid is difficult to activate. Are there alternative synthetic routes?

A: Yes. When standard coupling conditions fail, converting the carboxylic acid to a more reactive intermediate, like an acyl chloride , is a powerful and classic alternative.[1][2][6] This method bypasses the need for peptide coupling reagents.

Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) reacts with the carboxylic acid to form a highly electrophilic pyrazole-carbonyl chloride.[1][6] This intermediate reacts rapidly with even weakly nucleophilic amines. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the true catalytic species.

Experimental Protocol: Two-Step Acid Chloride Method

  • Acid Chloride Formation:

    • Suspend or dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

    • Add a single drop of anhydrous DMF (catalytic).

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise.[1][6]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately without purification.[1]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (TEA) or DIPEA (2.0-3.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[1]

  • Workup and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.[1]

A less common but effective alternative involves a reductive cross-coupling of an N-acyl pyrazole with a nitroarene using a diboron reagent, which can be useful for specific substrate combinations.[9][10]

Q4: I'm observing significant side products during my coupling reaction. What are they and how can I minimize them?

A: Side product formation is a common cause of poor isolated yield. Identifying the likely culprits is key to mitigating them.

Common Side Products and Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
N-Acylurea Occurs with carbodiimide reagents (DCC, EDC). The O-acylisourea intermediate rearranges into a stable N-acylurea, consuming the activated acid.Add a nucleophilic catalyst like HOBt or HOAt. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.
Guanidinium Adduct Occurs with excess uronium/aminium reagents (HBTU, HATU). The reagent can react with the N-terminus of the free amine, capping it and preventing amide formation.[7]Use the coupling reagent in slight excess (1.1 eq) but not in large excess. Ensure the carboxylic acid is fully dissolved and available for activation before adding the amine.
Diketopiperazine If coupling a dipeptide, intramolecular cyclization can occur, especially at elevated temperatures.Keep reaction temperatures low (0 °C to RT). Use coupling reagents known for low racemization (e.g., HATU).
Racemization Loss of stereochemical integrity at an alpha-carbon, common in peptide synthesis.Use additives like HOBt or HOAt. Use high-quality reagents like HATU or PyAOP which are designed to suppress racemization.[7] Avoid strong bases and high temperatures.

Visualizing the Role of Additives:

This diagram illustrates how additives like HOBt prevent N-acylurea formation when using carbodiimide reagents.

G cluster_main Carbodiimide Activation Pathway cluster_side_reaction Side Reaction (No Additive) cluster_main_reaction Desired Pathway (With Additive) PyrCOOH Pyrazole-COOH Isourea O-Acylisourea (Reactive Intermediate) PyrCOOH->Isourea + EDC EDC EDC Acylurea N-Acylurea (Stable Side Product) Isourea->Acylurea Rearrangement ActiveEster Active Ester (HOBt Ester) Isourea->ActiveEster + HOBt HOBt HOBt Product Pyrazole Carboxamide ActiveEster->Product + Amine Amine R-NH2

Caption: Role of HOBt in preventing side reactions during EDC coupling.

References

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthetic route to 4‐(3‐subsituted‐1H‐pyrazol‐1‐yl) phenyl carboxamides. Wiley Online Library. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. Retrieved from [Link]

  • Wiley Online Library. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NCBI. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. Retrieved from [Link]

  • ACS Publications. (2017). Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Pyrazole Derivative Synthesis Scale-Up

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is crafted for researchers, scientists, and drug development professionals to navigate the common hurdles encountered when transitioni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is crafted for researchers, scientists, and drug development professionals to navigate the common hurdles encountered when transitioning from bench-scale synthesis to large-scale production. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed to enhance your experimental success and ensure process robustness.

I. Frequently Asked Questions (FAQs)

This section addresses the most pressing questions our team frequently encounters from professionals scaling up pyrazole synthesis.

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during scale-up revolve around the use of hydrazine and its derivatives, as well as the potential for exothermic reactions.[1][2]

  • Hydrazine and its Derivatives : These compounds are often toxic, potentially carcinogenic, and can be flammable.[3][4] It is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[3][4]

  • Exothermic Reactions : The condensation and cyclization steps to form the pyrazole ring can be highly exothermic.[1][2][5] On a larger scale, the decreased surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, increasing the risk of a thermal runaway.[2][5] Careful monitoring of the internal temperature and controlled, slow addition of reagents are crucial.[1][3]

  • Energetic Materials : Pyrazole derivatives, especially those with a high nitrogen-to-carbon ratio or nitro groups, can be energetic and potentially explosive.[2][6][7] A thermal stability analysis using techniques like Differential Scanning Calorimetry (DSC) is highly recommended for all intermediates and the final product.[2]

Q2: My reaction yield is consistently low (<50%) upon scale-up. What are the likely causes and how can I troubleshoot this?

A2: Low yield is a frequent challenge during scale-up and can stem from several factors. Conventional synthesis methods, in particular, are often associated with product yields of less than 70%.[8]

  • Incomplete Reactions : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[2][3] Insufficient reaction time or temperature may be the cause.[1]

  • Purity of Starting Materials : The purity of your starting materials, such as chalcones and hydrazines, is critical. Impurities can significantly hinder reaction efficiency.[9]

  • Sub-optimal Reaction Conditions : The ideal conditions at the lab scale may not translate directly to a larger scale. It is often necessary to re-optimize parameters like temperature, solvent, and catalyst concentration.[1][8]

  • Side Reactions : Elevated temperatures or incorrect stoichiometry can lead to the formation of byproducts, consuming your starting materials and reducing the yield of the desired product.[2][8]

Q3: I'm observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my synthesis?

A3: The formation of regioisomers is a common problem, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[10][11] Controlling regioselectivity is vital as different isomers can have vastly different biological and physical properties.[11]

  • Reaction Conditions : The choice of solvent and catalyst (acidic, basic, or neutral) can significantly influence the reaction pathway and, therefore, the regiomeric outcome.[11]

  • Steric and Electronic Effects : The initial nucleophilic attack of the hydrazine is directed by both steric hindrance and the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound.[11]

  • Alternative Synthetic Routes : If optimizing reaction conditions doesn't yield the desired selectivity, exploring alternative synthetic routes that offer higher regioselectivity may be necessary.[1][12]

Q4: How does the choice of solvent impact the scale-up of pyrazole synthesis?

A4: Solvent selection is a critical parameter that affects reaction kinetics, solubility, product isolation, and safety.[2]

  • Reaction Rate and Selectivity : The polarity of the solvent can influence the reaction rate and even the regioselectivity.[11]

  • Solubility : The solvent must be able to dissolve the reactants and intermediates, but ideally, the product should have lower solubility at cooler temperatures to facilitate isolation by crystallization.[2]

  • Heat Transfer : The solvent plays a role in absorbing and dissipating the heat generated during exothermic reactions.[1]

  • Downstream Processing : The ease of solvent removal and its environmental impact are important considerations for large-scale production.[13]

Q5: My catalyst seems to be deactivating after a few runs. What are the common causes and how can I address this?

A5: Catalyst deactivation is a significant issue in scaled-up processes, impacting consistency and cost.

  • Poisoning : Impurities in the starting materials or solvents can poison the catalyst.[14][15]

  • Coking/Fouling : The formation of carbonaceous deposits on the catalyst surface can block active sites.[14]

  • Sintering : High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[14]

  • Leaching : The active catalytic species may dissolve into the reaction mixture.[14]

Regeneration protocols, such as calcination for coked zeolites, can often restore catalyst activity.[14]

II. Troubleshooting Guides

This section provides structured troubleshooting guides for specific problems you may encounter during the scale-up of pyrazole derivative synthesis.

Issue 1: Poor Yield and Incomplete Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting materials.

  • The isolated product yield is consistently below expectations.[9]

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Insufficient Reaction Time or Temperature Monitor the reaction to completion using TLC/HPLC. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[1][2]
Poor Quality of Starting Materials Ensure the purity of all reagents, especially hydrazine derivatives which can degrade over time.[2][9]
Sub-optimal Stoichiometry Re-evaluate the stoichiometry of your reactants. A slight excess of one reagent may be beneficial.[10]
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure adequate agitation for the scale and viscosity of the reaction mixture.[2]
Issue 2: Formation of Impurities and Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate.[10]

  • The isolated product is discolored (e.g., yellow or red).[10]

  • NMR or Mass Spectrometry data indicates the presence of unexpected structures.

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Formation of Regioisomers Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[1][11] Consider alternative synthetic strategies with higher inherent regioselectivity.[12]
Oxidation of Product Amine-substituted pyrazoles can be susceptible to air oxidation. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[2]
Side Reactions from Hydrazine Use high-purity hydrazine derivatives. An acidic wash during workup can help remove unreacted hydrazine as a water-soluble salt.[10]
Thermal Decomposition Avoid excessive heating during the reaction and purification steps.[2]
Issue 3: Challenges in Product Purification

Symptoms:

  • The product oils out instead of crystallizing.[16]

  • Impurities co-crystallize with the product.[2]

  • The product and impurities have very similar retention times in chromatography.

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Inappropriate Recrystallization Solvent Perform a solvent screen to find a suitable solvent or solvent/anti-solvent system.[3][16] Common choices include ethanol, methanol, and hexane/ethyl acetate mixtures.[3][16]
Rapid Cooling During Crystallization Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[16]
Similar Physical Properties of Product and Impurities If recrystallization is ineffective, column chromatography may be necessary, though it is less ideal for large-scale production.[1][2]
Colored Impurities Treatment with activated charcoal can help adsorb colored impurities before crystallization.[10]

III. Experimental Protocols & Workflows

Optimized Protocol for Knorr Pyrazole Synthesis (Scale-Up Consideration)

This protocol provides a general procedure for the Knorr synthesis of pyrazoles, a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][17]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, condenser, and temperature probe, charge the 1,3-dicarbonyl compound and the solvent.[3]

  • Reagent Addition: Begin stirring and slowly add the hydrazine derivative to the reactor. For highly exothermic reactions, the addition should be controlled to maintain the desired internal temperature.[1][3]

  • Catalyst Addition: Once the addition is complete, add a catalytic amount of glacial acetic acid.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.[3][15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will vary depending on the specific product but may involve neutralization, solvent removal, and extraction.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.[3]

Workflow Diagrams

The following diagrams illustrate key decision-making processes in pyrazole synthesis scale-up.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction complete? (Check TLC/HPLC) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are starting materials pure? a1_yes->q2 action1 Increase reaction time or temperature. [3, 4] a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is mixing adequate? a2_yes->q3 action2 Purify starting materials. [15] a2_no->action2 end Yield Improved action2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end action3 Improve agitation. [4] a3_no->action3 action3->end

Caption: Decision tree for troubleshooting low yield issues.

G cluster_1 Managing Regioselectivity start Mixture of Regioisomers Detected q1 Have reaction conditions been optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is separation of isomers feasible? a1_yes->q2 action1 Screen solvents, catalysts, and temperatures. [20] a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Perform column chromatography or fractional recrystallization. [20] a2_yes->action2 action3 Consider alternative synthetic routes with higher selectivity. [3, 12] a2_no->action3 end Single Regioisomer Obtained action2->end action3->end

Caption: Workflow for addressing regioselectivity challenges.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). AIP Publishing.

  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis.

  • BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis.

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research (JETIR).

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules.

  • Tang, J., et al. (2023). The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. RSC Publishing.

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Comparative Validation Guide

As drug development and materials science increasingly rely on precision structure-based design, confirming the mere 2D connectivity of a synthesized molecule is no longer sufficient. For N-aryl pyrazole derivatives like...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on precision structure-based design, confirming the mere 2D connectivity of a synthesized molecule is no longer sufficient. For N-aryl pyrazole derivatives like 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid , the spatial orientation of the rings and the solid-state hydrogen-bonding networks dictate the compound's physicochemical properties and biological target affinity.

The ortho-chloro substitution on the N1-phenyl ring introduces severe steric clash with the adjacent pyrazole C5 proton. This steric bulk forces the phenyl ring out of coplanarity, creating a specific dihedral angle that fundamentally alters the molecule's 3D architecture[1]. While routine analytical methods confirm chemical identity, they often fail to capture these rigid three-dimensional nuances. This guide objectively compares structural validation alternatives and provides a self-validating X-ray crystallography protocol for definitive structural elucidation.

Comparative Analysis of Validation Techniques

To select the appropriate validation method, researchers must weigh the need for absolute 3D resolution against sample constraints and throughput. Below is an objective comparison of the primary techniques used for pyrazole-4-carboxylic acid derivatives.

Analytical Technique3D Conformation ResolutionIntermolecular InteractionsSample State & SizeData Acquisition Time
Single-Crystal X-ray Absolute (Precise atomic coordinates & dihedral angles)Direct (Visualizes R22​(8) H-bond dimers)Single Crystal (~0.1–0.3 mm)12–24 Hours
Solid-State NMR Inferred (Via chemical shift tensors)Indirect (Detects proton transfer dynamics)Powder (~50 mg)1–3 Days
Solution NMR (1D/2D) Averaged (Requires complex NOE constraints)Lost (Disrupted by solvent molecules)Solution (~5 mg)1–2 Hours
LC-MS / HRMS None (Mass and connectivity only)None (Gas-phase ions)Solution (<1 µg)< 10 Minutes

The Verdict: While Solution NMR and LC-MS are excellent for high-throughput purity checks, Single-Crystal X-ray Crystallography remains the gold standard. It is the only technique capable of definitively measuring the critical N1-phenyl/pyrazole dihedral angle and directly mapping the intermolecular hydrogen bonds that govern the compound's solid-state stability[2][3].

Mechanistic Insights: Why 3D Validation Matters

The Dihedral Angle and Steric Hindrance

In unsubstituted 1-phenyl-1H-pyrazoles, the phenyl and pyrazole rings can adopt a nearly coplanar conformation to maximize π -electron delocalization[1]. However, the introduction of the 2-chloro group in 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid disrupts this coplanarity. The steric repulsion between the bulky chlorine atom and the pyrazole ring forces a significant twist, resulting in a pronounced dihedral angle. Accurately measuring this angle via X-ray diffraction is critical, as it directly impacts the molecule's ability to fit into enzymatic binding pockets.

Supramolecular Synthons: The R22​(8) Dimer

Pyrazole-4-carboxylic acids are notorious for their complex hydrogen-bonding networks. In the solid state, the carboxylic acid groups typically self-assemble via strong O—H···O intermolecular interactions. This forms a classic head-to-tail inversion dimer, crystallographically denoted as an R22​(8) ring motif[1][3]. Furthermore, the pyrazole nitrogens can participate in secondary N—H···N or C—H···N interactions, linking these dimers into extended two-dimensional sheets[1][2]. Only X-ray crystallography can differentiate between these dimeric motifs and alternative quasi-linear catemer ribbons[2].

Self-Validating Protocol: X-ray Crystallography

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry to maximize data quality.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of a solvent mixture comprising ethanol and water (85:15 v/v). Cover the vial with a perforated cap and leave it undisturbed at room temperature for 5–7 days[1][3].

  • Causality: Ethanol provides excellent solubility for the hydrophobic chlorophenyl moiety, while water acts as an anti-solvent. As the volatile ethanol slowly evaporates, the solution gently reaches supersaturation, allowing molecules the necessary time to arrange into a highly ordered, defect-free crystal lattice rather than crashing out as an amorphous powder.

Step 2: Cryogenic Data Collection
  • Procedure: Select a transparent, crack-free single crystal under polarized light. Mount it on a diffractometer equipped with a CCD detector and Mo K α radiation ( λ = 0.71073 Å). Immediately cool the crystal to 150 K using a nitrogen cold stream[1][2].

  • Causality: Collecting data at 150 K (or lower) dramatically reduces the thermal vibrations of the atoms. This minimizes the size of the thermal ellipsoids, drastically improving the signal-to-noise ratio at high diffraction angles and allowing for the precise location of low-electron-density atoms, such as the crucial carboxylic acid proton[2].

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using direct methods. Perform anisotropic refinement on all non-hydrogen atoms using full-matrix least-squares on F2 . Place carbon-bound hydrogen atoms in calculated positions (riding model), but freely refine the coordinates of the oxygen-bound carboxylic proton[1].

  • Causality: Freely refining the O-H proton, rather than fixing it geometrically, is an essential self-validation step. If the proton refines stably to a chemically sensible position between the two oxygen atoms of adjacent molecules, it provides definitive, unbiased proof of the R22​(8) hydrogen-bonded dimer motif[3].

Step 4: Algorithmic Self-Validation (CheckCIF)
  • Procedure: Run the final structural model through the International Union of Crystallography (IUCr) CheckCIF algorithm.

  • Causality: This removes human bias. A successfully validated structure must meet strict statistical thresholds: an R1​ factor < 0.05 (indicating >95% agreement between the calculated model and raw data), a wR2​ factor < 0.15, and a Goodness-of-Fit (S) near 1.0[1]. Residual electron density peaks must be negligible (< 0.5 e−/A˚3 ), proving no atoms were missed.

Workflow Visualization

The following diagram outlines the logical progression of the structural validation workflow, highlighting the transition from bulk synthesis to atomic-level resolution.

G N1 1. Sample Preparation (LC-MS Purity >99%) N2 2. Crystal Growth (EtOH/H2O Slow Evap) N1->N2 N3 3. X-ray Diffraction (Cryo-cooling at 150 K) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Anisotropic Refinement (Least-squares on F²) N4->N5 N6 6. Algorithmic Validation (CheckCIF, R1 < 0.05) N5->N6 N7 7. Final 3D Model (Dihedral Angles & H-Bonds) N6->N7

Caption: Workflow for X-ray crystallographic validation of pyrazole derivatives.

References

  • Source: Journal of the American Chemical Society (JACS)
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Source: Acta Crystallographica Section E URL
  • Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Source: Research on Chemical Intermediates URL

Sources

Comparative

Comparative Biological Activity of Chloro- vs. Fluoro-Substituted Phenylpyrazoles: A Technical Guide for Drug and Agrochemical Development

Introduction & Bioisosteric Rationale Phenylpyrazoles represent a highly successful class of broad-spectrum insecticides and pharmaceutical intermediates, characterized by a central pyrazole ring N-linked to a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Bioisosteric Rationale

Phenylpyrazoles represent a highly successful class of broad-spectrum insecticides and pharmaceutical intermediates, characterized by a central pyrazole ring N-linked to a substituted phenyl group[1]. The archetypal molecule, fipronil, relies on both chlorine and fluorine substitutions to achieve its potent biological activity[2][3]. In recent years, structure-activity relationship (SAR) optimization has increasingly focused on bioisosteric halogen replacement—specifically, substituting chloro groups with fluoro groups—to modulate pharmacokinetics, metabolic stability, and target affinity[4][5].

This guide provides an objective, data-driven comparison of chloro-substituted versus fluoro-substituted phenylpyrazoles, detailing their mechanistic pathways, comparative efficacies, and the self-validating experimental protocols required to rigorously evaluate them.

Mechanistic Pathways & Target Interactions

Classical phenylpyrazoles function primarily as non-competitive allosteric antagonists of the GABA-gated chloride channel (IRAC group 2B)[1][2]. By binding to the channel pore, they block chloride influx, leading to fatal central nervous system hyperexcitability in target organisms[2].

However, recent SAR developments have demonstrated that introducing specific fluoro-substitutions can fundamentally alter the molecule's target profile. For instance, novel fluoro-substituted phenylpyrazole diamide hybrids have been shown to shift target specificity toward the ryanodine receptor (RyR), elevating intracellular calcium concentrations in nerve cells rather than blocking chloride channels[6][7].

G GABA GABA Release (Presynaptic) Receptor GABA-gated Cl⁻ Channel (Postsynaptic) GABA->Receptor Influx Normal Cl⁻ Influx (Inhibition of CNS) Receptor->Influx Classical Chloro-Phenylpyrazole (e.g., Fipronil) Blockade Channel Blockade (Allosteric Antagonism) Classical->Blockade Binds pore Novel Fluoro-Phenylpyrazole Diamides RyR RyR Activation (Ca²⁺ Release) Novel->RyR Blockade->Receptor Hyper CNS Hyperexcitability & Paralysis Blockade->Hyper RyR->Hyper

Signaling pathways of classical chloro-phenylpyrazoles vs. novel fluoro-analogs.

Physicochemical and Structural Comparison

The choice between chlorine and fluorine is driven by their distinct physicochemical properties. Chlorine is larger and highly lipophilic, often driving strong hydrophobic interactions in binding pockets[5]. Fluorine is significantly smaller (closely mimicking hydrogen) and forms the strongest single bond in organic chemistry, dramatically enhancing metabolic stability against cytochrome P450 degradation[5][8].

Table 1: Physicochemical & Pharmacological Comparison
PropertyChloro-Substitution (-Cl)Fluoro-Substitution (-F / -CF3)Impact on Biological Activity
Atomic Radius 1.75 Å (Matches Methyl)1.47 Å (Matches Hydrogen/Oxygen)F allows tighter packing in sterically hindered receptor pockets[5].
Electronegativity 3.163.98F strongly withdraws electrons, altering the pKa of adjacent functional groups[5].
Binding Affinity Generally higher (avg. 10-12% increase)Slightly lower or equivalentCl often forms stronger, more linear halogen bonds with target residues (e.g., Methionine)[5][9].
Metabolic Stability ModerateExceptionally HighC-F bonds (485 kJ/mol) resist oxidative metabolism, prolonging half-life[8].
Toxicity Higher (avg. 10-15% increase)Lower non-target toxicityF-analogs often present a superior environmental and safety profile[9][10].

Biological Efficacy: Experimental Data

Recent SAR studies have synthesized anthranilic diamide analogs containing fluoro-substituted phenylpyrazoles to combat pesticide resistance[6][7]. The data below illustrates how fluorine substitution directly enhances mortality rates in resistant pest species compared to chlorinated controls.

Table 2: Comparative Insecticidal Activity
Compound ScaffoldSubstitution PatternTarget SpeciesMortality Rate (%)Reference
Chlorantraniliprole (Control)Chloro-pyridinylM. separata (0.1 mg/L)36%[7]
Phenylpyrazole Analog IIIf2,4,6-trifluoro-phenylM. separata (0.1 mg/L)43%[7]
Chlorantraniliprole (Control)Chloro-pyridinylP. xylostella (10⁻⁵ mg/L)70%[7]
Phenylpyrazole Analog IIIeFluoro-phenyl derivativeP. xylostella (10⁻⁵ mg/L)94%[7]

Data indicates that while classical chloro-phenylpyrazoles are highly potent, introducing multi-fluoro substitutions (e.g., 2,4,6-trifluoro) into diamide hybrids yields superior efficacy compared to commercial chloro-controls[6][7].

Experimental Methodology: Self-Validating Protocols

To objectively evaluate the biological activity of these analogs, researchers must employ rigorous, self-validating experimental workflows. The following protocols outline the evaluation of receptor affinity and in vivo toxicity, explaining the causality behind each methodological choice.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine the IC50 of Cl- vs. F-substituted analogs on target ion channels. Causality: Patch-clamp is utilized over standard fluorescence assays because it provides high-resolution, real-time measurement of ion flux, allowing researchers to differentiate between competitive binding and allosteric pore blockade.

  • Cell Preparation : Culture HEK293 cells stably expressing the target insect GABA or RyR receptors. Validation step: Use untransfected HEK293 cells as a negative control to ensure endogenous currents do not confound the results.

  • Solution Formulation : Prepare standard extracellular and intracellular solutions. Dissolve phenylpyrazole analogs in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity).

  • Current Recording : Apply the endogenous ligand (e.g., 100 μM GABA) to elicit a baseline current. Validation step: The baseline current must remain stable for at least 3 consecutive applications before introducing the test compound to prove channel viability.

  • Compound Application : Co-apply the ligand with escalating concentrations of the phenylpyrazole analog (0.1 nM to 10 μM).

  • Data Analysis : Plot the normalized peak current against the log concentration of the compound. Fit the data to a Hill equation to derive the exact IC50.

Protocol 2: In Vivo Insecticidal Bioassay (Leaf-Dip Method)

Objective: Assess the practical agricultural efficacy (LC50) of the synthesized compounds. Causality: The leaf-dip method mimics true field exposure routes (ingestion and contact), providing a more accurate representation of real-world efficacy than direct micro-injection.

  • Preparation : Cut uniform leaf discs from host plants. Dip discs into solutions containing the test compounds at 5 different concentrations containing 0.05% Triton X-100 as a surfactant.

  • Controls : Validation step: Include a vehicle control (water + Triton X-100 + 0.1% DMSO) to establish baseline mortality, and a positive control (Fipronil or Chlorantraniliprole) to benchmark efficacy[7].

  • Exposure : Place 10 third-instar larvae onto the dried leaf discs in controlled environmental chambers (25°C, 16:8 light:dark cycle).

  • Scoring : Record mortality at 48 and 72 hours. Larvae are considered dead if they fail to respond to mechanical stimulation.

  • Statistical Modeling : Calculate LC50 values utilizing Probit analysis.

Workflow Synthesis Compound Synthesis (Cl vs F Analogs) QC Quality Control (NMR, HPLC-MS >95%) Synthesis->QC InVitro In Vitro Assay (Patch-Clamp / RyR Ca²⁺) QC->InVitro InVivo In Vivo Bioassay (Leaf-Dip LC50) QC->InVivo Analysis SAR Analysis & Lead Optimization InVitro->Analysis InVivo->Analysis Validation Internal Validation (Vehicle & Positive Controls) Validation->InVitro Validation->InVivo

Self-validating workflow for evaluating halogenated phenylpyrazole analogs.

Conclusion

The strategic substitution of chlorine with fluorine in phenylpyrazole scaffolds is a powerful tool in modern drug and agrochemical design. While chlorinated analogs often exhibit slightly higher raw binding affinities due to strong halogen bonding and lipophilicity[5][9], fluoro-substituted analogs (such as 2,4,6-trifluoro derivatives) offer superior metabolic stability, unique receptor targeting capabilities (e.g., RyR activation), and improved safety profiles[7][8][10]. Researchers must leverage robust, self-validating electrophysiological and in vivo bioassays to accurately map these structure-activity relationships and develop the next generation of bioactive compounds.

References

  • [4][6][7] Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry / PubMed. URL: [Link]

  • [1] Phenylpyrazole insecticides. Wikipedia. URL: [Link]

  • [10] Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect / ResearchGate. URL: [Link]

  • [2] Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil – A GABAA-Gated Chloride Channel Blocker. PMC (NIH). URL: [Link]

  • [3] Monitoring of DNA structural changes after incorporation of the phenylpyrazole insecticide fipronil. Nanovir. URL: [Link]

  • [5][9] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science / Royal Society of Chemistry. URL: [Link]

  • [8] The Importance of Fluorine in the Life Science Industry. CHIMIA. URL: [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity and Selectivity Profiling in Pyrazole-Based Kinase Inhibitors

As a Senior Application Scientist, I frequently encounter the "pyrazole paradox" in targeted drug development. The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore that exceptionally mimics the adenine ring of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "pyrazole paradox" in targeted drug development. The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore that exceptionally mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., interacting with D132 and F134)[1]. However, this structural mimicry comes at a cost: inherent flexibility allows these molecules to adapt to multiple kinase active sites, often resulting in severe kinome-wide cross-reactivity[1][2].

To advance a pyrazole-based hit into a viable clinical candidate, researchers must engineer structural constraints and employ rigorous, orthogonal profiling workflows. This guide objectively compares the performance of traditional acyclic pyrazoles against next-generation macrocyclic and sterically substituted derivatives, providing the mechanistic causality and self-validating protocols necessary to prove true kinome selectivity.

Mechanistic Causality: Why Pyrazoles Cross-React

The primary driver of pyrazole cross-reactivity is conformational flexibility. Traditional acyclic pyrazole inhibitors (such as the well-documented "Promiscuous Inhibitor 1") can freely rotate around their linker regions[1][2]. This allows the molecule to adopt various binding modes, satisfying the thermodynamic requirements of hundreds of different kinase pockets.

To eliminate off-target binding, modern drug design employs macrocyclization . By tethering the solvent-exposed region back to the core scaffold, researchers lock the inhibitor into a single bioactive conformation[1].

The Causality of Selectivity: Macrocyclization introduces a severe entropic penalty for binding to off-target kinases. If an off-target kinase requires even a minor induced-fit adjustment, the rigid macrocycle cannot comply, resulting in a steric clash and a complete loss of affinity[1].

Mechanism A 3-Amino-1H-Pyrazole Core B Acyclic Linkers A->B C Macrocyclic Linkers A->C D High Conformational Flexibility B->D E Conformational Constraint C->E F Promiscuous Hinge Binding (High Cross-Reactivity) D->F G Target-Specific Induced Fit (High Selectivity) E->G

Fig 1. Mechanistic causality of macrocyclization in reducing pyrazole kinome cross-reactivity.

Comparative Performance Analysis

The transition from flexible to constrained pyrazole scaffolds yields dramatic improvements in selectivity. The table below summarizes the quantitative cross-reactivity data of baseline acyclic scaffolds versus optimized derivatives[1][2][3].

InhibitorStructural ClassPrimary TargetPrimary PotencyKinome SelectivityMajor Cross-Reactivities
Inhibitor 1 Acyclic PyrazolePromiscuousBroad-spectrumPoor262 kinases (>35% inhibition at 1 µM)
JA310 (21c) Macrocyclic PyrazoleMST3IC50 = 76 nMExcellent (S40 = 0.012)MST4 (EC50 = 1.4 µM), LIMK2
Compound 8a Macrocyclic PyrazoleBMPR2IC50 = 506 nMHighMinimal off-targets
SP-96 Substituted PyrazoleAurora BIC50 = 0.316 nMHigh (>2000-fold vs FLT3)FLT3, KIT (only at high concentrations)

Data Interpretation: While Inhibitor 1 binds to over half the kinome, its macrocyclic derivative JA310 achieves an exceptional selectivity score (S40 = 0.012), effectively isolating MST3 and its closest relative MST4[1]. Similarly, targeted substitutions in SP-96 push its selectivity window to >2000-fold over its nearest off-targets[3].

Orthogonal Profiling Workflow

To trust selectivity claims, the experimental pipeline must move from cell-free thermodynamic binding to live-cell target engagement.

Workflow A Pyrazole Library B Primary DSF Screen (Thermal Shift) A->B C KINOMEscan Profiling (340+ Kinases) B->C D NanoBRET Assay (Live-Cell Engagement) C->D E Selective Lead Candidate D->E

Fig 2. Rational design and cross-reactivity profiling workflow for pyrazole inhibitors.

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system. Each step includes internal controls to prevent false positives caused by compound aggregation, assay interference, or poor membrane permeability.

Protocol 1: High-Throughput Differential Scanning Fluorimetry (DSF)

Causality: DSF measures thermodynamic protein stabilization upon ligand binding. Because it is independent of enzymatic activity, it serves as an unbiased primary filter to triage non-binders before expensive kinome-wide profiling.

  • Preparation: Dispense 1 µM of purified recombinant kinase domain into a 384-well PCR plate containing SYPRO Orange dye (5x final concentration) in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Pin-transfer pyrazole inhibitors to achieve a concentration gradient (0.1 µM to 10 µM). Rationale: Titration is required to observe dose-dependent thermal shifts, ruling out non-specific aggregation.

  • Validation Control: Include 10 µM Staurosporine as a positive control. Self-Validation: The assay plate is only deemed valid if Staurosporine induces a ΔTm > 5°C, confirming the target protein is properly folded and responsive.

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec using a RT-PCR machine, continuously measuring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the first derivative of the melt curve to identify the melting temperature (Tm). Compounds yielding a ΔTm > 2°C advance to KINOMEscan.

Protocol 2: Active-Site Directed Competition Binding (KINOMEscan)

Causality: Biochemical assays are highly sensitive to intracellular ATP concentrations, which vary wildly. KINOMEscan avoids this artifact by using DNA-tagged kinases and immobilized active-site ligands to measure true thermodynamic affinity across 340+ kinases[1].

  • Tracer Equilibration: Incubate DNA-tagged kinase libraries with immobilized active-site ligands in binding buffer.

  • Competitive Displacement: Introduce the pyrazole inhibitor at a static concentration of 1 µM. Rationale: Testing at 1 µM provides a stringent, standardized threshold for calculating the kinome-wide selectivity score[1].

  • Elution and Quantification: Wash the beads to remove unbound proteins, elute the bound kinases, and quantify the remaining kinase concentration via qPCR.

  • Validation Metric: Calculate the S(40) score (the number of non-mutant kinases with <40% control binding divided by the total number tested). Self-Validation: An S(40) score < 0.05 mathematically validates the compound as highly selective, distinguishing true targeted leads (like JA310) from promiscuous binders[1].

Protocol 3: Live-Cell NanoBRET Target Engagement

Causality: In vitro selectivity does not guarantee cellular efficacy. Intracellular ATP competition and poor membrane permeability can neutralize a drug. NanoBRET confirms that the pyrazole inhibitor actually engages its target inside living cells[1].

  • Transfection: Transiently transfect HEK293T cells with plasmids encoding NanoLuc-kinase fusion proteins. Plate cells in 384-well white plates.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase active site.

  • Inhibitor Treatment: Treat cells with the macrocyclic pyrazole (e.g., JA310) for 2 hours. Rationale: A 2-hour incubation allows the system to reach intracellular equilibrium, accounting for active efflux pumps and membrane transit.

  • Permeabilization Control: Run a parallel assay using digitonin-permeabilized cells. Self-Validation: Compare the EC50 of intact cells vs. permeabilized cells. If the EC50 in intact cells is >10x higher, the compound suffers from poor permeability rather than poor target affinity. If the values are comparable (e.g., JA310's EC50 of 106 nM), cellular target engagement is validated[1].

  • Measurement: Add Nano-Glo substrate and measure the reduction in the BRET signal (ratio of 610 nm / 460 nm) as the inhibitor competitively displaces the tracer.

Sources

Comparative

Confirming the Mechanism of Action of Pyrazole Insecticides: A Comparative Electrophysiological Guide

Introduction For drug development professionals and agrochemical researchers, validating the mechanism of action (MoA) of novel insecticidal compounds is paramount for ensuring target specificity and mitigating off-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction For drug development professionals and agrochemical researchers, validating the mechanism of action (MoA) of novel insecticidal compounds is paramount for ensuring target specificity and mitigating off-target mammalian toxicity. The phenylpyrazole class, epitomized by fipronil and ethiprole, represents a critical breakthrough in1[1]. Unlike legacy organophosphates that target acetylcholinesterase, pyrazoles act as2[2]. This guide provides a rigorous, data-driven comparison of pyrazole efficacy across receptor subtypes and outlines validated experimental protocols for MoA confirmation.

Section 1: The Dual-Target Mechanism: GABA and GluCl Receptors

The neurotoxic selectivity of pyrazoles is driven by their high affinity for two distinct insect central nervous system (CNS) targets: the3[3].

Causality of Selectivity: In normal physiological states, GABA and glutamate bind to these receptors, facilitating an influx of chloride ions that hyperpolarizes the neuron and dampens excitability. Pyrazoles bind deep within the channel pore—specifically4[4]. This pore-blocking action physically occludes chloride passage. Because GluCls are unique to invertebrates and pyrazoles exhibit vastly higher affinity for insect GABA receptors over mammalian GABAA​ receptors, these compounds achieve a high therapeutic index.

MoA GABA GABA / Glutamate Receptor Insect GABA/GluCl Receptor GABA->Receptor Channel Cl- Channel Opening Receptor->Channel Inhibition Normal Inhibitory Signaling Channel->Inhibition Fipronil Pyrazole (e.g., Fipronil) Block Pore Blockade (6' Thr residues) Fipronil->Block Block->Receptor Hyperexcitation Neuronal Hyperexcitation Block->Hyperexcitation Prevents Cl- Influx Death Paralysis & Death Hyperexcitation->Death

Caption: Signaling pathway illustrating pyrazole-mediated blockade of GABA/GluCl receptors.

Section 2: Comparative Efficacy and Selectivity Profiling

To objectively evaluate pyrazole performance, we must benchmark their binding kinetics against both target (insect) and off-target (mammalian) receptors. Fipronil demonstrates profound selectivity,3[3]. Furthermore, it exhibits dual-action by targeting both desensitizing and non-desensitizing GluCl currents, with extreme potency against the latter.

Table 1: Comparative Target Affinity of Fipronil

Target ReceptorSpecies ModelInsecticide IC50​ / PotencyReference
GluCl (Non-desensitizing)CockroachFipronil~10 nM[3]
GABA ReceptorCockroachFipronil~30 nM[3]
GABA Receptor (RDL)DrosophilaFipronil~240 nM[5]
GABAA​ ReceptorRatFipronil~1,600 nM[3]
Glycine Receptor (GlyR)HumanFipronil200 - 2,000 nM[4]

Note: While highly selective for insects, mammalian exposure at high concentrations can induce6[6], highlighting the need for precise dosing and structural optimization.

Section 3: Experimental Workflows for Target Validation

To confirm the MoA of a novel pyrazole candidate, researchers must employ self-validating electrophysiological and biochemical systems. The following protocols isolate channel kinetics to definitively prove pore-blockade mechanisms.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This assay isolates the specific ion channel kinetics to differentiate between competitive and non-competitive antagonism.

Rationale & Causality: By expressing cloned insect Rdl or GluCl genes in a heterologous system (e.g., HEK293 cells or Xenopus oocytes), we eliminate background noise from native neuronal channels. Holding the membrane potential at -60 mV mimics the resting state and provides a strong electrochemical driving force for inward chloride currents when the agonist is applied.

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Transfect HEK293 cells with the target insect Rdl gene (e.g., Drosophila wild-type RDLac) using lipofection. 5[5].

  • Patch-Clamp Configuration: Establish a whole-cell patch configuration using borosilicate glass pipettes (resistance 3-5 M Ω ). Fill the pipette with an intracellular solution rich in CsCl to isolate chloride currents.

  • Baseline Validation (Self-Validating Step): Apply 50 µM GABA via a rapid perfusion system. Measure the resulting inward current. To validate that the current is purely chloride-mediated, perform a voltage ramp and confirm the5[5].

  • Antagonist Co-application: Co-apply the pyrazole candidate (e.g., fipronil at 0.1 to 100 µM) with the agonist. A true non-competitive pore blocker will not shift the EC50​ of GABA but will drastically5[5].

  • Reference Control: Utilize 100 µM picrotoxin (PTX) as a positive control for complete channel blockade.

Workflow S1 Step 1: Heterologous Expression Transfect HEK293 with insect Rdl/GluCl genes S2 Step 2: Patch-Clamp Setup Whole-cell patch; hold potential at -60 mV S1->S2 S3 Step 3: Baseline Validation Apply GABA; verify Cl- current (EGABA ≈ -1.4 mV) S2->S3 S4 Step 4: Pyrazole Application Co-apply Fipronil; observe current decay S3->S4 S5 Step 5: Data Analysis Calculate IC50; confirm non-competitive blockade S4->S5

Caption: Step-by-step patch-clamp electrophysiology workflow for validating pyrazole mechanism of action.

Protocol 2: Radioligand Displacement Assays

To biochemically map the binding site within the receptor architecture, radioligand binding assays are utilized.

Rationale & Causality: Because pyrazoles do not compete with GABA at the orthosteric binding site, we must use radioligands that bind within the chloride channel pore, 5[5]. If the novel pyrazole displaces these radioligands, it confirms a pore-lining binding mechanism.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize insect CNS tissue in a sucrose buffer. Centrifuge to isolate the membrane fraction containing the target receptors.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] -BIDN in the presence of varying concentrations of the unlabelled pyrazole candidate (1 nM to 10 µM).

  • Equilibration: Allow the mixture to incubate at 22°C for 60 minutes to reach binding equilibrium.

  • Filtration & Quantification (Self-Validating Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand. Use 10 µM unlabelled dieldrin in a parallel well to define non-specific binding.

  • Scintillation Counting: Measure the retained radioactivity using a liquid scintillation counter. Calculate the Ki​ value using the Cheng-Prusoff equation.

Conclusion

Confirming the mechanism of action of pyrazole insecticides requires a synthesis of high-resolution electrophysiology and targeted biochemical assays. By proving non-competitive antagonism at both GABA and GluCl receptors, researchers can confidently validate the efficacy and species-selectivity of novel pyrazole candidates against agricultural and public health pests.

References
  • Title: Fipronil: action at the GABA receptor. Source: CABI Digital Library URL: [Link]

  • Title: Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Source: ResearchGate URL: [Link]

  • Title: Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. Source: UQ eSpace URL: [Link]

  • Title: Single channel analysis of the blocking actions of BIDN and fipronil on a Drosophila melanogaster GABA receptor (RDL). Source: NIH URL: [Link]

  • Title: The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. Source: NIH URL: [Link]

  • Title: Efficacy of Ethiprole Applied Alone and in Combination with Conventional Insecticides for Protection. Source: BioOne URL: [Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to Pyrazole-4-Carboxylic Acids: A Methodological Guide

Executive Summary Pyrazole-4-carboxylic acids and their derivatives are indispensable building blocks in modern chemical synthesis. They serve as the core pharmacophore for a vast array of bioactive molecules, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Pyrazole-4-carboxylic acids and their derivatives are indispensable building blocks in modern chemical synthesis. They serve as the core pharmacophore for a vast array of bioactive molecules, most notably 1 [2] such as fluxapyroxad and pydiflumetofen, as well as numerous pharmaceutical agents. Selecting the optimal synthetic route requires balancing regioselectivity, scalability, and reaction kinetics. This guide evaluates the two predominant synthetic paradigms—the Vilsmeier-Haack formylation route and the Knorr cyclocondensation route—providing mechanistic insights, quantitative comparisons, and self-validating experimental protocols.

Mechanistic Pathway Analysis

The construction of the pyrazole-4-carboxylic acid architecture generally proceeds via one of two distinct logical pathways, dictated by the available precursors and the desired substitution pattern.

Workflow Hydrazone Hydrazone Precursor VH Vilsmeier-Haack Cyclization (POCl3 / DMF, 0°C to 80°C) Hydrazone->VH Dicarbonyl 1,3-Dicarbonyl Precursor Knorr Knorr Cyclocondensation (Hydrazine, Halogenated Solvent) Dicarbonyl->Knorr Carbaldehyde Pyrazole-4-carbaldehyde VH->Carbaldehyde Ester Pyrazole-4-carboxylate Ester Knorr->Ester Oxidation KMnO4 Oxidation (Acetone/H2O, 80°C) Carbaldehyde->Oxidation Hydrolysis Basic Hydrolysis (NaOH/MeOH, Reflux) Ester->Hydrolysis Target Pyrazole-4-carboxylic Acid Oxidation->Target Hydrolysis->Target

Divergent synthetic pathways to pyrazole-4-carboxylic acids via Vilsmeier-Haack and Knorr methods.

The Vilsmeier-Haack Formylation & Oxidation Route

This approach leverages the diformylation of hydrazones derived from methyl ketones. The causality of this reaction hinges on the generation of the highly electrophilic chloromethyleniminium ion (the Vilsmeier active species) from POCl3 and DMF. This intermediate selectively attacks the active methylene carbon of the hydrazone, driving a cyclization event that yields a pyrazole-4-carbaldehyde without unwanted side products. The aldehyde is subsequently oxidized to the target carboxylic acid. Recent advancements have demonstrated that2 [1], shifting the kinetic profile to complete the reaction in minutes rather than hours.

The Knorr Cyclocondensation Route

The Knorr synthesis is the industrial standard for large-scale manufacturing. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or an enol ether derivative, such as ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate) with a hydrazine derivative. The dual nucleophilic attack of the hydrazine nitrogens on the electrophilic centers of the dicarbonyl forms a pyrazole-4-carboxylate ester. The ester is then subjected to basic hydrolysis. The primary challenge here is regioselectivity when using asymmetric dicarbonyls. Utilizing specific 3 [4] has been shown to thermodynamically favor the desired 1-substituted-3-fluoroalkyl isomer by stabilizing the transition state.

Quantitative Route Comparison

The following table summarizes the performance metrics of these synthetic strategies based on established literature and application notes.

Synthetic RouteKey IntermediateReaction TimeTypical YieldScalability & Regioselectivity Notes
Conventional Vilsmeier-Haack Pyrazole-4-carbaldehyde4–6 hours65–75%Moderate scalability; requires careful management of exothermic reagent mixing.
Microwave Vilsmeier-Haack Pyrazole-4-carbaldehyde2–5 minutes85–95%Excellent for discovery chemistry; scalability limited by microwave reactor cavity size.
Knorr Cyclocondensation Pyrazole-4-carboxylate1–4 hours70–88%High scalability (industry standard); regioselectivity heavily dependent on solvent choice.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes observable milestones that confirm the chemical transformations are proceeding as intended.

Protocol A: Microwave-Assisted Vilsmeier-Haack Synthesis & Oxidation

This protocol adapts4 [3] for optimized yield.

Step 1: Generation of the Vilsmeier Reagent

  • Action : Add 4 mL of anhydrous DMF to a round-bottom flask and cool to 0–5 °C in an ice bath. Dropwise, add 0.003 mol of POCl3 under continuous stirring.

  • Causality : The dropwise addition controls the highly exothermic formation of the chloromethyleniminium ion.

  • Self-Validation : The reaction mixture will slightly increase in viscosity. Maintaining the temperature strictly below 5 °C prevents thermal degradation of the active complex, validated by the absence of dark discoloration.

Step 2: Microwave Cyclization

  • Action : Add 0.001 mol of the target hydrazone to the ice-cold Vilsmeier reagent. Slurry the mixture with SiO2 (60–120 mesh) and subject it to microwave irradiation (approx. 300W) for 3–5 minutes.

  • Causality : Silica gel acts as a solid support for uniform dielectric heating, forcing the diformylation and subsequent cyclization to completion rapidly.

  • Self-Validation : The reaction is complete when TLC (Ethyl Acetate:Petroleum Ether 15:85) shows the total disappearance of the hydrazone spot. The mixture will transition to a distinct pale yellow color.

Step 3: Oxidation to Carboxylic Acid

  • Action : Dissolve the purified pyrazole-4-carbaldehyde (5 mmol) in a 50 mL water/acetone mixture (3:2). Add KMnO4 (18 mmol) and heat at 80 °C for 4 hours.

  • Causality : The strong oxidizing agent converts the aldehyde to the carboxylic acid. The mixed solvent system ensures the solubility of both the organic substrate and the inorganic oxidant.

  • Self-Validation : The deep purple color of KMnO4 will gradually be replaced by a heavy brown precipitate of MnO2. Upon filtering and acidifying the filtrate to pH = 2 with HCl, the sudden precipitation of a white solid confirms the protonation and isolation of the pyrazole-4-carboxylic acid.

Protocol B: Knorr Cyclocondensation & Base-Catalyzed Hydrolysis

Step 1: Regioselective Cyclocondensation

  • Action : Dissolve 10 mmol of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in 20 mL of 1,1,1,3,3-pentafluorobutane. Slowly add 10.5 mmol of methylhydrazine at room temperature. Stir for 2 hours.

  • Causality : The halogenated solvent creates a specific dielectric environment that thermodynamically favors the attack of the more nucleophilic nitrogen of methylhydrazine on the ethoxymethylene carbon, ensuring high regioselectivity for the 1-methyl-3-difluoromethyl isomer.

  • Self-Validation : The evolution of heat and the formation of ethanol (byproduct) indicate the reaction is proceeding. GC-MS or LC-MS can validate that the desired regioisomer constitutes >90% of the product mixture.

Step 2: Ester Hydrolysis

  • Action : Isolate the ester and dissolve it in 10 mL of Methanol. Add 10 mL of 10% aqueous NaOH and reflux for 4–6 hours.

  • Causality : The hydroxide ion executes a nucleophilic acyl substitution, cleaving the ethyl ester to form the water-soluble sodium carboxylate salt.

  • Self-Validation : The initial biphasic or cloudy mixture will become completely homogenous as the ester is converted into the highly soluble sodium salt. Evaporating the methanol and acidifying the aqueous layer with dilute HCl to pH 2 will trigger the immediate, massive precipitation of the pure pyrazole-4-carboxylic acid as a white solid.

References

  • Title: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization Source: tandfonline.com URL: [Link]

  • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: wikipedia.org URL: [Link]

  • Source: google.com (Patents)

Sources

Comparative

Head-to-head comparison of pyrazole herbicides in field trials

Head-to-Head Comparison of Pyrazole Herbicides in Field Trials: Efficacy, Crop Safety, and Mechanistic Insights The development of pyrazole-derived herbicides has fundamentally reshaped post-emergence weed management, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyrazole Herbicides in Field Trials: Efficacy, Crop Safety, and Mechanistic Insights

The development of pyrazole-derived herbicides has fundamentally reshaped post-emergence weed management, particularly through the targeted inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). For agrochemical researchers and drug development professionals, understanding the nuanced differences in field efficacy, crop selectivity, and metabolic activation among pyrazole variants is critical for designing next-generation formulations.

This guide provides an objective, data-driven comparison of three leading pyrazole HPPD inhibitors—Topramezone , Pyrasulfotole , and Tolpyralate —synthesizing recent field trial data with self-validating experimental protocols.

Mechanistic Grounding: The HPPD Inhibition Pathway

To contextualize field performance, we must first establish the biochemical mechanism. HPPD is a Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA)[1]. HGA is the obligate precursor for the biosynthesis of plastoquinone and tocopherols[1].

When pyrazole herbicides competitively bind to the HPPD active site, they halt plastoquinone production. Because plastoquinone is essential for photosynthetic electron transport, its depletion leads to the rapid destruction of chlorophyll, manifesting macroscopically as severe foliar bleaching and subsequent tissue necrosis[1].

HPPD_Mechanism HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme (Target) HPPA->HPPD Catalysis HGA Homogentisate (HGA) HPPD->HGA Conversion Pyrazole Pyrazole Herbicides (Prodrug / Active) Pyrazole->HPPD Competitive Inhibition PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Bleaching Chlorophyll Destruction (Bleaching) PQ->Bleaching Depletion

Mechanism of HPPD inhibition by pyrazole herbicides leading to weed necrosis.

Comparative Field Efficacy and Crop Safety

Recent field trials highlight distinct operational profiles for different pyrazole derivatives. A critical trend in modern agrochemistry is the formulation of pyrazoles as prodrugs (e.g., tolpyralate). These compounds are herbicidally inactive upon application but undergo plant-mediated metabolic decomposition to release the bioactive molecule[1]. This prodrug strategy slows the degradation rate, enables systemic translocation before rapid contact burn occurs, and significantly enhances crop safety[1].

Furthermore, tank-mixing pyrazole herbicides with Photosystem II (PSII) inhibitors like bromoxynil creates a profound synergistic effect. Because HPPD inhibitors deplete plastoquinone (the electron acceptor for PSII), simultaneously blocking PSII exponentially increases oxidative stress, overcoming metabolic resistance[2].

Table 1: Quantitative Comparison of Pyrazole Herbicides in Field Trials
HerbicidePrimary Crop TargetTypical Field RateAtHPPD IC50Field Efficacy & Synergy Highlights
Topramezone Corn50–75 g ai/ha0.42 – 1.33 μMExhibits high selectivity in corn. Demonstrates >80% control of Echinochloa spp. and broadleaf weeds[1][3].
Pyrasulfotole Cereals (Wheat, Barley)15–30 g ai/ha~0.05 μMFirst HPPD-inhibitor developed specifically for cereals. Achieves 99–100% broadleaf control when tank-mixed with bromoxynil[1][2].
Tolpyralate Corn, Cereals3.75–15 g ai/haProdrug (Activated in vivo)A premix of tolpyralate + bromoxynil (15 + 150 g ha⁻¹) controls key broadleaf weeds >95% and grasses >90%[1][2].

Self-Validating Experimental Protocol: Field-to-Biochemical Workflow

To objectively compare the efficacy of novel pyrazole formulations against commercial standards, researchers must employ a self-validating protocol. This methodology ensures that macroscopic field observations (phenotypes) are directly correlated with molecular target engagement (biochemistry), ruling out environmental confounders.

Phase 1: Field Application and Phenotypic Evaluation

Causality Focus: Isolating spatial heterogeneity and ensuring cuticular penetration.

  • Plot Design: Establish a Randomized Complete Block Design (RCBD) with a minimum of four replications. Why: RCBD mathematically isolates soil variance (e.g., moisture gradients, organic matter) from the herbicide treatment effect.

  • Adjuvant Selection: Tank-mix the pyrazole herbicide with Methylated Seed Oil (MSO) at 1% v/v. Why: Pyrazole prodrugs are highly lipophilic. MSO dissolves the epicuticular wax of target weeds, ensuring uniform absorption before environmental degradation occurs.

  • Application: Apply treatments using a CO2-pressurized backpack sprayer calibrated to deliver 140 L/ha at 275 kPa using flat-fan nozzles.

  • Phenotypic Scoring: Record visual bleaching and necrosis at 7, 14, and 28 Days After Application (DAA). At 28 DAA, harvest above-ground biomass, dry at 60°C for 72 hours, and record dry weights to provide objective, quantitative efficacy data.

Phase 2: Biochemical Validation (The Self-Validating Loop)

Causality Focus: Proving that biomass reduction is strictly due to HPPD inhibition.

  • Tissue Sampling: At 7 DAA, harvest symptomatic leaf tissue from both treated weeds and the crop (to assess selectivity).

  • Chlorophyll Quantification: Extract pigments using 80% acetone. Measure absorbance at 663 nm and 645 nm to calculate Chlorophyll a and b content. Why: A quantifiable drop in chlorophyll directly validates the mechanism of action, distinguishing herbicide efficacy from drought or pathogen stress[1].

  • In Vitro Enzyme Assay: Isolate recombinant HPPD and incubate with varying concentrations of the active pyrazole metabolite to determine the IC50 value[3].

  • Data Synthesis: Correlate the in vitro IC50 values with the in vivo dry biomass reduction. A strong correlation validates the formulation's delivery efficiency.

Field_Validation Design RCBD Plot Design (Isolate Soil Variance) App Herbicide Application (Standardized Adjuvants) Design->App Baseline established Pheno Phenotypic Scoring (Visual & Biomass) App->Pheno 7, 14, 28 DAA Biochem Biochemical Assay (Chlorophyll & IC50) App->Biochem Tissue sampling Validate Data Synthesis (In Vivo-In Vitro Correlation) Pheno->Validate Macroscopic data Biochem->Validate Molecular data

Self-validating experimental workflow correlating field phenotypes with biochemical assays.

Conclusion and Future Directions

The comparative field data underscores that while direct active pyrazoles (like topramezone) offer rapid target engagement, the strategic shift toward pyrazole prodrugs (like tolpyralate) provides superior systemic distribution and crop safety[1]. Furthermore, the documented synergy between pyrazole HPPD inhibitors and PSII inhibitors (e.g., bromoxynil) establishes a robust framework for managing metabolic weed resistance in both corn and cereal cropping systems[2]. Future drug development should focus on dual-target inhibitors (e.g., HPPD/PPO hybrids) to further delay the evolution of resistant weed biotypes[3].

References

  • Weed control and crop safety with premixed tolpyralate and bromoxynil in cereals Source: ResearchGate URL:[Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Advanced Laboratory Safety &amp; Handling Guide: 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

As a critical building block in drug discovery, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154198-40-9) is frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. While its py...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in drug discovery, 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154198-40-9) is frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. While its pyrazole scaffold is highly valued in medicinal chemistry, the compound presents specific occupational hazards that require rigorous operational and logistical planning.

This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, solubilization, and disposal of this chemical.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The classifies this compound under four primary hazard codes. The carboxylic acid moiety acts as a weak proton donor, which can disrupt the lipid bilayers of the stratum corneum and corneal epithelium, leading to localized inflammation. Furthermore, in its dry, finely milled powder form, the compound is highly susceptible to electrostatic dispersion, creating an immediate inhalation risk.

Table 1: GHS Hazard Profile & Mechanistic Causality

GHS CodeHazard StatementTarget Organ / SystemMechanistic Cause
H302 Harmful if swallowedGastrointestinal tractLocalized pH disruption and cellular toxicity.
H315 Causes skin irritationStratum corneum (Skin)Acidic moiety denatures epidermal proteins.
H319 Causes serious eye irritationCorneal epithelium (Eyes)Rapid protonation of ocular mucosal membranes.
H335 May cause respiratory irritationRespiratory tractElectrostatic aerosolization of fine particulates.
Hazard Pathways & Mitigation Strategy

G cluster_0 Exposure Routes cluster_1 Hazard Manifestation (GHS) cluster_2 PPE & Engineering Controls Inhalation Inhalation (Airborne Powder) H335 H335: Respiratory Irritation Inhalation->H335 Dermal Dermal Contact (Skin/Hands) H315 H315: Skin Irritation Dermal->H315 Ocular Ocular Contact (Splashes/Dust) H319 H319: Eye Irritation Ocular->H319 FumeHood Chemical Fume Hood (80-100 fpm) H335->FumeHood Primary Respirator N95/P100 Respirator (If outside hood) H335->Respirator Secondary Gloves Nitrile Gloves (≥4 mil, EN 374) H315->Gloves Barrier Goggles Safety Goggles (ANSI Z87.1) H319->Goggles Barrier

Hazard pathways of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid and corresponding PPE controls.

Mandatory Personal Protective Equipment (PPE)

To ensure full compliance with the, the following quantitative PPE specifications must be strictly adhered to.

Table 2: Quantitative PPE Specifications & Replacement Metrics

PPE CategoryStandard / CertificationMaterial SpecificationQuantitative Threshold / Replacement
Hand Protection EN 374 / ASTM D6978Nitrile RubberThickness 4 mil; Replace every 2 hours.
Eye Protection ANSI Z87.1 (D3 rating)PolycarbonateZero direct vents; Withstand 1.0 lb drop.
Respiratory NIOSH 42 CFR 84N95 or P100 Particulate 95% filtration efficiency at 0.3 μ m.
Engineering ASHRAE 110Fume HoodFace velocity 80–100 fpm (0.4–0.5 m/s).

Expert Insight on Causality: Standard latex gloves are insufficient. Nitrile is explicitly required because it provides a robust chemical barrier not only against the acidic compound itself but also against the polar aprotic solvents (e.g., DMSO, DMF) universally used to solubilize pyrazole-carboxylic acids for biological assays.

Operational Workflow: Weighing & Solubilization Protocol

This protocol is designed as a self-validating system, ensuring that safety is mathematically and physically confirmed at every step before proceeding.

Phase 1: Pre-Operational Setup & Validation
  • Fume Hood Validation: Ensure the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor for a face velocity of 80–100 fpm. Tape a tissue strip to the bottom of the sash; it should pull inward steadily without violent flapping.

  • Workspace Preparation: Lay down a disposable, static-dissipative weighing mat inside the hood. Clear all unnecessary clutter to prevent turbulent airflow.

Phase 2: PPE Donning
  • Gloving: Don a pair of 4 mil nitrile gloves. Inspect for micro-tears by trapping air in the glove and squeezing.

  • Eye & Body Protection: Put on a fully buttoned lab coat and ANSI Z87.1 indirect-vent goggles. Direct-vent safety glasses are prohibited, as they allow aerosolized powders to reach the ocular mucosa.

Phase 3: Weighing & Transfer
  • Static Mitigation: Use a grounded metal spatula or discharge an ionizing gun into the powder container before handling.

    • Causality: Pyrazole-carboxylic acid powders are highly prone to static cling. Mitigating static prevents the powder from repelling off the spatula, aerosolizing, and triggering H335 (respiratory irritation).

  • Weighing: Transfer the required mass into a pre-tared, anti-static weigh boat or directly into the target vial. Close the vial cap immediately after the transfer is complete.

Phase 4: Solubilization
  • Solvent Addition: If preparing a stock solution, add the required solvent (e.g., DMSO) slowly down the inner wall of the vial.

    • Causality: Rapid, direct addition of liquid can displace air rapidly, ejecting residual microscopic powder particles into the hood environment.

  • Agitation: Cap the vial tightly and vortex until visually homogeneous.

Decontamination & Waste Disposal Plan

Improper disposal of chlorinated organic compounds violates environmental regulations and poses severe downstream risks. Follow these guidelines strictly, adapted from the standards set in .

Spill Response Protocol
  • Solid Spills: Do NOT sweep dry powder, as this generates inhalable dust. Gently cover the spill with a paper towel dampened with 70% Isopropanol or Ethanol to suppress aerosolization. Carefully wipe inward from the edges, place the contaminated towels in a hazardous waste bag, and seal it.

  • Liquid Spills (in DMSO/DMF): Absorb with an inert, chemically resistant spill pad. Wash the surface with a mild alkaline detergent to neutralize any residual carboxylic acid, followed by a water rinse.

Waste Segregation
  • Liquid Waste: Dispose of all liquid waste containing 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid in a designated Halogenated Organic Waste container.

    • Causality: The presence of the 2-chlorophenyl moiety introduces a covalently bound halogen (chlorine) into the waste stream. Mixing this with non-halogenated waste can lead to the release of toxic, corrosive gases (like HCl) during incineration.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and spatulas in a clearly labeled solid hazardous waste bin.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 1910.132. United States Department of Labor.[Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[Link]

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